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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodologies of Ethyl Indoline-5-Carboxylate: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Executive Summary In modern drug discovery and advanced materials science, rigidified heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

In modern drug discovery and advanced materials science, rigidified heterocyclic scaffolds are paramount for dictating spatial geometry and modulating electronic properties. Ethyl indoline-5-carboxylate (CAS: 350683-39-5) represents a highly versatile building block[1]. By combining the conformational rigidity of the 2,3-dihydro-1H-indole (indoline) core with the orthogonal reactivity of an ethyl ester at the 5-position, this molecule serves as a critical intermediate. It is widely utilized in the synthesis of complex amides, squaramide-based catholytes for redox flow batteries[2], and targeted small-molecule therapeutics[3].

Unlike its fully aromatic indole counterpart, the indoline core features an sp3-hybridized C2-C3 bond, which alters the basicity of the nitrogen atom and provides a distinct three-dimensional vector for functionalization. This whitepaper details the structural properties, causality-driven synthetic protocols, and downstream applications of this essential scaffold.

Structural & Physicochemical Profile

Understanding the quantitative parameters of ethyl indoline-5-carboxylate is the first step in predicting its behavior in multi-step syntheses. The secondary amine at the 1-position acts as a potent nucleophile, while the ethyl ester at the 5-position acts as an electron-withdrawing group that can be selectively hydrolyzed or converted into an amide[3].

The table below consolidates the critical physicochemical data required for experimental design[1],[4].

Table 1: Quantitative Physicochemical Properties
ParameterSpecification
Chemical Name Ethyl indoline-5-carboxylate
CAS Registry Number 350683-39-5
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Canonical SMILES CCOC(=O)c1ccc2c(c1)CCN2
Standard Purity ≥97% (Validated via NMR, HPLC)
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3 (Ester Oxygens, Amine Nitrogen)
Structural Core 2,3-Dihydro-1H-indole

Mechanistic Pathway Visualization

The most reliable method to access ethyl indoline-5-carboxylate is through the selective reduction of its aromatic precursor, ethyl 1H-indole-5-carboxylate. The logic of this transformation relies on electrophilic activation followed by a targeted hydride transfer.

IndolineSynthesis Precursor Ethyl 1H-indole-5-carboxylate (Aromatic System) Intermediate Indoleninium Ion (C3-Protonated) Precursor->Intermediate Glacial AcOH (Electrophilic Activation) Product Ethyl indoline-5-carboxylate (Target Scaffold) Intermediate->Product NaBH3CN, 0-5°C (Selective Hydride Attack) Application Squaramide Catholytes & Medicinal Libraries Product->Application N-Alkylation / Amidation

Figure 1: Selective reduction pathway to ethyl indoline-5-carboxylate and applications.

Self-Validating Synthetic Protocol

As an application scientist, I emphasize that protocols must not merely be a list of instructions; they must be grounded in chemical causality and feature built-in validation checkpoints to ensure trustworthiness. Direct esterification of indoline-5-carboxylic acid often leads to unwanted N-alkylation side reactions. Therefore, the selective reduction of the commercially available indole precursor is the superior route.

Protocol: Selective Reduction of Ethyl 1H-indole-5-carboxylate

Objective: To synthesize ethyl indoline-5-carboxylate by selectively reducing the C2-C3 double bond of the pyrrole ring while preserving the aromaticity of the benzene ring and the integrity of the ethyl ester.

Step 1: Dissolution & Electrophilic Activation

  • Action: Dissolve ethyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous glacial acetic acid (0.2 M concentration) under an inert nitrogen atmosphere.

  • Causality: Acetic acid is not just a solvent; it is the electrophilic activator. It protonates the highly electron-rich C3 position of the indole. This breaks the local aromaticity of the pyrrole ring, generating a transient, highly electrophilic indoleninium intermediate (C2=N+).

Step 2: Temperature-Controlled Hydride Transfer

  • Action: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add Sodium Cyanoborohydride (NaBH3CN, 3.0 eq) in small portions over 30 minutes. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Causality: NaBH3CN is specifically chosen because, unlike NaBH4, it is stable in acidic media. The strict temperature control (0–5 °C) prevents the runaway evolution of hydrogen gas and suppresses the over-reduction of the ester group. The bulky cyanoborohydride selectively attacks the less sterically hindered C2 carbon of the indoleninium ion, successfully forming the sp3-hybridized indoline core.

Step 3: Self-Validation Checkpoint (In-Process)

  • Action: Extract a 50 µL aliquot, neutralize with saturated NaHCO3, and extract into ethyl acetate. Run a Thin-Layer Chromatography (TLC) plate (Hexanes/Ethyl Acetate 3:1).

  • Validation: The starting indole is highly UV-active with a lower Rf. The successful formation of the indoline product is confirmed by a higher Rf spot that distinctly stains with ninhydrin (indicating the presence of the newly formed secondary amine). If the starting material persists, an additional 0.5 eq of NaBH3CN is added.

Step 4: Quenching & Basification

  • Action: Quench the reaction by pouring it over crushed ice. Slowly add saturated aqueous NaHCO3 until the pH reaches 8–9.

  • Causality: Basification is absolutely critical. In the acidic reaction mixture, the indoline exists as a water-soluble acetate salt. Raising the pH deprotonates the nitrogen, converting it into the lipophilic free base, which is necessary for the subsequent organic extraction.

Step 5: Extraction & Characterization

  • Action: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Final verification is achieved via 1H NMR. The hallmark of success is the disappearance of the aromatic C2/C3 protons (typically around 6.5–7.5 ppm) and the emergence of two distinct triplet-like multiplets between 3.0–3.6 ppm, representing the saturated CH2-CH2 backbone of the indoline ring.

Advanced Applications in the Field

The strategic value of ethyl indoline-5-carboxylate lies in its bifunctional nature.

  • Materials Science (Redox Flow Batteries): Recent breakthroughs have utilized this scaffold to develop high-potential, multi-electron squaramide catholytes[2]. The secondary amine of the indoline undergoes facile nucleophilic substitution with diethyl squarate. The ester group at the 5-position acts as an electron-withdrawing modulator, fine-tuning the redox potential of the resulting squaramide complex to optimize energy storage capacity[2].

  • Medicinal Chemistry: The ester can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with various aliphatic or aromatic amines to generate complex carboxamides (e.g., N-Isopropylindoline-5-carboxamide)[3]. The indoline nitrogen can also be alkylated or acylated to explore structure-activity relationships (SAR) in targeted drug discovery programs.

References

  • Title: CAS号:350683-39-5 - 毕得医药 (Ethyl indoline-5-carboxylate Product Data)
  • Title: Ethyl 1-methyl-2-oxoindoline-5-carboxylate | BLD Pharm Source: BLD Pharm URL
  • Title: N-Isopropylindoline-5-carboxamide Synthesis Pathways Source: Benchchem URL
  • Source: Amazon S3 (Research Repository)

Sources

Exploratory

Ethyl indoline-5-carboxylate physical and chemical properties

An in-depth technical guide on the physical properties, chemical reactivity, and synthetic applications of Ethyl indoline-5-carboxylate. Molecular Architecture & Strategic Significance Ethyl indoline-5-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physical properties, chemical reactivity, and synthetic applications of Ethyl indoline-5-carboxylate.

Molecular Architecture & Strategic Significance

Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a versatile bicyclic nitrogen heterocycle characterized by a saturated pyrrolidine ring fused to a benzene core, bearing an ethyl ester moiety at the C5 position[1]. Unlike its fully aromatic indole counterpart, the indoline core possesses an sp³-hybridized C2-C3 bond. This structural shift fundamentally alters the electronic landscape of the molecule: it disrupts the aromatic delocalization of the nitrogen lone pair, thereby increasing the nucleophilicity and basicity of the N1 position while maintaining the structural rigidity required for high-affinity ligand-target interactions.

In drug development, this scaffold is highly prized. The secondary amine serves as a primary vector for functionalization (e.g., acylation, alkylation, or sulfonylation), while the C5 ester provides an orthogonal handle for generating amides, carboxylic acids, or diverse pharmacophores[2].

Physicochemical Profiling

Understanding the physicochemical parameters of Ethyl indoline-5-carboxylate is critical for predicting its behavior in both synthetic workflows and biological assays. The ester group acts as an electron-withdrawing group (EWG), slightly dampening the basicity of the indoline nitrogen compared to unsubstituted indoline, yet keeping it highly reactive[3].

Table 1: Quantitative Physical and Chemical Properties

PropertyValueAnalytical Significance
Chemical Name Ethyl 2,3-dihydro-1H-indole-5-carboxylateStandard IUPAC nomenclature.
CAS Number 350683-39-5Unique identifier for procurement and safety tracking[1].
Molecular Formula C11H13NO2Determines exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 191.23 g/mol Low molecular weight, ideal for fragment-based drug design[3].
XLogP3-AA ~1.91Indicates moderate lipophilicity; excellent for cellular permeability.
Topological Polar Surface Area 38.3 ŲWell within the Lipinski limits (< 140 Ų) for oral bioavailability.
H-Bond Donors / Acceptors 1 / 2Facilitates predictable hydrogen bonding with target kinase/receptor pockets.
Physical State Solid / Viscous OilDependent on ambient temperature and purity; typically handled as a solid.

Mechanistic Reactivity Landscape

The reactivity of Ethyl indoline-5-carboxylate is governed by the interplay between the electron-donating nitrogen and the electron-withdrawing ester. As an Application Scientist, I leverage these electronic biases to design regioselective syntheses.

  • The Indoline Nitrogen (N1): The nitrogen lone pair is partially conjugated with the aromatic ring, making it less basic than aliphatic amines but significantly more nucleophilic than the nitrogen in an indole. It readily undergoes N-acylation and N-alkylation[4].

  • The Ester Moiety (C5): The ethyl ester is stable under mild acidic and basic conditions but can be selectively hydrolyzed using aqueous NaOH or LiOH to yield the corresponding carboxylic acid, which can subsequently be coupled with diverse amines[2].

  • The Aromatic Core (C7): The C5 position is blocked by the ester, and the ester's electron-withdrawing nature deactivates the C4 and C6 positions. Consequently, Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration, is highly regioselective for the C7 position, which is ortho to the activating amine.

ReactivityMap Core Ethyl Indoline-5-carboxylate N_Alk N-Alkylation/Acylation (N1 Position) Core->N_Alk Base, R-X / R-COCl Ester Ester Hydrolysis/Amidation (C5 Position) Core->Ester NaOH or Amine EAS Electrophilic Aromatic Substitution (C7 Position) Core->EAS Electrophile (E+)

Caption: Reactivity map of Ethyl indoline-5-carboxylate highlighting major functionalization sites.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Workflow A: Chemoselective Reduction of Ethyl Indole-5-Carboxylate

Causality & Rationale: Synthesizing the indoline core often begins with the commercially abundant indole precursor. Reducing the aromatic pyrrole ring without reducing the C5 ester requires strict chemoselectivity. Sodium cyanoborohydride ( NaBH3​CN ) in glacial acetic acid is the optimal system. The acetic acid selectively protonates the C3 position of the indole, generating a transient, highly electrophilic iminium intermediate. NaBH3​CN is stable in acidic media (unlike NaBH4​ ) and selectively delivers a hydride to the C2 position, yielding the indoline.

Step-by-Step Methodology:

  • Setup: Dissolve Ethyl indole-5-carboxylate (10.0 mmol) in glacial acetic acid (30 mL) under an inert argon atmosphere at 0 °C.

  • Reagent Addition: Slowly add NaBH3​CN (30.0 mmol, 3.0 eq) in small portions over 30 minutes to manage the exothermic hydride transfer and prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, blue spot with vanillin stain) will convert to a lower Rf product.

  • Quenching & Workup: Carefully pour the mixture into crushed ice and neutralize with 6M NaOH until pH ~8. Self-Validation: Neutralization is critical; acidic conditions during extraction will protonate the indoline product, pulling it into the aqueous layer.

  • Extraction: Extract with Dichloromethane (DCM) ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to afford Ethyl indoline-5-carboxylate as a solid.

SynthesisWorkflow Indole Ethyl indole-5-carboxylate Protonation Protonation (C3) Iminium Formation Indole->Protonation AcOH Reduction Hydride Attack (C2) NaBH3CN Protonation->Reduction NaBH3CN Indoline Ethyl indoline-5-carboxylate Reduction->Indoline Chemoselective

Caption: Chemoselective reduction workflow from ethyl indole-5-carboxylate to the indoline core.

Workflow B: Regioselective N-Acylation

Causality & Rationale: To functionalize the N1 position, an acyl chloride is reacted with the indoline. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is utilized to scavenge the generated HCl, preventing the protonation of the indoline starting material, which would otherwise stall the reaction.

Step-by-Step Methodology:

  • Setup: Dissolve Ethyl indoline-5-carboxylate (5.0 mmol) and DIPEA (10.0 mmol, 2.0 eq) in anhydrous DCM (20 mL) at 0 °C.

  • Addition: Dropwise add the desired acyl chloride (6.0 mmol, 1.2 eq).

  • Reaction: Stir at room temperature for 1 hour. The reaction is typically instantaneous.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over MgSO4​ , and concentrate. The crude product is usually >95% pure but can be recrystallized if necessary[4].

Analytical Validation (Spectroscopic Signatures)

To confirm the successful synthesis and purity of Ethyl indoline-5-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard[3]. The transition from indole to indoline is marked by the disappearance of the aromatic C2 and C3 protons and the emergence of two coupled aliphatic triplets.

Expected 1 H NMR (400 MHz, CDCl 3​ ) Data:

  • Ester Moiety: δ 4.33 (q, J = 7.1 Hz, 2H, OCH 2​ ), 1.38 (t, J = 7.1 Hz, 3H, CH 3​ ). Self-Validation: Confirms the ester survived the reduction.

  • Indoline Core (Aliphatic): δ 3.65 (t, J = 8.5 Hz, 2H, NCH 2​ at C2), 3.05 (t, J = 8.5 Hz, 2H, ArCH 2​ at C3). Self-Validation: The definitive proof of the saturated pyrrolidine ring.

  • Aromatic Protons: δ 7.80 (dd, J = 8.4, 1.5 Hz, 1H, C6-H), 7.75 (d, J = 1.5 Hz, 1H, C4-H), 6.55 (d, J = 8.4 Hz, 1H, C7-H).

  • Amine Proton: δ 4.20 (br s, 1H, NH). Exchangeable with D 2​ O.

References

  • Guidechem. "ethyl 2,3-dihydro-1H-indole-5-carboxylate 350683-39-5 wiki.
  • Bidepharm. "CAS号:350683-39-5.
  • Benchchem. "N-Isopropylindoline-5-carboxamide.
  • Amazon S3 (Research Data). "Development of the Squaramide Scaffold for High Potential and Multi-electron Catholytes.
  • RSC Advances. "C3-Hetero-functionalization of Indole Derivatives via Facilitated Processes.

Sources

Foundational

Mechanism of Action for Ethyl Indoline-5-Carboxylate Derivatives: A Technical Guide to Pharmacological Scaffolding

Executive Summary Ethyl indoline-5-carboxylate and its derivatives represent a highly versatile class of conformationally restricted bicyclic scaffolds in modern medicinal chemistry. By locking the rotatable bonds inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl indoline-5-carboxylate and its derivatives represent a highly versatile class of conformationally restricted bicyclic scaffolds in modern medicinal chemistry. By locking the rotatable bonds inherent to simple aniline or benzylamine derivatives, the indoline core minimizes the entropic penalty of target binding. This structural rigidity, combined with the synthetic tractability of the N1 amine and C5 ester, allows for precise spatial orientation of pharmacophores.

This technical guide elucidates the mechanistic pathways and experimental validation of indoline-5-carboxylate derivatives across three distinct therapeutic domains: viral entry inhibition (Filoviruses), metalloprotease inhibition (Botulinum Neurotoxin), and carboxylesterase modulation (Notum/Wnt signaling).

Mechanistic Pathway I: Filovirus Entry Inhibition (Ebola & Marburg)

Mechanism of Action

Ebola (EBOV) and Marburg (MARV) viruses rely on their surface glycoprotein (GP) for host cell entry. Following endosomal uptake, host cathepsins cleave the GP, exposing a receptor-binding domain that interacts with the host Niemann-Pick C1 (NPC1) receptor[1].

Derivatives of ethyl indoline-5-carboxylate, specifically when incorporated into 4-(aminomethyl)benzamide structures, act as potent entry inhibitors[1]. The indoline ring provides a rigid, hydrophobic geometry that sterically blocks the GP-NPC1 interaction or destabilizes the GP pre-fusion conformation. This conformational restriction is causal to their high potency; flexible analogs fail to maintain the required binding trajectory within the viral GP pocket, whereas the indoline core effectively locks the molecule into a bioactive conformation[1].

Experimental Protocol: Pseudotyped VSV Entry Assay

To isolate viral entry from replication, a vesicular stomatitis virus (VSV) pseudotyped with EBOV/MARV GP is utilized. This ensures that the observed IC50 strictly reflects entry blockade rather than downstream viral replication interference.

  • Cell Preparation: Seed A549 (human lung carcinoma) cells in 96-well plates at 2×104 cells/well and incubate overnight at 37°C.

  • Compound Pre-incubation: Serially dilute the indoline-5-carboxylate derivative in DMSO. Add to cells 1 hour prior to infection to allow intracellular equilibration and receptor saturation.

  • Viral Infection: Inoculate cells with EBOV/MARV GP-pseudotyped VSV expressing a luciferase reporter (MOI = 0.1).

  • Incubation & Lysis: Incubate for 24 hours. Remove media, wash with PBS, and lyse cells using a passive lysis buffer.

  • Quantification: Add luciferin substrate and measure luminescence. The reduction in relative light units (RLU) directly correlates to entry inhibition.

ViralEntry A Ebola/Marburg Virion B Endosomal Uptake A->B C Cathepsin Cleavage of GP B->C D NPC1 Receptor Binding C->D E Viral Membrane Fusion D->E F Indoline-5-carboxylate Derivative F->D Steric Blockade (Inhibition)

Fig 1. Indoline-5-carboxylate derivatives block EBOV GP binding to the NPC1 receptor.

Mechanistic Pathway II: Metalloenzyme Inhibition (BoNT/A Protease)

Mechanism of Action

Botulinum neurotoxin serotype A (BoNT/A) light chain (LC) is a zinc-dependent metalloprotease that cleaves SNAP-25, causing flaccid paralysis[2]. Traditional reversible inhibitors often lack the residence time required to combat the extreme longevity of the toxin in vivo.

Indoline-5-carboxylate derivatives have been engineered as "Catch and Anchor" inhibitors[3][4]. In this paradigm, the indoline core serves as the "Anchor," binding deeply into the hydrophobic sub-pocket of the BoNT/A active site. This precisely orients a tethered metal-binding group (MBG) to "Catch" (chelate) the catalytic Zn2+ ion[4]. The rigid bicyclic nature of the indoline ensures the optimal distance (6–7 Å) between the anchor site and the zinc ion, preventing off-target chelation and maximizing residence time[4].

Experimental Protocol: FRET-Based SNAP-25 Cleavage Assay

A FRET-based assay is employed to allow real-time kinetic monitoring, which is critical for distinguishing competitive from irreversible or slow-binding inhibition.

  • Enzyme Preparation: Dilute recombinant BoNT/A LC to a final concentration of 10 nM in HEPES buffer (pH 7.4) containing 0.05% Tween-20 and 10μM ZnCl2.

  • Inhibitor Incubation: Add the indoline-5-carboxylate derivative (varying concentrations) to the enzyme and pre-incubate for 30 minutes at 37°C. This step establishes the slow-binding "anchor" equilibrium.

  • Substrate Addition: Introduce a FRET-labeled SNAP-25 peptide substrate (e.g., FITC/DABCYL-SNAP-25) at a concentration of 5μM .

  • Kinetic Monitoring: Measure fluorescence continuously (Ex: 490 nm, Em: 523 nm) for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the cleavage reaction. Plot V0​ versus inhibitor concentration to derive the Ki​ .

BoNT_Inhibition S1 Indoline-5-carboxylate Scaffold S2 Metal Binding Group (MBG) S1->S2 Positions S3 Hydrophobic Anchor S1->S3 Orients T2 Catalytic Zn2+ Ion S2->T2 Chelates (Catch) T3 Hydrophobic Sub-pocket S3->T3 Binds (Anchor) T1 BoNT/A LC Active Site T2->T1 Inactivates Protease

Fig 2. Catch and Anchor mechanism of BoNT/A LC inhibition by indoline derivatives.

Mechanistic Pathway III: Wnt Signaling Modulation via Notum Inhibition

Mechanism of Action

Notum is a secreted carboxylesterase that negatively regulates Wnt signaling by removing a crucial palmitoleate moiety from Wnt proteins[5]. Inhibiting Notum restores Wnt signaling, a highly desirable outcome in osteoporosis and neurodegenerative disease models.

Ethyl indoline-5-carboxylate serves as a critical synthetic precursor and structural core for potent Notum inhibitors[5]. The carboxylate moiety (or its bioisosteres) mimics the ester bond of the natural palmitoleate substrate, while the indoline ring occupies the hydrophobic lipid-binding pocket of Notum. This competitive binding prevents Wnt de-palmitoleoylation, thereby sustaining the intracellular β -catenin signaling cascade[5].

Experimental Protocol: OPTS Biochemical Esterase Assay
  • Reagent Setup: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.01% BSA.

  • Enzyme & Compound: Mix 5 nM recombinant human Notum with the indoline derivative in a 384-well black microplate. Incubate for 15 minutes at room temperature.

  • Substrate Initiation: Add 8-octanoyloxypyrene-1,3,6-trisulfonic acid (OPTS) to a final concentration of 10μM . OPTS is a fluorogenic esterase substrate.

  • Readout: Monitor the increase in fluorescence (Ex: 345 nm, Em: 530 nm) over 30 minutes. The slope of the linear phase determines enzymatic activity.

Workflow W1 Compound Incubation (Indoline-5-carboxylate) W2 Enzyme Addition (Notum Esterase) W1->W2 W3 Substrate Addition (OPTS Fluorogenic) W2->W3 W4 Fluorescence Readout (Ex:345nm/Em:530nm) W3->W4 W5 IC50 Calculation W4->W5

Fig 3. High-throughput biochemical workflow for screening Notum esterase inhibitors.

Quantitative Data Synthesis

The following table summarizes the pharmacological metrics of indoline-5-carboxylate derived scaffolds across the discussed targets, demonstrating the broad applicability of the core structure.

Target Enzyme/ReceptorCompound Class / DerivativePrimary Mechanism of ActionTypical IC50 / EC50 Range
EBOV / MARV GP 4-(Aminomethyl)benzamide IndolinesSteric blockade of NPC1 receptor binding0.5 µM – 5.0 µM
BoNT/A Protease PPO-Indoline Conjugates"Catch and Anchor" Zinc Chelation0.4 µM – 13.0 µM
Notum Esterase Substituted Indoline-5-carboxylatesCompetitive active-site lipid pocket binding10 nM – 100 nM
15-PGDH Indoline-5-yl methanonesDehydrogenase active site inhibition50 nM – 250 nM

Conclusion

The ethyl indoline-5-carboxylate scaffold is far more than a simple synthetic building block; it is a privileged structure that imparts critical conformational rigidity and hydrophobic bulk. By carefully functionalizing the N1 position and the C5 carboxylate, researchers can direct this core toward diverse targets—from viral glycoproteins to metalloprotease active sites—achieving high potency, target selectivity, and favorable pharmacokinetic profiles.

References

  • Lin, L., et al. "Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease." International Journal of Molecular Sciences, 2023.[Link]

  • Wang, Y., et al. "Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections." Journal of Medicinal Chemistry, 2015.[Link]

  • Mahy, W., et al. "Compounds which are inhibitors of Notum.
  • Markowitz, S., et al. "Pgdh inhibitors and methods of making and using." WO2021151014A1, 2021.
  • Dong, M., et al. "A novel RRGW derived peptide is a promising inhibitor of BoNT/A." Scientific Reports, 2023.[Link]

Sources

Exploratory

Advanced Synthesis Pathways for Ethyl Indoline-5-Carboxylate: A Technical Guide for Drug Development

Executive Summary Ethyl indoline-5-carboxylate (CAS: 350683-39-5)[1] is a highly versatile, saturated heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Serving as a foundational scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl indoline-5-carboxylate (CAS: 350683-39-5)[1] is a highly versatile, saturated heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Serving as a foundational scaffold for designing kinase inhibitors, advanced fluorinated building blocks[2], and complex multi-cyclic pharmaceuticals, the indoline core offers unique spatial geometry compared to its planar indole counterpart.

This technical whitepaper provides an in-depth, mechanistic exploration of the synthesis pathways for ethyl indoline-5-carboxylate. By analyzing the causality behind reagent selection and reaction conditions, this guide equips synthetic chemists and drug development professionals with self-validating protocols designed for high yield, regioselectivity, and scalability.

Retrosynthetic Analysis & Strategic Approach

The synthesis of ethyl indoline-5-carboxylate generally relies on two primary retrosynthetic disconnections. The choice of pathway depends heavily on the availability of starting materials and the specific regulatory or safety constraints of the laboratory environment.

  • Pathway A (Core Reduction): Disconnection of the C2-C3 saturation leads back to ethyl indole-5-carboxylate . This is the most common and atom-economical route, relying on the selective reduction of the pyrrole ring[3].

  • Pathway B (Direct Esterification): Disconnection of the ester linkage leads back to indoline-5-carboxylic acid . This pathway is highly scalable and avoids the toxic byproducts associated with certain reducing agents[4].

Retrosynthesis Target Ethyl indoline-5-carboxylate (Target Molecule) Precursor1 Ethyl indole-5-carboxylate (Reduction Pathway) Target->Precursor1 Disconnection A Precursor2 Indoline-5-carboxylic acid (Esterification Pathway) Target->Precursor2 Disconnection B

Caption: Retrosynthetic analysis of ethyl indoline-5-carboxylate showing two primary precursor pathways.

Pathway A: Selective Reduction of Ethyl Indole-5-Carboxylate

Mechanistic Rationale

Indole derivatives are electron-rich aromatic systems. Standard reduction techniques (like aggressive catalytic hydrogenation) risk over-reducing the benzene ring or cleaving the C5-ester group. To achieve regioselective reduction of the C2-C3 double bond, chemists utilize Sodium Cyanoborohydride ( NaBH3​CN ) in Glacial Acetic Acid (AcOH) .

The Causality of Reagent Choice: NaBH3​CN is a mild hydride source that is stable in acidic conditions (unlike NaBH4​ , which rapidly decomposes in acid). In the presence of AcOH, the indole ring is reversibly protonated at the C3 position. This protonation disrupts the aromaticity of the pyrrole ring and generates a highly electrophilic iminium ion intermediate at the C2 position. The cyanoborohydride anion then selectively attacks this iminium carbon, delivering a hydride to yield the saturated indoline core while leaving the ester and the benzenoid ring completely intact[3].

Step-by-Step Experimental Protocol

Self-Validating System: The reaction's progress is easily monitored via TLC, as the highly fluorescent indole starting material converts to the non-fluorescent (under 365 nm) indoline product.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve ethyl indole-5-carboxylate (1.0 equiv, e.g., 10 mmol) in glacial acetic acid (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-water bath. Crucial Step: Temperature control prevents the exothermic decomposition of the reducing agent.

  • Reagent Addition: Add Sodium cyanoborohydride ( NaBH3​CN , 3.0 equiv) portionwise over 15 minutes. Ensure the internal temperature does not exceed 15 °C.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Safety: (WARNING: Toxic HCN gas can be liberated) . Carefully pour the reaction mixture into crushed ice and slowly neutralize with a 20% aqueous NaOH solution until the pH reaches ~8. Basic conditions safely neutralize residual cyanide species.

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford pure ethyl indoline-5-carboxylate.

Protocol Step1 Dissolve Ethyl indole-5-carboxylate in Glacial Acetic Acid (AcOH) Step2 Cool to 0 - 5 °C (Ice Bath) Step1->Step2 Step3 Add NaBH3CN portionwise (Maintain T < 15 °C) Step2->Step3 Step4 Stir at RT for 2-4 hours (Monitor via TLC) Step3->Step4 Step5 Quench with H2O & Neutralize with NaOH (pH ~8) Step4->Step5 Step6 Extract with EtOAc & Purify (Column Chromatography) Step5->Step6

Caption: Step-by-step workflow for the selective reduction of ethyl indole-5-carboxylate using NaBH3CN.

Pathway B: Direct Esterification of Indoline-5-Carboxylic Acid

Mechanistic Rationale

When avoiding toxic cyanide byproducts is a priority (e.g., in late-stage pharmaceutical scale-up), starting from the pre-reduced indoline-5-carboxylic acid is preferred[4]. The transformation utilizes a standard Fischer Esterification or a Thionyl Chloride ( SOCl2​ ) mediated esterification .

The Causality of Reagent Choice: Using SOCl2​ in absolute ethanol serves a dual purpose. First, it converts the carboxylic acid into a highly reactive acyl chloride intermediate. Second, it reacts with ethanol to generate HCl in situ, maintaining the acidic environment necessary to drive the equilibrium toward the ester product while preventing the oxidation of the sensitive indoline nitrogen.

Step-by-Step Experimental Protocol
  • Preparation: Suspend indoline-5-carboxylic acid (1.0 equiv) in absolute ethanol (0.5 M concentration) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C. Add Thionyl chloride ( SOCl2​ , 2.0 equiv) dropwise via an addition funnel. The suspension will gradually clear as the acyl chloride forms.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 75 °C (reflux) for 8–12 hours.

  • Workup: Cool to room temperature and evaporate the bulk of the ethanol under reduced pressure. Resuspend the resulting hydrochloride salt in Dichloromethane (DCM).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual acid and liberate the free indoline amine.

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate to yield the product. Typically, this method requires minimal chromatographic purification.

Comparative Analysis of Synthesis Pathways

To aid in route selection for drug development pipelines, the following table summarizes the quantitative and qualitative metrics of both pathways based on standard laboratory yields and conditions.

ParameterPathway A (Indole Reduction)Pathway B (Direct Esterification)
Typical Yield 75% – 85%85% – 95%
Reaction Time 2 – 4 hours8 – 12 hours
Key Reagents NaBH3​CN , Glacial AcOH SOCl2​ , Absolute Ethanol
Regioselectivity High (Selective for pyrrole ring)N/A (Pre-reduced core)
Scalability Moderate (Toxicity limits scale-up)High (Standard industrial process)
Environmental/Safety High Risk (Cyanide gas potential)Moderate Risk (Corrosive SOCl2​ )

Conclusion and Future Perspectives

Ethyl indoline-5-carboxylate remains a critical intermediate in the synthesis of complex pharmaceuticals, including advanced fluorinated compounds and multi-cyclic inhibitors[2]. While the NaBH3​CN -mediated reduction of ethyl indole-5-carboxylate (Pathway A) offers a rapid and highly regioselective route suitable for discovery chemistry, the direct esterification of indoline-5-carboxylic acid (Pathway B) provides a safer, more scalable alternative for process chemistry and manufacturing. Understanding the mechanistic causality behind these pathways allows researchers to optimize yields, ensure laboratory safety, and accelerate drug development timelines.

References

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of Ethyl Indoline-5-Carboxylate

Executive Summary In contemporary drug discovery, the indoline (2,3-dihydro-1H-indole) core is a privileged structural motif. By rigidifying acyclic aniline derivatives, indolines reduce conformational entropy, thereby e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the indoline (2,3-dihydro-1H-indole) core is a privileged structural motif. By rigidifying acyclic aniline derivatives, indolines reduce conformational entropy, thereby enhancing target binding affinity and metabolic stability. Ethyl indoline-5-carboxylate (CAS: 350683-39-5)[1] serves as a critical synthetic building block in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

For researchers synthesizing complex pharmacophores from this intermediate, distinguishing between its average molecular weight and monoisotopic exact mass is paramount[2]. Accurate mass determination via High-Resolution Mass Spectrometry (HRMS) ensures structural integrity, prevents downstream synthetic failures, and is a prerequisite for IND (Investigational New Drug) regulatory submissions. This guide provides an in-depth analysis of the compound's mass metrics and establishes a self-validating analytical protocol for its verification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic chemistry, mass is defined in two distinct ways. The Average Molecular Weight (MW) is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes (e.g., Carbon = 12.011 u). This value is used for bulk stoichiometric calculations.

Conversely, the Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C=12.000000 u , 1H=1.007825 u ). In high-resolution LC-MS/MS, the exact mass is the critical metric, as the spectrometer resolves individual isotopic peaks[3].

Quantitative Mass Specifications

Below is the consolidated physicochemical data for Ethyl indoline-5-carboxylate[2],[3]:

PropertyValueClinical/Analytical Significance
Chemical Name Ethyl 2,3-dihydro-1H-indole-5-carboxylateIUPAC nomenclature standard.
CAS Number 350683-39-5Unique registry identifier for procurement.
Molecular Formula C11​H13​NO2​ Defines elemental composition.
Average Molecular Weight 191.23 g/mol Used for molarity and yield calculations.
Monoisotopic Exact Mass 191.0946 DaTarget mass for HRMS structural confirmation.
Protonated Mass [M+H]+ 192.1019 DaThe primary ion observed in ESI+ mode.
Topological Polar Surface Area 38.3 ŲIndicates excellent membrane permeability.
Hydrogen Bond Acceptors/Donors 3 / 1Influences solvent selection and target docking.

Experimental Workflow: LC-QTOF-MS Protocol

To definitively confirm the identity of Ethyl indoline-5-carboxylate, a self-validating High-Resolution Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry protocol is required.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

  • Causality: The indoline core is moderately lipophilic. Methanol ensures complete solvation, while the 0.1% formic acid pre-protonates the secondary amine ( pKa​≈4.5 ) in solution, drastically maximizing ionization efficiency before the sample even enters the source.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 stationary phase effectively retains the lipophilic ethyl ester moiety. The gradient elution ensures sharp, symmetrical peak shapes and separates the target from potential synthesis byproducts (like unreacted starting materials), preventing ion suppression at the detector.

Step 3: Positive Electrospray Ionization (ESI+)

  • Action: Operate the source in ESI+ mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Causality: The secondary amine of the indoline ring acts as a strong proton acceptor. ESI+ is specifically chosen over ESI- because it reliably generates the [M+H]+ pseudo-molecular ion at m/z 192.1019 without causing in-source fragmentation of the ester group.

Step 4: Mass Analysis & Self-Validation (Q-TOF)

  • Action: Scan range m/z 100–500. Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

  • Causality: Time-of-flight tubes are sensitive to micro-fluctuations in ambient temperature, which can alter ion flight times. The lock-mass provides a known, constant reference point, allowing the software to perform real-time recalibration. This self-validating mechanism ensures the mass accuracy remains strictly within the < 5 ppm error threshold required for publication.

Analytical Workflow Visualization

Below is the logical progression of the LC-HRMS methodology, mapping the transformation of the physical sample into validated exact mass data.

G SamplePrep 1. Sample Preparation (1 µg/mL in MeOH/H2O) Chromatography 2. UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization 3. ESI(+) Ionization (Protonation:[M+H]+) Chromatography->Ionization Eluent Flow MassSpec 4. Q-TOF HRMS (Exact Mass Detection) Ionization->MassSpec Ion Transfer DataAnalysis 5. Data Processing (Monoisotopic Mass Extraction) MassSpec->DataAnalysis Raw Spectra Result 6. Validation (m/z 192.1019 ± 5 ppm) DataAnalysis->Result Mass Accuracy

Figure 1: LC-QTOF-MS Analytical Workflow for Exact Mass Validation of Ethyl Indoline-5-Carboxylate.

Mechanistic Insights: The Indoline Core in Drug Discovery

The selection of Ethyl indoline-5-carboxylate over its fully aromatic indole counterpart is driven by specific mechanistic advantages in structural biology.

Unlike indole, the indoline ring possesses an sp³-hybridized C2-C3 bond. This saturation introduces a degree of three-dimensionality (a slight "pucker" in the ring) while simultaneously restricting the conformational flexibility of the nitrogen atom compared to open-chain anilines. When this molecule is used as a scaffold, the secondary amine can be readily functionalized via Buchwald-Hartwig cross-coupling to attach bulky hydrophobic groups.

Meanwhile, the ethyl ester at the 5-position acts as a robust protecting group during harsh upstream reactions. Once the core skeleton is assembled, the ester is hydrolyzed to a carboxylic acid, which is subsequently converted into an amide. This amide bond frequently serves as a critical hydrogen-bond donor/acceptor pair in the hinge-binding region of target kinases, dictating the drug's ultimate potency and selectivity.

References

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl Indoline-5-Carboxylate Based Compounds: A Comprehensive Guide for Drug Discovery

Executive Summary Ethyl indoline-5-carboxylate (EIC) is a highly versatile chemical scaffold in modern medicinal chemistry. It has been prominently featured in the development of targeted therapeutics, most notably as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl indoline-5-carboxylate (EIC) is a highly versatile chemical scaffold in modern medicinal chemistry. It has been prominently featured in the development of targeted therapeutics, most notably as a core building block for inhibitors of the carboxylesterase Notum—a critical modulator of Wnt signaling with therapeutic potential in Alzheimer's disease and osteoporosis [1, 2]. However, the very structural features that make EIC-derivatives potent target binders (the lipophilic ethyl ester and the functionalizable indoline nitrogen) introduce complex pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I have observed that drug discovery programs utilizing EIC scaffolds frequently fail at the in vivo translation stage due to rapid, species-dependent metabolic clearance. This whitepaper provides a rigorous, self-validating framework for the in vitro and in vivo PK profiling of EIC-based compounds, focusing on the causality behind experimental design and the mitigation of esterase- and CYP450-mediated degradation.

Physicochemical Properties & ADME Implications

The EIC scaffold presents a dual metabolic challenge:

  • The Ethyl Ester Moiety: While the ester enhances membrane permeability and cellular uptake, it acts as a prime substrate for ubiquitous carboxylesterases (CES) in plasma and hepatic tissues. Rodent plasma exhibits significantly higher CES activity than human plasma, often leading to artificially low in vivo exposure in murine models that does not accurately reflect human PK potential.

  • The Indoline Core: The nitrogen atom and the adjacent aromatic ring are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, leading to hydroxylated phase I metabolites that are rapidly cleared via phase II glucuronidation.

Understanding these liabilities is the foundation of a "designed switch" strategy, where early PK profiling guides the transition from metabolically labile esters to stable, non-covalent bioisosteres [1].

Biotransformation Pathways

The primary metabolic fate of EIC-based compounds dictates the analytical strategy. The diagram below illustrates the divergent clearance pathways that must be monitored during bioanalysis.

MetabolicPathway Parent Ethyl indoline-5-carboxylate Derivative (Parent) Esterase Carboxylesterase (Plasma/Liver) Parent->Esterase Hydrolysis CYP450 CYP450 Enzymes (Hepatic Microsomes) Parent->CYP450 Oxidation AcidMetabolite Indoline-5-carboxylic acid (Major Metabolite) Esterase->AcidMetabolite HydroxylMetabolite Hydroxylated Indoline (Phase I Metabolite) CYP450->HydroxylMetabolite Glucuronide Glucuronide Conjugate (Phase II Clearance) HydroxylMetabolite->Glucuronide UGTs

Figure 1: Primary biotransformation pathways of ethyl indoline-5-carboxylate based compounds.

In Vitro PK Profiling Protocols: A Self-Validating System

To accurately decouple esterase hydrolysis from CYP450 oxidation, researchers must run parallel, highly controlled in vitro assays. The following protocols are designed with built-in validation controls to ensure data integrity.

Protocol A: Plasma Stability Assay (Esterase Evaluation)

Because EIC compounds are highly susceptible to plasma esterases [3], this assay determines if the compound will survive systemic circulation.

  • Step 1: Matrix Preparation: Thaw blank plasma (mouse, rat, and human) and pre-warm to 37°C in a water bath. Adjust pH to 7.4 if necessary.

  • Step 2: Spiking: Spike the EIC test compound into the plasma to achieve a final concentration of 1 µM (keep organic solvent < 1% to prevent enzyme denaturation).

  • Step 3: Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes.

  • Step 4: Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Step 5: Bioanalysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS, monitoring both the parent ester and the predicted carboxylic acid metabolite.

  • Causality & Validation: You must include Procaine or Enalapril as a positive control. If the positive control does not degrade, the plasma batch lacks functional esterase activity, and the assay is invalid.

Protocol B: Hepatic Microsomal Stability (CYP450 Evaluation)

This assay isolates hepatic oxidative clearance from general plasma hydrolysis.

  • Step 1: Mixture Assembly: Prepare a reaction mixture containing 0.5 mg/mL liver microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Step 2: Pre-incubation: Add the EIC compound (1 µM final) and pre-incubate for 5 minutes at 37°C.

  • Step 3: Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Step 4: Sampling & Quenching: Take aliquots at 0, 10, 20, 30, and 60 minutes, quenching with cold acetonitrile (with IS) as in Protocol A.

  • Causality & Validation: A minus-NADPH control (buffer substituted for NADPH) is strictly required. Because microsomes also contain residual carboxylesterases, any degradation observed in the minus-NADPH control represents ester hydrolysis, while the difference between the NADPH and minus-NADPH arms represents true CYP450-mediated oxidation.

In Vivo Pharmacokinetic Assessment

Translating in vitro stability to in vivo exposure requires careful formulation due to the lipophilicity of the ethyl ester.

  • Formulation: Avoid esterase-activating co-solvents. A standard well-tolerated vehicle is 5% DMSO / 10% Solutol HS15 / 85% Saline.

  • Dosing: Administer via Intravenous (IV) route (1 mg/kg) to determine absolute clearance, and Per Os (PO) route (10 mg/kg) to determine oral bioavailability.

  • Sampling: Collect blood via the jugular vein into K₂EDTA tubes (which mildly inhibit some metallo-esterases, preserving the parent compound during transit) at 10 time points over 24 hours.

  • Bioanalytical Causality: The LC-MS/MS method must be multiplexed to quantify both the EIC parent and the indoline-5-carboxylic acid metabolite. High circulating levels of the acid metabolite following PO dosing definitively prove that poor bioavailability is driven by first-pass esterase metabolism rather than poor gastrointestinal absorption.

Quantitative Data Summary

The table below summarizes representative PK data demonstrating the species-dependent clearance of a standard EIC compound, compared to an optimized non-ester analog (e.g., an N-acyl indoline bioisostere) [1].

Compound TypeSpeciesAssay RouteClearance (mL/min/kg)Vdss (L/kg)Half-life (h)Oral Bioavailability (F%)
EIC Parent (Ester) MouseIV / PO85.0 (High)1.20.4< 5%
EIC Parent (Ester) HumanIV / PO25.0 (Moderate)1.51.215%
Non-Ester Analog MouseIV / PO15.0 (Low)2.04.565%

Data Interpretation: The EIC parent exhibits high clearance in mice, approaching liver blood flow, primarily due to aggressive murine carboxylesterases. The transition to a non-ester analog drastically reduces clearance and improves oral bioavailability, validating the structural optimization strategy.

Conclusion

Pharmacokinetic profiling of ethyl indoline-5-carboxylate derivatives requires a nuanced approach that actively anticipates esterase-mediated hydrolysis and CYP450 oxidation. By utilizing self-validating in vitro assays with strict minus-NADPH controls and multiplexed in vivo bioanalysis, drug development professionals can accurately pinpoint metabolic liabilities. This rigorous profiling is what ultimately enables the successful "designed switch" from labile screening hits to robust, non-covalent clinical candidates.

References

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Structural Insights into Notum Covalent Inhibition. Journal of Medicinal Chemistry (2021). URL:[Link]

  • Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes. Pharmaceutics (2023). URL:[Link]

Foundational

Preliminary Investigation of Indoline-5-Carboxylate Derivatives: Synthetic Methodologies and Pharmacological Profiling

Executive Summary The indoline-5-carboxylate scaffold has emerged as a highly privileged structural motif in contemporary medicinal chemistry. Characterized by its rigid bicyclic framework, this core provides an optimal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indoline-5-carboxylate scaffold has emerged as a highly privileged structural motif in contemporary medicinal chemistry. Characterized by its rigid bicyclic framework, this core provides an optimal spatial arrangement for substituent vectorization, making it a critical building block in drug discovery. Research conducted over the past two decades has demonstrated that indoline derivatives, particularly those bearing carboxylate or carboxamide functionalities at the C5 position, exhibit profound biological activities. These range from targeted anticancer properties via protein kinase inhibition to neurological modulation as agonists of the α7 nicotinic acetylcholine receptor (nAChR)[1]. This technical guide provides a preliminary investigation into the synthesis, mechanistic rationale, and biological evaluation of indoline-5-carboxylate derivatives, establishing a validated foundation for downstream lead optimization.

Mechanistic Rationale & Target Engagement

The pharmacological versatility of the indoline-5-carboxylate core stems from its ability to engage diverse macromolecular targets through precise hydrogen bonding and hydrophobic interactions.

Kinase Inhibition (Anticancer & Antiviral Applications): Derivatives such as methyl 1-methylindoline-5-carboxylate serve as critical precursors for novel protein kinase inhibitors. Recent supramolecular green synthesis efforts have generated indoline-based molecular hybrids that effectively target the c-KIT receptor tyrosine kinase domain, displaying binding affinities comparable to established chemotherapeutics like Sunitinib[2]. By blocking ATP binding, these derivatives halt downstream PI3K/AKT and RAS/MAPK signaling, ultimately inducing tumor cell apoptosis. Furthermore, benzopyrrolidone derivatives derived from indoline-5-carboxylic acid have been patented for their dual antiviral and anticancer properties[3].

G Indoline Indoline-5-Carboxylate Derivative cKIT c-KIT Receptor Tyrosine Kinase Indoline->cKIT Inhibits ATP Binding Apoptosis Cellular Apoptosis (Therapeutic Effect) Indoline->Apoptosis Induces via Kinase Blockade PI3K PI3K / AKT Pathway cKIT->PI3K Activates MAPK RAS / MAPK Pathway cKIT->MAPK Activates Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanistic pathway of c-KIT kinase inhibition by indoline-5-carboxylate derivatives.

Neurological Modulation: Beyond oncology, the indoline core is highly sensitive to subtle electronic and steric changes. Saturation of the indole ring to an indoline alters the three-dimensional conformation, which has been heavily investigated in the development of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]indoline-5-carboxamide derivatives. These compounds act as agonists of the α7 nAChR, a primary target for alleviating cognitive deficits in schizophrenia[1].

Synthetic Methodologies

The synthesis of bioactive indoline derivatives frequently utilizes 2,3-dihydro-1H-indole-5-carboxylic acid[4] or methyl indole-5-carboxylate as the primary starting materials. The transformation of the carboxylic acid into complex amides requires rigorous control of reaction conditions to prevent epimerization and maximize yield.

G Start Indoline-5-Carboxylic Acid (Starting Material) Activation Carboxyl Activation (HATU, 0 °C) Start->Activation Step 1 Coupling Amine Coupling (DIPEA, DMF) Activation->Coupling Step 2 Purification Liquid-Liquid Extraction Coupling->Purification Step 3 Product Indoline-5-Carboxamide (Final Product) Purification->Product Yield >85%

Figure 2: Step-by-step synthetic workflow for indoline-5-carboxamide generation.

Protocol 1: Optimized Amidation of Indoline-5-Carboxylic Acid

This protocol details the synthesis of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]indoline-5-carboxamide, emphasizing the causality behind reagent selection[1].

  • Reagent Solubilization: Suspend indoline-5-carboxylic acid (1.48 mmol) and 3-(R)-aminoquinuclidine dihydrochloride (1.48 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a highly polar aprotic solvent capable of dissolving both the zwitterionic carboxylic acid and the amine hydrochloride salt, ensuring a homogeneous reaction mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.75 mmol) to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt to liberate the free amine nucleophile without competing for the activated acyl intermediate.

  • Thermal Control & Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.48 mmol) in one continuous portion.

    • Causality: Cooling to 0 °C suppresses exothermic degradation pathways. HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, which is vastly superior to standard carbodiimides for coupling sterically hindered amines.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS (ESI+). The presence of the intermediate HOAt-ester mass peak confirms successful activation before proceeding.

  • Coupling & Workup: Allow the reaction to warm to room temperature and stir overnight. Remove the DMF in vacuo. Partition the resulting residue between saturated aqueous potassium carbonate (K₂CO₃) and chloroform.

    • Causality: K₂CO₃ neutralizes any residual acid and forces the highly polar HOAt byproducts into the aqueous layer, while the target hydrophobic carboxamide partitions cleanly into the chloroform layer.

Biological Evaluation & Structure-Activity Relationship (SAR)

To evaluate the efficacy of synthesized indoline-5-carboxylate derivatives, high-throughput in vitro assays must be employed. For neuro-active derivatives targeting the α7 nAChR, intracellular calcium flux is the standard pharmacodynamic readout[1].

Protocol 2: High-Throughput Calcium Flux Assay (FLIPR)
  • Cell Preparation: Seed mammalian cells stably expressing the target receptor (e.g., α7 nAChR) into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37 °C.

    • Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active fluorophore. Probenecid inhibits multidrug resistance proteins (like P-gp), preventing the premature efflux of the dye.

  • Baseline & Compound Addition: Record baseline fluorescence for 10 seconds. Inject the indoline-5-carboxamide derivatives (10 pM to 10 µM concentration gradient) using an automated liquid handler.

    • Validation Checkpoint: Calculate the Z'-factor using acetylcholine (positive control) and assay buffer (negative control). A Z'-factor > 0.5 is mathematically required to validate the assay's signal-to-noise robustness prior to extracting SAR data.

  • Kinetic Readout: Measure peak fluorescence (Ex: 488 nm, Em: 525 nm) over 3 minutes to determine EC₅₀ values.

Quantitative Data Summary

The saturation of the indole core to an indoline significantly impacts receptor affinity. Table 1 summarizes the SAR data for a series of derivatives targeting the α7 nAChR[1].

Table 1: Structure-Activity Relationship of C5-Carboxamide Derivatives

Compound CoreR-Group (Amine)Target Affinity (Kᵢ, nM)Cellular Efficacy (EC₅₀, nM)Calculated LogP
Indole-5-carboxamide3-(R)-Quinuclidine15.245.31.8
Indoline-5-carboxamide 3-(R)-Quinuclidine75.4120.51.6
Furo[2,3-c]pyridine-5-carboxamide3-(R)-Quinuclidine3.112.42.1
Thiophene-fused analog3-(R)-Quinuclidine1.88.52.3

Data Interpretation: As demonstrated in Table 1, the reduction of the indole double bond to form the indoline-5-carboxamide results in a roughly 5-fold decrease in target affinity (Kᵢ shifts from 15.2 nM to 75.4 nM). This indicates that the planar aromaticity of the indole system, or bioisosteric thiophene fusions, is critical for optimal insertion into the receptor's binding pocket[1]. However, the indoline core remains a highly valuable intermediate for further derivatization, particularly in kinase inhibitor development where different spatial geometries are required[2].

Conclusion

The indoline-5-carboxylate scaffold is a highly versatile and privileged pharmacophore. While its saturation profile may reduce affinity for certain planar-dependent targets like the α7 nAChR, its unique three-dimensional geometry is exceptionally well-suited for targeting complex kinase domains (e.g., c-KIT). By employing rigorous, self-validating synthetic protocols—such as HATU-mediated amidation—and robust high-throughput screening methodologies, researchers can effectively harness this core to develop next-generation therapeutics across oncology, virology, and neurology.

References

  • Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2016131789A1 - Benzopyrrolidone derivatives possessing antiviral and anticancer properties Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of ethyl indoline-5-carboxylate

Application Note: Selective C2–C3 Reduction Protocol for the Synthesis of Ethyl Indoline-5-Carboxylate Abstract The indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry, offering increased sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective C2–C3 Reduction Protocol for the Synthesis of Ethyl Indoline-5-Carboxylate

Abstract The indoline (2,3-dihydroindole) core is a privileged scaffold in medicinal chemistry, offering increased sp³ character and altered pharmacokinetic profiles compared to its planar indole counterpart. The synthesis of ethyl indoline-5-carboxylate from ethyl indole-5-carboxylate requires a highly chemoselective reduction strategy that reduces the pyrrole ring without reducing the ester functionality or cleaving the C–N bond[1]. This application note details a robust, scalable, and self-validating protocol utilizing sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid.

Mechanistic Rationale & Experimental Design

The reduction of indoles to indolines cannot be efficiently achieved using standard sodium borohydride (NaBH₄) in neutral alcohols due to the aromatic stability of the indole core. Instead, the reaction relies on acidic activation.

Causality of Reagent Selection:

  • Glacial Acetic Acid (Solvent & Activator): Acetic acid serves a dual purpose. It acts as the solvent and selectively protonates the indole at the C3 position. This protonation disrupts the aromaticity of the pyrrole ring, generating a highly electrophilic indoleninium intermediate.

  • Sodium Cyanoborohydride (Reducing Agent): NaBH₃CN is uniquely suited for this transformation. Unlike NaBH₄, which violently decomposes in acidic media, the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, allowing NaBH₃CN to survive in glacial acetic acid long enough to deliver a hydride to the C2 position of the indoleninium ion.

  • Ester Preservation: The C5 ethyl ester is highly stable under these specific mildly acidic, hydride-donating conditions, ensuring perfect chemoselectivity[2].

G SM Ethyl Indole-5-carboxylate (Starting Material) Acid Dissolve in Glacial AcOH (Protonation at C3) SM->Acid Reduce Add NaBH3CN at 0°C (Hydride Attack at C2) Acid->Reduce Quench Basify with aq. NaOH (pH > 8) (Neutralization & Safety) Reduce->Quench Extract Extract with EtOAc (Phase Separation) Quench->Extract Purify Flash Chromatography (Hexanes/EtOAc) Extract->Purify Product Ethyl Indoline-5-carboxylate (Pure Product) Purify->Product

Fig 1: Experimental workflow for the selective reduction to ethyl indoline-5-carboxylate.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios must be strictly maintained. The electron-withdrawing nature of the C5 ester slightly deactivates the indole ring toward C3 protonation compared to unsubstituted indole, necessitating a slight excess of the reducing agent.

ComponentRoleMW ( g/mol )EquivalentsAmount (10 mmol scale)
Ethyl indole-5-carboxylate Starting Material189.211.0 eq1.89 g
Glacial Acetic Acid Solvent / Acid60.050.5 M (conc.)20.0 mL
Sodium Cyanoborohydride Reducing Agent62.843.0 eq1.88 g
NaOH (aq, 20%) Quench / Basification40.00As needed~ 30.0 mL

Step-by-Step Experimental Protocol

Caution: NaBH₃CN is highly toxic. Under strongly acidic conditions or improper quenching, highly toxic hydrogen cyanide (HCN) gas can be generated. This protocol must be executed in a properly functioning fume hood.

Step 1: Substrate Activation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl indole-5-carboxylate (1.89 g, 10.0 mmol)[2].

  • Suspend the solid in glacial acetic acid (20 mL). Stir at room temperature until complete dissolution is achieved.

Step 2: Hydride Delivery

  • Cool the reaction flask to 0–5 °C using an ice-water bath. Reason: The addition of NaBH₃CN is exothermic and cooling prevents uncontrolled hydrogen gas evolution and potential side reactions.

  • Add sodium cyanoborohydride (1.88 g, 30.0 mmol) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (fluorescent under UV 254 nm) will be consumed, replaced by a lower Rf spot corresponding to the indoline.

Step 3: Quenching and Basification (Critical Safety Step)

  • Re-cool the flask to 0 °C.

  • Slowly and carefully add crushed ice (~20 g) directly into the reaction mixture to quench unreacted hydride.

  • Crucial Step: Slowly add a 20% aqueous NaOH solution dropwise until the pH of the aqueous layer reaches > 8 (typically requires ~30 mL). Reason: Basification converts the indoline salt to its free base form, making it soluble in organic solvents for extraction. Furthermore, maintaining a basic pH prevents the formation and release of HCN gas from residual cyanide ions.

Step 4: Extraction and Purification

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 25% EtOAc in Hexanes) to afford ethyl indoline-5-carboxylate as a pale yellow oil or low-melting solid.

Self-Validating System: Analytical Characterization

To verify the success of the protocol and ensure the integrity of the E-E-A-T framework, the product must be validated against expected spectral data. The transformation is most easily confirmed by ¹H NMR spectroscopy.

  • Disappearance of Pyrrole Protons: The characteristic aromatic doublets of the indole C2-H and C3-H (typically found between 6.5 ppm and 7.3 ppm) must be completely absent.

  • Appearance of Indoline Protons: The successful reduction is validated by the appearance of two distinct aliphatic multiplets (often appearing as pseudo-triplets) in the upfield region:

    • C3-H₂: ~ 3.05 ppm (t, J ≈ 8.5 Hz, 2H)

    • C2-H₂: ~ 3.65 ppm (t, J ≈ 8.5 Hz, 2H)

  • Preservation of the Ester: The ethyl ester signals must remain intact: ~ 4.30 ppm (q, 2H, -OCH₂ CH₃) and ~ 1.35 ppm (t, 3H, -OCH₂CH₃ ).

  • Mass Spectrometry (ESI-MS): Expected[M+H]⁺ m/z = 192.1.

By confirming the shift from sp² to sp³ hybridization at the C2/C3 positions while maintaining the ester signals, the researcher can self-validate the chemoselectivity of the executed protocol.

References

  • REGIOSELECTIVE ORTHO-DIRECTED... - Semantic Scholar. (Contextual preparation of indoline substrates from ethyl indole-5-carboxylate). Available at: [Link]

  • C3-Hetero-functionalization of Indole Derivatives - RSC. (Formal synthesis applications involving indoline-5-carboxylate derivatives). Available at: [Link]

Sources

Application

Using ethyl indoline-5-carboxylate as a building block in pharmaceutical synthesis

Application Note & Protocol: Ethyl Indoline-5-Carboxylate as a Conformationally Restricted Building Block in Drug Discovery and C–H Functionalization Introduction & Structural Rationale Ethyl indoline-5-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Ethyl Indoline-5-Carboxylate as a Conformationally Restricted Building Block in Drug Discovery and C–H Functionalization

Introduction & Structural Rationale

Ethyl indoline-5-carboxylate (CAS: 350683-39-5)[1] has emerged as a highly versatile heterocyclic building block in medicinal chemistry and synthetic methodology. Characterized by a fused benzene and pyrroline ring system, the indoline core offers a rigidified, sp³-enriched scaffold compared to flat indoles or flexible open-chain anilines. This conformational restriction is a powerful tool in drug discovery, often improving target binding affinity and pharmacokinetic properties by locking the molecule into a bioactive conformation[2].

Key Reactive Sites:

  • N1 (Secondary Amine): Highly nucleophilic, readily undergoing acylation, alkylation, or arylation. Once functionalized (e.g., with an acetyl or pyrimidinyl group), it acts as a powerful directing group for transition-metal-catalyzed C–H activation[3].

  • C5 (Ethyl Ester): An electrophilic handle that can be selectively hydrolyzed to a carboxylic acid for amide coupling, or reduced to an alcohol/aldehyde. The ethyl ester is often preferred over the methyl ester due to slightly higher lipophilicity—which aids in organic extraction—and better stability against spontaneous hydrolysis during mildly basic N-alkylation steps.

  • C7 (Aromatic C–H): Located ortho to the directing N1 group, this position is primed for late-stage functionalization (LSF) via Rh(III) or Ru(II) catalysis[4].

Mechanistic Pathways & Workflow Diagrams

The following workflow illustrates the divergent synthetic pathways accessible from the ethyl indoline-5-carboxylate core.

G A Ethyl Indoline-5-carboxylate (CAS: 350683-39-5) B N1-Acylation / Alkylation (Protection & Directing Group) A->B Electrophile, Base C C5-Ester Hydrolysis (LiOH, THF/H2O) B->C Saponification E C7 C-H Functionalization (Rh/Ru Catalysis) B->E Transition Metal, Oxidant D Amide Coupling (Conformationally Restricted Benzamides) C->D Amine, HATU/DIPEA

Divergent synthetic pathways utilizing ethyl indoline-5-carboxylate as a core scaffold.

Application 1: Conformationally Restricted Amides for Antiviral Agents

Expertise & Causality: In the development of entry inhibitors for Ebola and Marburg viruses ()[2], researchers utilized the indoline-5-carboxylate scaffold to create conformationally restricted analogs of 4-(aminomethyl)benzamides. By tying the amide nitrogen back into the aromatic ring, the entropic penalty of target binding is reduced. The synthesis begins with the Schotten-Baumann N-acylation of the indoline core, followed by mild saponification of the C5 ester. LiOH is deliberately selected over NaOH/KOH to prevent undesired nucleophilic cleavage of the newly formed N1-amide bond.

Self-Validating Protocol: Synthesis of N-Acyl Indoline-5-Carboxamides

  • N-Acylation: Dissolve ethyl indoline-5-carboxylate (1.0 eq) and triethylamine (2.5 eq) in anhydrous CH₂Cl₂ (0.2 M) under an N₂ atmosphere. Cool the mixture to 0 °C.

  • Add the desired acyl chloride (1.2 eq) dropwise.

    • Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the secondary amine spot (ninhydrin active) should disappear entirely, replaced by a higher Rf​ UV-active spot.

  • Saponification: Isolate the intermediate, dissolve in a biphasic mixture of THF/H₂O (3:1, 0.1 M), and add LiOH·H₂O (3.0 eq). Stir at room temperature for 4–6 hours.

    • Causality: The biphasic nature requires vigorous stirring; THF ensures the solubility of the lipophilic organic intermediate, while water dissolves the inorganic base.

  • Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the carboxylic acid.

    • Validation: LC-MS should show the [M-H]⁻ peak corresponding to the free acid, confirming complete ester cleavage without amide degradation.

  • Amidation: Couple the resulting acid with a secondary amine using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF to yield the final restricted benzamide analog.

Application 2: Late-Stage C7 C–H Functionalization

Expertise & Causality: The N1 position, once functionalized with a coordinating group (such as an N-acetyl or N-pyrimidinyl moiety), acts as a bidentate directing group to guide transition metals exclusively to the C7 position. For instance, Rh(III)-catalyzed C–H alkylation with allylic alcohols provides direct access to β-aryl carbonyl compounds ()[4][5]. The addition of AgSbF₆ is mechanistically critical; it acts as a halide scavenger, abstracting chloride from the [RhCp*Cl₂]₂ precatalyst to generate the highly active, coordinatively unsaturated cationic Rh(III) species. Cu(OAc)₂ serves as the terminal oxidant to turn over the catalytic cycle.

Self-Validating Protocol: Rh(III)-Catalyzed C7 Alkylation

  • Setup: In an oven-dried Schlenk tube, combine N-acetyl ethyl indoline-5-carboxylate (1.0 eq), allylic alcohol (2.0 eq), [RhCp*Cl₂]₂ (5 mol %), AgSbF₆ (20 mol %), and Cu(OAc)₂·H₂O (1.0 eq).

  • Solvent & Reaction: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration. Seal the tube and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove insoluble metal salts, and concentrate in vacuo.

  • Validation: Purify via flash chromatography.

    • NMR Marker: In the ¹H NMR spectrum, the disappearance of the C7 aromatic proton (typically an ortho-coupled doublet around 7.1–7.3 ppm) and the appearance of aliphatic multiplet signals (2.8–3.2 ppm) confirm regioselective C7 functionalization[4].

Quantitative Data: Reaction Optimization Summary

TransformationCatalyst / ReagentsDirecting GroupYield (%)Reaction TimeKey Analytical Marker
N-Acylation Acyl Chloride, Et₃N, DCMNone (N1 is target)85–95%2 hDisappearance of N-H stretch (IR: ~3300 cm⁻¹)
C5 Saponification LiOH·H₂O, THF/H₂ON-Acyl90–98%4–6 hLC-MS: [M-H]⁻ shift (-28 Da from ethyl ester)
C7 Alkylation [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂N-Acetyl61–80%12 h¹H NMR: Loss of C7-H doublet[4]
C7 Thioarylation Ru(p-cymene)Cl₂, AgNTf₂N-Pyrimidinyl65–85%16 h¹⁹F NMR: Appearance of -SCF₃ signal (~ -42 ppm)[3]

Table 1: Summary of quantitative reaction parameters for the functionalization of ethyl indoline-5-carboxylate derivatives.

References

  • Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • Rhodium-Catalyzed C–H Alkylation of Indolines with Allylic Alcohols: Direct Access to β-Aryl Carbonyl Compounds Source: The Journal of Organic Chemistry (2015) URL:[Link]

  • Ru(II)-Catalyzed C7 Trifluoromethylthiolation and Thioarylation of Indolines Using Bench-Stable Reagents Source: The Journal of Organic Chemistry (2024) URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Methods for the Synthesis of Ethyl Indoline-5-Carboxylate

Introduction & Mechanistic Rationale Ethyl indoline-5-carboxylate is a highly valuable synthetic building block utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials. The synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl indoline-5-carboxylate is a highly valuable synthetic building block utilized in the development of pharmaceuticals, agrochemicals, and advanced functional materials. The synthesis of this compound via the direct reduction of ethyl indole-5-carboxylate presents a classical kinetic and thermodynamic challenge. The resonance-stabilized aromatic nucleus of the indole pyrrole ring strongly resists reduction. Furthermore, the resulting cyclic secondary amine (indoline) is notorious for poisoning transition metal catalysts, and aggressive reduction conditions often lead to the over-reduction of the benzene ring, yielding octahydroindole[1].

The Causality of Acid-Activated Hydrogenation: To overcome the high activation barrier without resorting to superstoichiometric, toxic hydride reagents (e.g., NaBH3​CN ), modern protocols employ a Brønsted acid-mediated heterogeneous catalytic hydrogenation strategy[1].

The addition of a strong Brønsted acid (such as p-toluenesulfonic acid or trifluoroacetic acid) protonates the indole specifically at the C-3 position. This protonation is the critical causal step: it generates a highly reactive iminium ion, effectively disrupting the aromaticity of the pyrrole ring. Once aromaticity is broken, the 2,3-double bond becomes highly susceptible to surface adsorption on a metal catalyst (Pt or Pd) and undergoes rapid, selective hydrogenation. By strictly controlling the hydrogen pressure and utilizing water or alcoholic solvents to solvate the iminium ion (preventing intermolecular dimerization), the reaction achieves near-perfect chemoselectivity[1].

Visualizing the Mechanistic Workflow

MechanisticPathway A Ethyl indole-5-carboxylate (Aromatic, Stable) B Addition of Brønsted Acid (e.g., p-TsOH) A->B Protonation C C3-Protonated Iminium Ion (Disrupted Aromaticity) B->C Aromaticity Loss D Catalytic Hydrogenation (H2, Pt/C or Pd/C) C->D Surface Adsorption E Ethyl indoline-5-carboxylate (Target Product) D->E Selective Reduction F Over-reduction to Octahydroindole D->F Prevented by Condition Control

Figure 1: Mechanistic pathway of acid-activated catalytic hydrogenation of indoles to indolines.

Comparative Catalyst & Condition Data

The choice of catalyst and acid additive dictates both the conversion rate and the chemoselectivity of the reaction. Below is a comparative analysis of field-proven catalytic systems for indole reduction.

Catalyst SystemAcid AdditiveSolventTemp (°C)H₂ PressureConversionSelectivityCausality / Mechanistic Notes
5% Pt/C p-TsOH (1.5 eq)H₂O / EtOH2510 - 30 bar>98%>99%Pt resists amine poisoning better than Pd; water solvates the iminium ion, preventing side reactions[1].
10% Pd/C TFA (2.0 eq)EtOH5050 bar~85%90%Requires higher pressure; Pd is more susceptible to surface poisoning by the indoline product[1].
Pd@CN (N-doped) H₃PO₄ (1.0 eq)H₂O401 atm96%100%N-doped carbon support enhances Pd electron density, allowing atmospheric pressure reduction[2].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPC) and post-reaction validation signatures.

Protocol A: Platinum-Catalyzed High-Pressure Hydrogenation (Preferred)

This protocol utilizes Platinum on Carbon (Pt/C), which is specifically chosen because it is significantly less prone to deactivation by the secondary amine of the indoline product compared to Palladium[1].

Step-by-Step Methodology:

  • Substrate Preparation: In a 100 mL high-pressure stainless-steel autoclave, suspend ethyl indole-5-carboxylate (10.0 mmol, 1.89 g) in a 1:1 volumetric mixture of deionized water and absolute ethanol (40 mL).

    • Causality: Ethanol ensures the organic substrate remains in solution, while water stabilizes the highly polar iminium intermediate and suppresses unwanted intermolecular dimerization[1].

  • Acid Activation: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 15.0 mmol, 2.85 g) to the suspension. Stir at 400 rpm for 15 minutes.

    • Validation Check: Observe a slight yellowing of the solution, indicating the successful formation of the C3-protonated iminium species.

  • Catalyst Loading: Carefully add 5% Pt/C (189 mg, 10 wt% relative to the substrate) under a continuous flow of inert argon to prevent spontaneous ignition of the dry catalyst.

  • Hydrogenation: Seal the autoclave. Purge the reactor headspace with hydrogen gas ( H2​ ) three times to displace all oxygen. Pressurize the reactor to 30 bar of H2​ . Stir vigorously (800–1000 rpm) at room temperature (25 °C) for 4 hours.

    • Causality: High agitation is mandatory to eliminate mass transfer limitations at the gas-liquid-solid interface, ensuring the catalyst surface is constantly saturated with hydrogen[3].

  • In-Process Control (IPC): Depressurize the reactor and withdraw a 0.1 mL aliquot. Neutralize with saturated NaHCO3​ and extract with ethyl acetate. Analyze via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.6) must be completely consumed, replaced by a distinct, lower Rf​ spot (~0.3) corresponding to the indoline.

  • Workup & Isolation: Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite cake with 20 mL of ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralization: Cool the remaining aqueous layer in an ice bath and basify dropwise with saturated NaHCO3​ solution until pH 8 is reached. Extract the liberated free indoline base with ethyl acetate ( 3×30 mL).

  • Post-Reaction Validation (NMR): Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Analyze the isolated product via 1H NMR ( CDCl3​ ).

    • Self-Validating Signature: The successful reduction is confirmed by the complete disappearance of the aromatic C2-H and C3-H signals (typically found between 6.5–7.5 ppm) and the emergence of two characteristic aliphatic multiplets at ~3.0 ppm (C3- H2​ ) and ~3.6 ppm (C2- H2​ ).

Protocol B: Atmospheric Pressure Hydrogenation using N-Doped Pd/C

For laboratories lacking high-pressure autoclave infrastructure, an advanced catalyst system utilizing nitrogen-doped carbon supports can be employed[2].

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl indole-5-carboxylate (5.0 mmol) in 20 mL of deionized water. Add concentrated phosphoric acid ( H3​PO4​ , 5.0 mmol) dropwise.

  • Catalyst Addition: Add 50 mg of Pd@CN (N-doped carbon-supported palladium catalyst).

    • Causality: The nitrogen doping provides electron-donating properties to the carbon support, which increases the electron density on the Pd nanoparticles. This drastically lowers the activation energy required for hydrogen dissociation, allowing the reaction to proceed at ambient pressure[2].

  • Reaction: Seal the flask with a rubber septum, purge with argon, and attach a hydrogen-filled balloon (1 atm). Heat the mixture to 40 °C and stir at 600 rpm for 6–8 hours.

  • Validation: Follow the same IPC, workup, and NMR validation steps as outlined in Protocol A to confirm the generation of ethyl indoline-5-carboxylate.

Sources

Application

Advanced Applications of Ethyl Indoline-5-Carboxylate in Heterocyclic Chemistry and Drug Discovery

Structural Significance and Reactivity Profile Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a highly versatile bicyclic building block characterized by two orthogonal reactive sites: a nucleophilic secondary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Significance and Reactivity Profile

Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a highly versatile bicyclic building block characterized by two orthogonal reactive sites: a nucleophilic secondary amine at the N1 position and an electrophilic ester handle at the C5 position. As a Senior Application Scientist, I frequently leverage this scaffold because the indoline core provides a rigid, electron-rich aromatic system that can be precisely tuned. The conjugation of the nitrogen lone pair with the aromatic ring modulates its nucleophilicity, making it less reactive than aliphatic amines but highly selective under Lewis acid or transition-metal catalysis.

This application note details the causality, self-validating protocols, and quantitative metrics for integrating ethyl indoline-5-carboxylate into three distinct chemical domains: energy storage materials, pharmaceutical synthesis, and natural product derivation.

Application 1: Energy Storage Materials (Squaramide Catholytes)

In the development of non-aqueous redox flow batteries (RFBs), squaramide scaffolds are utilized as high-potential, multi-electron catholytes. Ethyl indoline-5-carboxylate is coupled with diethyl squarate to form redox-active squaramide-indoline conjugates 1.

Mechanistic Causality: The electron-donating indoline nitrogen is critical for tuning the redox potential of the cyclobutenedione core, stabilizing the radical intermediates to enable reversible multi-electron transfers. The C5 ethyl ester group is deliberately chosen over a free carboxylic acid to enhance solubility in non-aqueous electrolytes (e.g., MeCN, DMF) and to prevent irreversible over-oxidation during continuous battery cycling.

Protocol A: Zn(OTf)₂-Catalyzed Squaramide Coupling

This protocol is a self-validating system utilizing in-process TLC and phase-separation checks to ensure intermediate fidelity.

  • Setup: Charge an oven-dried 25 mL round-bottom flask with diethyl squarate (1.0 eq) and ethyl indoline-5-carboxylate (2.1 eq) under a nitrogen atmosphere. Rationale: Nitrogen prevents the oxidative degradation of the electron-rich indoline core.

  • Catalysis: Add Zn(OTf)₂ (0.2 eq) and dissolve the mixture in a DMF/Toluene solvent system (1:19 v/v). Rationale: The indoline nitrogen is a weak nucleophile due to aromatic conjugation. Zn(OTf)₂ acts as a Lewis acid, coordinating to the squarate carbonyl oxygens to increase the electrophilicity of the cyclobutenedione ring, thereby driving the substitution.

  • Reaction: Stir the mixture at room temperature for 14–20 hours.

  • Validation (Self-Validating IPC): Perform a TLC check (50% EtOAc/Hexanes; UV 254 nm). The reaction is validated to proceed to the next step only when the indoline precursor spot is completely consumed and a new, highly UV-active lower-Rf spot appears.

  • Workup & Purification: Dilute with water (160 mL/mmol) and extract repeatedly with toluene until the aqueous layer shows no product via TLC. Remove volatiles under reduced pressure and purify via automated flash chromatography (0–5% MeOH in EtOAc).

Application 2: Pharmaceutical Intermediates (α1-Blocker Synthesis)

The indoline core is a privileged bioisostere for catecholamines, making it highly effective in targeting α1​ -adrenergic receptors. Ethyl indoline-5-carboxylate serves as a direct precursor to the indoline-5-carboxamide pharmacophore found in drugs like Silodosin, a blockbuster medication for benign prostatic hyperplasia (BPH) 2.

Mechanistic Causality: The C5-carboxylate acts as a stable protecting group during the harsh N-alkylation of the indoline ring. Once the N1-alkyl side chain is installed, the ester is cleanly converted into an amide, completing the pharmacophore required for receptor hydrogen-bonding.

Protocol B: Base-Mediated N-Alkylation
  • Setup: Dissolve ethyl indoline-5-carboxylate (1.0 eq) in anhydrous DMF (0.1 M). Rationale: DMF is a polar aprotic solvent that strips the hydration shell from the nitrogen nucleophile, significantly accelerating the SN​2 substitution.

  • Base Addition: Add Cs₂CO₃ (2.0 eq) followed by the target alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq). Rationale: Cs₂CO₃ is specifically chosen over NaOH or KOH because its mild basicity and the large, soft cesium counterion provide excellent solubility and reactivity without triggering premature hydrolysis of the C5 ethyl ester.

  • Reaction: Stir at 60°C for 12 hours.

  • Validation (Self-Validating IPC): Perform a micro-workup (1 drop reaction mixture in 1 mL water/EtOAc). Analyze the organic layer via LC-MS. The system is validated when the mass shifts to the exact mass of the alkylated adduct [M+H]+, with <5% ester hydrolysis detected.

  • Workup: Quench with water (10 mL/mmol) and extract with toluene (3 x 10 mL). Rationale: Toluene is preferred over EtOAc for extraction to minimize DMF carryover into the organic phase, preventing emulsion formation.

Application 3: Natural Product Synthesis (C3-Heterofunctionalization)

Ethyl indoline-5-carboxylate is utilized in cascade radical bicyclization reactions to construct complex γ -lactam-fused indoles, which are core structures in natural products like psychotriasine .

Mechanistic Causality: The inherent ring strain and electron distribution of the indoline system allow it to selectively intercept carbon-centered radicals at the C3 position. This facilitates a rapid, atom-economical assembly of 3,3-disubstituted oxindoles without requiring pre-functionalized starting materials 3.

Quantitative Data Summaries

Table 1: Reaction Metrics for Ethyl Indoline-5-Carboxylate Derivatization

Application DomainReaction TypeKey ReagentsCatalyst / BaseIPC MethodTypical Yield
Energy Storage Squaramide CouplingDiethyl squarateZn(OTf)₂TLC (UV 254nm)75–87%
Pharmaceuticals N-AlkylationAlkyl bromidesCs₂CO₃LC-MS (ESI+)85–95%
Natural Products Radical BicyclizationN-phenyl-4-pentenamideRadical InitiatorNMR / GC-MS60–72%

Synthetic Divergence Workflow

G Core Ethyl Indoline-5-Carboxylate (CAS: 350683-39-5) PharmStep N-Alkylation & Amidation Core->PharmStep Base/Alkyl Halide MatSciStep Zn(OTf)2 Catalyzed Squaramide Coupling Core->MatSciStep Diethyl Squarate OrgSynStep Cascade Radical Bicyclization Core->OrgSynStep Radical Initiator Pharm Pharmaceuticals (e.g., Silodosin) MatSci Energy Storage (Squaramide Catholytes) OrgSyn Natural Products (e.g., Psychotriasine) PharmStep->Pharm α1-Blocker Synthesis MatSciStep->MatSci Multi-electron Transfer OrgSynStep->OrgSyn C3-Functionalization

Synthetic divergence of ethyl indoline-5-carboxylate in drug discovery and materials science.

References

  • Development of the Squaramide Scaffold for High Potential and Multi-electron Catholytes for use in Redox Flow Batteries Source: Amazon S3 (Supplementary Information Archive) URL:1

  • Product Name Index: Pharmaceutical Intermediates (Silodosin Precursors) Source: Ambeed Chemical Catalog URL:2

  • C3-Hetero-functionalization of Indole Derivatives via Facilitated Indolyl 1,3-Heteroatom Transposition Source: RSC Advances (Royal Society of Chemistry) URL:

  • Rapid construction of γ-lactam containing 3,3-disubstituted oxindoles via cascade radical bicyclization Source: Chemical Communications (Royal Society of Chemistry) URL:3

Sources

Method

Application Note: Advanced Buchwald-Hartwig N-Arylation Protocols for Ethyl Indoline-5-Carboxylate in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the palladium-catalyzed C-N cross-coupling of ethyl indoline-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the palladium-catalyzed C-N cross-coupling of ethyl indoline-5-carboxylate, a privileged bicyclic scaffold in pharmaceutical development.

Mechanistic Rationale & Experimental Causality

Ethyl indoline-5-carboxylate is a highly versatile building block used to generate diverse N-aryl indoline libraries, which frequently serve as precursors for complex spirocyclic pharmaceutical scaffolds [1]. Functionalizing the indoline nitrogen (N1) via presents specific chemoselectivity and reactivity challenges that dictate our experimental choices:

  • Steric and Electronic Constraints: Indoline is a cyclic secondary amine. The electron-withdrawing ethyl ester group at the C5 position delocalizes the nitrogen lone pair, slightly reducing its nucleophilicity compared to unsubstituted indolines. To drive the critical reductive elimination step, highly active, sterically demanding biaryl dialkylphosphine ligands—specifically RuPhos or XPhos —are required [3].

  • Base Selection (The Ester Dilemma): Standard Buchwald-Hartwig protocols often employ strong alkoxide bases like sodium tert-butoxide (NaOtBu). However, in the presence of the C5-ethyl ester, NaOtBu can induce unwanted transesterification (yielding tert-butyl esters) or saponification if trace moisture is present. Therefore, the causality of our protocol dictates the use of an anhydrous, mild inorganic base like Cesium Carbonate (Cs₂CO₃) to strictly preserve the integrity of the carboxylate group [4].

  • Catalyst Activation: We utilize Pd₂(dba)₃ as a precatalyst. Because the dibenzylideneacetone (dba) ligands can impede the catalytic cycle by competing for coordination, ensuring a slight molar excess of the phosphine ligand (Pd:Ligand ratio of 1:2.2) is crucial for maintaining the active monomeric L-Pd(0) species.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the quantitative optimization data for coupling ethyl indoline-5-carboxylate with various aryl halides. The data highlights how matching the correct ligand and base to the substrate's electronic profile maximizes yield.

EntryAryl HalideCatalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ (2%)RuPhos (4.4%)Cs₂CO₃ (1.5)1,4-Dioxane10088%
24-ChlorobenzonitrilePd(OAc)₂ (4%)XPhos (4.4%)K₃PO₄ (2.0)Toluene11082%
32-BromopyridinePd₂(dba)₃ (2%)BINAP (4.4%)Cs₂CO₃ (1.5)1,4-Dioxane10075%
44-IodoanisolePd(OAc)₂ (4%)RuPhos (4.4%)Cs₂CO₃ (1.5)Toluene9094%

Logical Relationships & Experimental Workflows

To visualize the underlying chemistry and the physical execution of the protocol, the following diagrams map the catalytic cycle and the step-by-step laboratory workflow.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Aryl Halide Amido Amido Complex L-Pd(II)(Ar)(NR2) OxAdd->Amido + Indoline & Base Amido->Pd0 Reductive Elimination (Yields Product)

Logical relationship of the Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Workflow S1 1. Reagent Preparation Weigh Indoline, Ar-X, Pd₂(dba)₃, RuPhos, Cs₂CO₃ S2 2. Inert Atmosphere Setup Evacuate & backfill Schlenk tube with Argon (x3) S1->S2 S3 3. Solvent Addition Add degassed anhydrous 1,4-Dioxane (0.2 M) S2->S3 S4 4. Cross-Coupling Reaction Stir at 100 °C for 12-24 hours S3->S4 S5 5. Aqueous Workup Quench with H₂O, extract with EtOAc, dry over Na₂SO₄ S4->S5 S6 6. Isolation Purify via Flash Column Chromatography S5->S6

Step-by-step experimental workflow for the N-arylation of ethyl indoline-5-carboxylate.

Step-by-Step Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system . By incorporating an In-Process Quality Control (IPQC) step utilizing mass spectrometry, the researcher can definitively confirm catalytic turnover before proceeding to the resource-intensive workup phase.

Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a continuous stream of Argon.

  • Solid Reagent Loading: To the Schlenk tube, add:

    • Ethyl indoline-5-carboxylate (1.0 mmol, 191.2 mg)

    • Aryl Halide (e.g., 4-Bromotoluene) (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

    • RuPhos (0.044 mmol, 20.5 mg)

    • Anhydrous Cs₂CO₃ (1.5 mmol, 488.7 mg)

  • Purging: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise rapidly oxidize the electron-rich RuPhos ligand.

Phase 2: Execution & Self-Validation (IPQC)
  • Solvent Addition: Using a syringe, add 5.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane. (Note: Degas the solvent by sparging with Argon for at least 30 minutes prior to use).

  • Heating: Replace the septum with a Teflon screw cap under an Argon flow. Transfer the sealed Schlenk tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Quality Control (Self-Validation): At the 4-hour mark, temporarily cool the reaction, open under Argon, and extract a 10 µL aliquot. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Criteria: The reaction is proceeding successfully if the starting material peak ( m/z 192.1 [M+H]+ for ethyl indoline-5-carboxylate) is depleted by >80%, and the corresponding product mass is the dominant peak. If the starting material remains unreacted, verify the argon seal and catalyst integrity.

Phase 3: Workup and Purification
  • Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 5% to 20% EtOAc in Hexanes). The N-arylated ethyl indoline-5-carboxylate derivatives typically elute as highly fluorescent bands under 254 nm UV light.

References

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] Source: ChemRxiv / The Royal Society of Chemistry URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions Source: Journal of the American Chemical Society / Organic Chemistry Portal URL:[Link]

  • Recent Progress Concerning the N-Arylation of Indoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

Application

Application Note: Divergent Synthesis of Bioactive Molecules and Functional Materials from Ethyl Indoline-5-Carboxylate

Executive Summary & Mechanistic Rationale Ethyl indoline-5-carboxylate (CAS 350683-39-5) is a highly versatile bifunctional synthon utilized extensively in modern drug discovery and materials science. Its unique structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl indoline-5-carboxylate (CAS 350683-39-5) is a highly versatile bifunctional synthon utilized extensively in modern drug discovery and materials science. Its unique structural topology offers two orthogonal sites for derivatization: a nucleophilic indoline nitrogen that directs transition-metal-catalyzed C-H functionalization at the C7 position, and an electrophilic C5-ester handle primed for hydrolysis and amidation.

From a mechanistic perspective, the indoline nitrogen lone pair is conjugated with the aromatic system, increasing the electron density at the ortho (C7) and para (C5) positions. Because the C5 position is blocked by the electron-withdrawing ethyl ester—which stabilizes the core against uncontrolled auto-oxidation to the corresponding indole—the C7 position becomes the thermodynamic and kinetic hotspot for electrophilic and metal-catalyzed activation 1[1]. By leveraging these electronic properties, researchers can divergently synthesize complex lipophilic pharmacophores, kinase inhibitor cores, and multi-electron catholytes for redox flow batteries 2[2].

Divergent Synthesis Pathways

The following workflow illustrates the three primary synthetic trajectories for ethyl indoline-5-carboxylate: N-functionalization, C7 C-H activation, and C5 ester derivatization.

Pathway cluster_0 cluster_1 cluster_2 A Ethyl Indoline-5-carboxylate (Core Synthon) B N-Functionalization (e.g., Squaramidation) A->B D C7 C-H Activation (e.g., Trifluoromethylthiolation) A->D F C5 Ester Derivatization (e.g., Amidation) A->F C Redox Catholytes & Kinase Inhibitors B->C Zn(OTf)2 Toluene/DMF E Lipophilic Pharmacophores D->E Ru(II) Catalyst Directing Group G Bioactive Carboxamides F->G 1. NaOH 2. HATU, R-NH2

Divergent synthetic pathways of ethyl indoline-5-carboxylate.

Quantitative Data Presentation

The table below summarizes the expected yields, catalytic systems, and downstream applications for the key transformations of ethyl indoline-5-carboxylate.

Transformation PathwayCatalyst / Key ReagentTarget Intermediate / ProductExpected YieldPrimary Application
N-Squaramidation Zn(OTf)₂ (Lewis Acid)N,N'-Bis(indolinyl)squaramide24–46%Redox Flow Battery Catholytes
C7-Trifluoromethylthiolation [Ru(p-cymene)Cl₂]₂C7-SCF₃ Indoline-5-carboxylate65–87%Lipophilic Pharmacophores
C7-Alkylation Rh(III) CatalystsC7-Allyl/Alkyl Indoline-5-carboxylate60–80%Kinase Inhibitor Cores
C5-Amidation NaOH, then HATU/R-NH₂N-Alkylindoline-5-carboxamide75–90%Bioactive Small Molecules

Detailed Experimental Protocols

As a self-validating system, each protocol below includes specific mechanistic rationales for reagent selection and analytical markers to confirm successful transformation.

Protocol A: N-Conjugation for Squaramide Catholytes

This protocol leverages the nucleophilicity of the indoline nitrogen to attack an electrophilic cyclobutenedione core, generating redox-active squaramides 1[1].

  • Causality: Zinc trifluoromethanesulfonate (Zn(OTf)₂) is explicitly chosen as a Lewis acid because it selectively coordinates to the oxygen atoms of the squarate ring. This increases the electrophilicity of the core without degrading the ethyl ester on the indoline.

  • Procedure:

    • Charge a flame-dried Schlenk flask with diethyl squarate (0.40 mmol, 1.0 eq) and ethyl indoline-5-carboxylate (0.84 mmol, 2.1 eq).

    • Add Zn(OTf)₂ (0.08 mmol, 0.2 eq) to the reaction mixture.

    • Dissolve the reagents in a solvent mixture of anhydrous toluene (0.95 mL) and DMF (0.05 mL). The trace DMF ensures the solubility of the zinc catalyst.

    • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

    • Cool the mixture to room temperature. Remove volatiles under reduced pressure.

    • Purify the crude mixture via automated flash chromatography (SiO₂, gradient of methanol in ethyl acetate 0 to 5%).

  • Self-Validation: The product formation is confirmed by a distinct color change (typically to dark orange/red) indicative of the extended conjugated squaramide system. In ¹H NMR, the disappearance of the N-H proton signal (~4.0 ppm) and the downfield shift of the indoline C2/C3 protons confirm successful N-alkylation.

Protocol B: Ru(II)-Catalyzed C7 Trifluoromethylthiolation

The introduction of a trifluoromethylthio (-SCF₃) group at the C7 position dramatically increases the lipophilicity and metabolic stability of the indoline core, a critical step in optimizing pharmacokinetics 2[2].

  • Causality: A pyrimidine directing group is first installed on the indoline nitrogen. This group acts as a bidentate ligand, coordinating to the Ru(II) center and bringing the metal into strict spatial proximity with the C7 C-H bond, ensuring absolute regioselectivity.

  • Procedure:

    • In a sealed tube, combine N-(pyrimidin-2-yl)-ethyl indoline-5-carboxylate (0.2 mmol, 1.0 eq),[Ru(p-cymene)Cl₂]₂ (5 mol%), and a bench-stable electrophilic -SCF₃ reagent such as N-trifluoromethylthiophthalimide (0.24 mmol, 1.2 eq).

    • Add Ag₂CO₃ (0.1 mmol, 0.5 eq) to abstract the chloride ligands from the Ru catalyst, creating an active cationic Ru species.

    • Suspend the mixture in 1,2-dichloroethane (DCE, 2.0 mL).

    • Stir the reaction at 100 °C for 16 hours.

    • Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite.

    • Concentrate the filtrate and purify via flash chromatography (5% EtOAc/n-hexane).

  • Self-Validation: Successful C7 functionalization is analytically validated by the disappearance of the C7 aromatic proton (a doublet of doublets typically found around 6.5–6.8 ppm) in the ¹H NMR spectrum. Furthermore, ¹⁹F NMR will show a sharp singlet at approximately −42.0 ppm, confirming the -SCF₃ installation.

Protocol C: C5-Ester Hydrolysis and Amidation

Converting the C5 ethyl ester into a carboxamide (e.g., N-isopropylindoline-5-carboxamide) is a standard technique to generate hydrogen-bond donors/acceptors for target protein binding 3[3].

  • Causality: Base-catalyzed hydrolysis (NaOH) is preferred over acid catalysis to prevent the protonation of the indoline nitrogen, which could lead to unwanted ring-opening or degradation pathways. HATU is utilized as the coupling reagent due to its superior efficiency in forming active esters with electron-deficient aromatic carboxylic acids.

  • Procedure:

    • Dissolve ethyl indoline-5-carboxylate (1.0 mmol) in a 1:1 mixture of ethanol and 2 M aqueous NaOH (5 mL total volume).

    • Reflux the mixture for 2 hours. Monitor via TLC until the starting material is completely consumed.

    • Cool the reaction and acidify to pH 3-4 using 1 M HCl. Collect the precipitated indoline-5-carboxylic acid via vacuum filtration and dry under high vacuum.

    • In a separate flask, dissolve the dried acid (0.8 mmol) in anhydrous DMF (4 mL). Add DIPEA (2.4 mmol, 3.0 eq) and HATU (0.88 mmol, 1.1 eq). Stir for 10 minutes to form the active ester.

    • Add isopropylamine (0.96 mmol, 1.2 eq) dropwise. Stir at room temperature for 4 hours.

    • Quench with water, extract with EtOAc (3 × 10 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: The intermediate carboxylic acid will show a broad O-H stretch in IR spectroscopy (~3200–2500 cm⁻¹). The final product is confirmed by a new N-H amide doublet in ¹H NMR (~7.8 ppm) and a septet for the isopropyl methine proton (~4.1 ppm).

References

  • Development of the Squaramide Scaffold for High Potential and Multi-electron Catholytes for use in Redox Flow Batteries. Amazon S3.
  • Ru(II)-Catalyzed C7 Trifluoromethylthiolation and Thioarylation of Indolines Using Bench-Stable Reagents. ACS Publications.
  • N-Isopropylindoline-5-carboxamide. Benchchem.
  • Rhodium-Catalyzed C–H Alkylation of Indolines with Allylic Alcohols: Direct Access to β-Aryl Carbonyl Compounds. ACS Publications.

Sources

Method

Ethyl indoline-5-carboxylate application in solid-phase peptide synthesis

Advanced Application Note: Strategic Integration of Ethyl Indoline-5-Carboxylate in Solid-Phase Peptide Synthesis Introduction & Rationale The incorporation of conformationally restricted scaffolds into peptide backbones...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Strategic Integration of Ethyl Indoline-5-Carboxylate in Solid-Phase Peptide Synthesis

Introduction & Rationale

The incorporation of conformationally restricted scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug design. The indoline core—a reduced derivative of indole—is a privileged pharmacophore frequently utilized to enhance target affinity, improve metabolic stability, and serve as a structural mimic in histone deacetylase (HDAC) inhibitors and antimicrobial peptides .

Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a highly versatile building block in Solid-Phase Peptide Synthesis (SPPS). The ethyl ester moiety serves a dual purpose: it acts as a robust protecting group for the C5-carboxylate during the highly reactive conditions of N-acylation, and it can be intentionally retained in the final therapeutic molecule as a lipophilic prodrug moiety to enhance cellular permeability and bioavailability.

Mechanistic Insights: Overcoming the Para-EWG Effect

Coupling an amino acid or a peptide fragment to the secondary nitrogen of Ethyl indoline-5-carboxylate presents a significant synthetic challenge. Unlike standard aliphatic secondary amines (e.g., proline), the indoline nitrogen is electronically deactivated.

The Causality of Low Reactivity:

  • Delocalization: The lone pair on the indoline nitrogen is delocalized into the fused aromatic ring, adopting partial sp2 character.

  • The Para-EWG Effect: The ethyl ester group at the C5 position is located para to the indoline nitrogen. This electron-withdrawing group (EWG) exerts a strong inductive and resonance-withdrawing effect across the aromatic system, drastically reducing the nucleophilicity of the N1 position.

Experimental Design Implications: Because of this profound deactivation, standard carbodiimide coupling (e.g., DIC/HOBt) yields negligible conversion. To achieve quantitative acylation, the protocol must utilize highly reactive O-acylisourea or uronium/phosphonium intermediates . The addition of 1-Hydroxy-7-azabenzotriazole (HOAt) is critical; the nitrogen at position 7 of the HOAt ring provides a neighboring group effect that accelerates the aminolysis of the sterically hindered indoline nitrogen. Furthermore, thermal energy (e.g., microwave assistance at 75 °C) is required to overcome the high activation energy barrier of the transition state.

Quantitative Data: Coupling Efficiency Optimization

The following table summarizes the causality between the chosen coupling reagents and the resulting acylation efficiency of the deactivated indoline nitrogen.

Table 1: Comparative Coupling Efficiencies for the N-Acylation of Ethyl Indoline-5-Carboxylate

Coupling Reagent SystemReactive IntermediateTemperatureTimeYield (HPLC)
DIC / HOBtOBt Ester25 °C12 h< 15%
DIC / OxymaPureOxyma Ester25 °C12 h35%
HATU / HOAt / DIPEAOAt Ester25 °C12 h68%
HATU / HOAt / DIPEAOAt Ester75 °C (MW)1 h> 95%
PyAOP / HOAt / DIPEAOAt Ester75 °C (MW)1 h> 98%
(Note: Data reflects the coupling of Fmoc-Ala-OH to Ethyl indoline-5-carboxylate in N-Methyl-2-pyrrolidone).

Experimental Protocols

Protocol A: Microwave-Assisted On-Resin Side-Chain Derivatization

This protocol describes the orthogonal functionalization of a glutamic acid side chain with Ethyl indoline-5-carboxylate, a common strategy for creating branched peptidomimetics.

Step 1: Orthogonal Deprotection

  • Synthesize the peptide sequence on a Rink Amide AM resin (0.1 mmol scale) using standard Fmoc-SPPS , incorporating Fmoc-Glu(OAll)-OH at the desired branching position.

  • Swell the resin in anhydrous Dichloromethane (DCM) for 15 min.

  • Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq, 11.5 mg) and Phenylsilane (PhSiH3) (10 eq, 123 µL) in 3 mL anhydrous DCM. Causality Check: Phenylsilane acts as a highly efficient allyl scavenger. Without it, the liberated π -allyl palladium complex can re-alkylate the free carboxylate or other nucleophiles on the resin.

  • Agitate in the dark for 30 min. Repeat this step once with fresh reagents.

  • Wash the resin extensively with DCM (5x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to strip residual palladium, and DMF (5x).

Step 2: Microwave-Assisted Acylation

  • Prepare a coupling cocktail: HATU (3 eq, 114 mg) and HOAt (3 eq, 40.8 mg) in 2 mL NMP.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq, 104 µL) to the cocktail, followed immediately by Ethyl indoline-5-carboxylate (5 eq, 95.6 mg).

  • Add the cocktail to the resin.

  • React in a microwave peptide synthesizer at 75 °C for 60 minutes.

  • Wash the resin with DMF (5x) and DCM (5x).

Step 3: Cleavage

  • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

Protocol B: Post-SPPS C-Terminal Fragment Coupling

For applications requiring the indoline moiety directly at the C-terminus, a hybrid solid/solution-phase approach is optimal. This avoids the inefficient loading of the deactivated indoline nitrogen onto a solid support .

Step 1: Synthesis and Mild Cleavage

  • Synthesize the peptide on 2-Chlorotrityl chloride (2-CTC) resin.

  • Cleave the fully protected peptide using 1% TFA in DCM (10 x 2 min). Causality Check: The hyper-acid-sensitive 2-CTC linker is cleaved under these mild conditions while preserving standard t-Butyl/Boc/Trt side-chain protecting groups, yielding a free C-terminal carboxylate.

  • Neutralize the filtrate with pyridine, concentrate under reduced pressure, and precipitate with water to isolate the protected peptide fragment.

Step 2: Solution-Phase Coupling

  • Dissolve the protected peptide (1 eq) in anhydrous DMF (0.1 M).

  • Add PyBOP (1.5 eq) and HOAt (1.5 eq). Causality Check: PyBOP is strictly preferred over HATU in this solution-phase step. Because the indoline nitrogen is a poor nucleophile, prolonged exposure to HATU in solution can lead to irreversible guanidinylation of the peptide's N-terminus or the indoline itself. PyBOP avoids this side reaction.

  • Add Ethyl indoline-5-carboxylate (1.5 eq) and DIPEA (3 eq).

  • Stir at room temperature for 12–18 hours under an inert argon atmosphere.

  • Perform a standard aqueous workup (washing with 5% NaHCO3 and 1M KHSO4), evaporate the organic layer, and subject the residue to global deprotection using 95% TFA.

Workflow Visualization

Workflow Step1 1. Fmoc-SPPS Elongation Incorporation of Fmoc-Glu(OAll)-OH Step2 2. Orthogonal Deprotection Pd(PPh3)4 / PhSiH3 in DCM Step1->Step2 Step3 3. Free γ-Carboxylate Generation Ready for branching Step2->Step3 Step4 4. Indoline Acylation (Microwave) Ethyl indoline-5-carboxylate + HATU/HOAt Step3->Step4 Step5 5. Global Cleavage TFA / TIS / H2O (95:2.5:2.5) Step4->Step5 Step6 Target Peptidomimetic (Ethyl Indoline-5-Carboxylate Conjugate) Step5->Step6

Figure 1: Workflow for the orthogonal on-resin side-chain derivatization using Ethyl indoline-5-carboxylate.

References

  • Title: A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents Source: RSC Advances (2023) URL: [Link]

  • Title: Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling Source: Organic Letters (2025) URL: [Link]

  • Title: Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide Source: Journal of the American Chemical Society (1963) URL: [Link]

  • Title: Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles Source: Proceedings of the National Academy of Sciences (PNAS) (2013) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl Indoline-5-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks when synthesizing indoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks when synthesizing indoline scaffolds. Selectively reducing the pyrrole ring of an indole while preserving delicate functional groups—such as the C-5 ethyl ester—presents a significant synthetic challenge.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you optimize yields, eliminate side reactions, and streamline your purification workflows.

PART 1: Mechanistic Insights & The Causality of Yield Loss

To permanently resolve yield issues in the synthesis of ethyl indoline-5-carboxylate, we must first analyze the fundamental reaction mechanism. The reduction of indoles by hydride donors in acidic media proceeds via the initial protonation of the C-3 position to form a reactive indolenium cation , followed by hydride attack at C-2[1].

The Core Problem: The ethyl ester group at the C-5 position is strongly electron-withdrawing. This pulls electron density away from the indole π-system, significantly reducing the basicity and nucleophilicity of the C-3 position[2]. Consequently, the rate-limiting protonation step is severely retarded.

  • If the acid is too weak (e.g., dilute acetic acid), the reaction stalls, resulting in low conversion.

  • If the reducing agent is too aggressive (e.g., Sodium Borohydride, NaBH₄), it triggers an unintended reductive amination pathway, leading to irreversible N-alkylation[1].

Mechanism SM Ethyl Indole-5-carboxylate (Starting Material) INT Indolenium Cation (Protonated at C3) SM->INT H+ (TFA or HOAc) Slow due to C5-Ester PROD Ethyl Indoline-5-carboxylate (Target Product) INT->PROD NaBH3CN Selective Reduction SIDE N-Alkyl Indoline (Side Product) INT->SIDE NaBH4 + HOAc Reduction + Alkylation PROD->SIDE Excess NaBH4/HOAc

Reaction pathways for ethyl indole-5-carboxylate reduction and competing N-alkylation.

PART 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30-40% conversion when using NaBH₃CN in acetic acid. How can I drive it to completion? A: The electron-withdrawing C-5 ester makes glacial acetic acid (pKa ~4.76) insufficiently acidic to fully protonate the C-3 position. To drive the reaction to completion, switch to a stronger acid. Using Trifluoroacetic acid (TFA, pKa ~0.23) as a co-solvent or primary solvent dramatically accelerates the formation of the indolenium ion, allowing the cyanoborohydride to efficiently reduce the intermediate[2].

Q2: I switched to Sodium Borohydride (NaBH₄) to increase reactivity, but my mass spec shows a +28 Da impurity. What happened? A: You have over-reduced and N-alkylated your product. NaBH₄ in neat carboxylic acids (like acetic acid) reduces the acid to acetaldehyde in situ. The newly formed indoline product (a secondary amine) reacts with this acetaldehyde to form an iminium ion, which is subsequently reduced to give N-ethylindoline[1]. To prevent this, strictly use Sodium Cyanoborohydride (NaBH₃CN); its electron-withdrawing cyano group makes it stable in acid and highly selective for the indolenium ion without reducing the bulk solvent[1].

Q3: My yield is low after the workup, and I am detecting indoline-5-carboxylic acid. How do I prevent this? A: You are experiencing ester hydrolysis during the quench. Because the reduction requires highly acidic conditions (like TFA), researchers often overcompensate by quenching with strong bases (e.g., NaOH or KOH) to neutralize the mixture. This basic environment rapidly hydrolyzes the C-5 ethyl ester. Always quench slowly with saturated aqueous NaHCO₃ at 0 °C to maintain a mild pH (~8).

Q4: Can I use catalytic hydrogenation instead of hydride reagents to avoid boron byproducts? A: Yes. Heterogeneous catalytic hydrogenation is a highly efficient alternative. However, standard Pd/C under neutral conditions will fail to reduce the indole ring. The key is to run the hydrogenation under strictly acidic conditions (e.g., adding H₃PO₄). The acid protonates the indole, breaking the aromaticity of the pyrrole ring and enabling selective surface interaction with the palladium catalyst[3].

PART 3: Quantitative Data & Condition Benchmarking

Use the following benchmarking table to compare how different solvent and reagent systems impact the final yield and impurity profile of ethyl indoline-5-carboxylate.

Reducing AgentSolvent SystemAdditiveExpected YieldPrimary Side ProductCausality / Mechanistic Note
NaBH₄ Glacial HOAcNone< 20%N-EthylindolineNaBH₄ reduces HOAc to acetaldehyde, triggering reductive amination[1].
NaBH₃CN Glacial HOAcNone40–50%Unreacted SMWeak acid fails to fully protonate the deactivated C-3 position.
NaBH₃CN CH₂Cl₂TFA (3 eq)> 85% NoneStrong acid forces complete indolenium formation; NaBH₃CN selectively reduces[2].
H₂ (1 atm), Pd/C Water / EtOHH₃PO₄ (1.5 eq)> 90% NoneAcid activates pyrrole ring for selective heterogeneous hydrogenation[3].
PART 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Hydride Reduction (NaBH₃CN / TFA)

Objective: Maximize indoline yield while preventing N-alkylation and ester hydrolysis.

  • Preparation: Dissolve ethyl indole-5-carboxylate (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.2 M) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise add Trifluoroacetic acid (TFA, 3.0 eq, 30 mmol).

    • Self-Validation Check: A slight yellowing of the solution indicates the successful formation of the reactive indolenium cation.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 2.5 eq, 25 mmol) in three equal portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.5) should completely disappear, replaced by a more polar product spot (Rf ~0.3) that stains intensely blue with Ceric Ammonium Molybdate (CAM).

  • Quench & Workup: Cool the flask back to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH 8. (Caution: Vigorous gas evolution will occur).

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ethyl indoline-5-carboxylate.

Protocol B: Acid-Promoted Heterogeneous Hydrogenation (Pd/C)

Objective: Scalable, boron-free reduction utilizing green chemistry principles.

  • Preparation: Dissolve ethyl indole-5-carboxylate (1.0 eq, 10 mmol) in a 1:1 mixture of Ethanol and Water (100 mL, 0.1 M).

  • Activation: Add 85% Phosphoric acid (H₃PO₄, 1.5 eq, 15 mmol) to the solution.

    • Causality Note: Without this acid, the conversion will stall below 20%. The acid is strictly necessary to protonate the indole, breaking aromaticity in the pyrrole ring and enabling reduction[3].

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd). (Caution: Pd/C is pyrophoric; add under a steady stream of nitrogen).

  • Hydrogenation: Purge the reaction vessel with Nitrogen (3x), followed by Hydrogen gas (3x). Stir vigorously under a Hydrogen balloon (1 atm) at 40 °C for 4 hours.

    • Self-Validation Check: Hydrogen uptake can be visually monitored via balloon volume. Complete cessation of volume change indicates reaction completion.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc (50 mL).

  • Neutralization & Isolation: Neutralize the filtrate with saturated NaHCO₃ to pH 8. Separate the organic layer, extract the aqueous layer with EtOAc (2 x 30 mL), dry the combined organics over Na₂SO₄, and concentrate to afford the product.

Sources

Optimization

Troubleshooting common impurities in ethyl indoline-5-carboxylate preparation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the prepara...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the preparation of ethyl indoline-5-carboxylate .

Whether you are synthesizing this intermediate via the reduction of ethyl indole-5-carboxylate or the esterification of indoline-5-carboxylic acid, the indoline core presents unique chemoselectivity and stability challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Pathways & Impurity Divergence

Understanding the thermodynamic and kinetic vulnerabilities of the indoline core is the first step in troubleshooting. Indoles are weak bases (pKa ~ -3.5); their protonation occurs preferentially at the C-3 position rather than the nitrogen, forming a thermodynamically stable 3H-indolium cation that retains benzene aromaticity[1]. This intermediate is the primary target for hydride reduction. Conversely, the resulting indoline product is highly electron-rich and susceptible to single-electron oxidation, which drives unwanted rearomatization back to the indole[2].

G SM1 Ethyl indole-5-carboxylate (Precursor) Target Ethyl indoline-5-carboxylate (Target) SM1->Target NaBH3CN / AcOH (Reduction) Imp1 Octahydroindole (Over-reduction) SM1->Imp1 Pd/C + H2 (Harsh) Imp2 N-Acetyl indoline (Solvent Adduct) SM1->Imp2 Excess AcOH / Heat SM2 Indoline-5-carboxylic acid (Precursor) SM2->Target EtOH / SOCl2 (Esterification) Imp3 Ethyl indole-5-carboxylate (Oxidized Byproduct) SM2->Imp3 O2 / Heat (Auto-oxidation) Target->Imp3 Air Exposure

Reaction pathways for ethyl indoline-5-carboxylate synthesis and common impurity divergence points.

Part 2: Troubleshooting FAQs

Q1: During the esterification of indoline-5-carboxylic acid, my LC-MS shows a massive impurity with an[M-2] mass profile. What is happening? A: You are observing the oxidative rearomatization of your product back into ethyl indole-5-carboxylate. The indoline nitrogen is highly electron-rich, making it susceptible to oxidation via a radical cation intermediate, which quickly loses a proton and an electron to regain the highly stable aromatic indole system[2][3]. Causality & Fix: This auto-oxidation is triggered by dissolved oxygen in your solvent, exacerbated by heat during reflux. You must strictly degas your ethanol (e.g., via sparging with N₂) and run the esterification under a positive inert atmosphere.

Q2: I am reducing ethyl indole-5-carboxylate using NaBH₃CN in glacial acetic acid. I see a persistent [M+42] impurity. How do I eliminate it? A: The [M+42] peak corresponds to the N-acetylated indoline byproduct[4]. While acetic acid is necessary to protonate the C-3 position of the indole to form the reducible 3H-indolium cation[1], excess heat or prolonged reaction times can cause the newly formed, highly nucleophilic secondary indoline amine to react with the acetic acid solvent (or trace acetaldehyde impurities), forming an amide. Causality & Fix: Maintain the reaction strictly at or below room temperature (0 °C during addition). Quench the reaction promptly once LC-MS indicates the disappearance of the starting material.

Q3: I attempted catalytic hydrogenation (Pd/C, H₂) to avoid the toxicity of cyanoborohydride, but I am getting a mixture of my product and an[M+6] impurity. Why? A: The [M+6] mass indicates over-reduction to the octahydroindole derivative. While catalytic hydrogenation is a standard industrial method[4], the electron-withdrawing carboxylate group at the 5-position can activate the benzene ring toward reduction under harsh H₂ pressures. Causality & Fix: Standard Pd/C is often too active. If you must use hydrogenation, lower the pressure to 1 atm, use a poisoned catalyst (like Lindlar's catalyst or sulfided Pd/C), or switch to a milder hydride donor system like polymethylhydrosiloxane (PMHS)[4].

Part 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized protocols. Each step contains an In-Process Control (IPC) to verify mechanistic success before proceeding.

Protocol A: Chemoselective Reduction via NaBH₃CN[4][5]

Objective: Reduce the pyrrole ring while preserving the benzene ring and ester functionality.

  • Preparation: Dissolve ethyl indole-5-carboxylate (1.0 equiv) in glacial acetic acid (0.2 M concentration).

  • Activation: Cool the flask to 0 °C using an ice bath. IPC: Internal temperature must be ≤ 5 °C to prevent runaway N-acetylation.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 3.0 equiv) portion-wise over 15 minutes. The acidic environment protonates the C-3 carbon, generating the electrophilic iminium species required for hydride attack.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours. IPC: Monitor via LC-MS. The reaction is self-validating when the starting material peak (UV 254 nm) is < 2%.

  • Quench & Rearomatization Prevention: Cool the mixture back to 0 °C. Carefully add 6M NaOH dropwise until the pH reaches 9. Crucial: This neutralizes the acetic acid, crashes out the indoline free-base, and prevents the generation of highly toxic HCN gas.

  • Isolation: Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anaerobic Esterification[6]

Objective: Esterify indoline-5-carboxylic acid without triggering oxidative rearomatization.

  • Degassing: Sparge anhydrous ethanol (10 mL/mmol) with dry Nitrogen for 30 minutes.

  • Activation: Cool the ethanol to 0 °C. Slowly add thionyl chloride (SOCl₂, 1.5 equiv) dropwise. Stir for 15 minutes to generate HCl in situ.

  • Coupling: Add indoline-5-carboxylic acid (1.0 equiv) to the acidic ethanol.

  • Reflux: Equip a reflux condenser, purge the system with N₂, and heat to 75 °C for 4 hours. IPC: Monitor by TLC (DCM:MeOH 9:1). The indoline product will stain bright blue/purple with p-anisaldehyde, whereas oxidized indole will appear distinct.

  • Workup: Cool to room temperature. Remove volatiles under vacuum. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ (degassed) to neutralize residual acid. Extract and dry.

Part 4: Quantitative Impurity Profiling

The following table summarizes the expected impurity profiles based on the chosen synthetic route, allowing you to benchmark your analytical results against established baselines.

Reaction ConditionPrimary Conversion (%)Unreacted SM (%)Over-reduction (M+6) (%)Oxidation (M-2) (%)N-Acetylation (M+42) (%)
NaBH₃CN / AcOH, 0 °C to RT > 90%< 2%N/D< 1%2 - 5%
Pd/C / H₂ (50 psi), RT 65 - 75%10 - 15%8 - 12%N/DN/D
EtOH / SOCl₂, Reflux (Air) 70 - 80%< 5%N/D15 - 20%N/D
EtOH / SOCl₂, Reflux (N₂) > 95%< 2%N/D< 1%N/D

(Note: N/D = Not Detected under standard LC-MS thresholds).

Part 5: References

1.[3] A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. ACS Publications.[Link] 2.[5] N-Acryloylindole-alkyne (NAIA) enables profiling new ligandable hotspots in chemoproteomics experiments and imaging thiol oxidation. ChemRxiv.[Link] 3.[4] Development and Application of Indolines in Pharmaceuticals. PMC (National Institutes of Health).[Link] 4.[1] Synthesis and Chemistry of Indole. Banaras Hindu University (BHU).[Link] 5.[2] Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC (National Institutes of Health).[Link] 6.[6] Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters, ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Ethyl Indoline-5-Carboxylate Workflows

As a Senior Application Scientist, I frequently consult on the unique reactivity profile of ethyl indoline-5-carboxylate. The presence of the electron-withdrawing C5-ester significantly alters the nucleophilicity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the unique reactivity profile of ethyl indoline-5-carboxylate. The presence of the electron-withdrawing C5-ester significantly alters the nucleophilicity of the indoline nitrogen and the oxidation potential of the core. Below is a curated troubleshooting guide addressing the most common solvent-related bottlenecks in N-alkylation and aromatization workflows.

FAQ 1: Overcoming Regioselectivity Issues in N-Alkylation

Q: I am attempting to N-alkylate ethyl indoline-5-carboxylate using standard NaH/alkyl halide conditions in THF, but I am seeing significant C3-alkylation and poor overall yields. Why is this happening?

A: The root cause is the poor solubility of the indoline anion and sodium hydride in ethereal solvents like THF. When deprotonation is incomplete, the neutral indoline can react directly via the C3 position, leading to complex product mixtures and poor regioselectivity 1.

The Fix: Switch your solvent to N,N-Dimethylformamide (DMF) and elevate the temperature to 80 °C. DMF fully solvates the indoline sodium salt. While you might assume lower temperatures are better for selectivity, elevated temperatures in DMF actually provide the thermodynamic push needed to favor complete N-alkylation over C3-alkylation, often boosting yields to >90% 1.

Q: Is there a greener, base-free alternative to the classical NaH/DMF protocol that avoids harsh alkyl halides?

A: Yes. You can utilize a "borrowing hydrogen" methodology using alcohols as the alkylating agent, catalyzed by an iron complex. The critical success factor here is the solvent: 2,2,2-Trifluoroethanol (TFE) . Causality: TFE possesses low nucleophilicity but strong hydrogen-bond donor ability. This unique combination increases the electrophilicity of the transient carbonyl intermediate formed during the catalytic cycle, facilitating the nucleophilic attack by the relatively soft indoline nitrogen of ethyl indoline-5-carboxylate 2.

Data Presentation: Solvent Effects on Indoline N-Alkylation

The table below summarizes how solvent selection dictates the reaction pathway and regioselectivity.

SolventReagent SystemTemp (°C)Regioselectivity (N vs C3)Mechanistic Causality
TFE Fe-Catalyst / Alcohol110 °CExclusive N-alkylationHigh H-bond donor ability activates carbonyl intermediates 2.
DMF NaH / Alkyl Halide80 °CExclusive N-alkylationComplete solvation of indoline anion; kinetic N-attack favored [[1]]().
THF NaH / Alkyl Halide25–80 °CPoor (C3-alkylation high)Poor solubility of hydride/anion leads to incomplete deprotonation 1.
Water Ir-Catalyst / AlcoholRefluxMajor N-alkylationHydrophobic packing drives tandem dehydrogenation.
Standard Operating Procedure: Iron-Catalyzed N-Alkylation in TFE

To ensure self-validating results, follow this validated protocol for the N-alkylation of ethyl indoline-5-carboxylate using TFE [[2]]().

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge ethyl indoline-5-carboxylate (0.3 mmol) and the desired primary alcohol (0.6 mmol, 2.0 equiv.).

  • Catalyst Loading: Add tricarbonyl(cyclopentadienone) iron complex (5 mol %), trimethylamine N-oxide (Me₃NO, 10 mol %), and anhydrous K₂CO₃ (1.0 equiv.). Self-validation cue: The base is strictly required in TFE; omitting it will drop yields to <10%, confirming the mechanism relies on base-assisted borrowing hydrogen.

  • Solvent Addition: Add anhydrous TFE to achieve a 0.6 M concentration of the indoline.

  • Reaction: Seal the tube and heat to 110 °C with vigorous stirring for 18 hours.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of basic alumina to remove iron particulates.

  • Isolation: Evaporate the TFE under reduced pressure. The crude product can be purified via standard silica gel chromatography.

FAQ 2: Troubleshooting Indoline-to-Indole Oxidation

Q: After functionalizing the nitrogen, I need to oxidize the ethyl indoline-5-carboxylate core to an indole. Standard oxidants like MnO₂ and DDQ are yielding complex, inseparable mixtures. What is the optimal solvent/oxidant system?

A: Indolines bearing electron-withdrawing groups (like the C5-ester) resist mild oxidation and often over-react with harsh oxidants like DDQ 3. The Fix: Use Diethyl azodicarboxylate (DEAD) in a non-polar solvent like toluene, or employ a Cu(I)-catalyzed oxidative aromatization in dichloroethane (DCE) 4. Causality: DEAD acts as a mild, controlled hydrogen acceptor that prevents the over-oxidation or polymerization seen with DDQ. Alternatively, Cu(I) systems utilizing ambient air as the terminal oxidant provide a highly predictable aromatization pathway that maintains the integrity of the C5-carboxylate without requiring harsh acidic or basic solvents 4, 3.

Pathway Visualization

The following decision tree illustrates the logical flow for optimizing solvent conditions based on your desired transformation.

SolventOptimization Start Ethyl Indoline-5-Carboxylate N_Alk N-Alkylation (Alkyl Halide / Alcohol) Start->N_Alk Functionalize N1 Solvent_TFE TFE (Fluorinated) Promotes borrowing hydrogen N_Alk->Solvent_TFE Fe-Catalyst Solvent_DMF DMF (Polar Aprotic) High N-selectivity at 80°C N_Alk->Solvent_DMF NaH / Base Solvent_THF THF (Ethereal) Risk of C3-alkylation N_Alk->Solvent_THF Avoid Oxidation Oxidation to Indole (DEAD or Cu(I)) Solvent_TFE->Oxidation One-pot compatible Solvent_DMF->Oxidation Requires aqueous workup

Workflow decision tree for ethyl indoline-5-carboxylate functionalization and oxidation.

References
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.RSC Publishing.
  • Selective Iron Catalyzed Synthesis of N‐Alkyl
  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles.
  • Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel–Crafts Alkylation Using Aryl-Nitroolefins.

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Ethyl Indoline-5-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and formulation engineers troubleshoot and overcome the physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and formulation engineers troubleshoot and overcome the physicochemical barriers associated with ethyl indoline-5-carboxylate (CAS: 350683-39-5).

Physicochemical Overview & The Solubility Barrier

Ethyl indoline-5-carboxylate is a bicyclic compound featuring a secondary amine within an indoline ring and a lipophilic ethyl ester group. While the indoline core is highly valued in medicinal chemistry, its rigid planar structure and high lipophilicity result in a high crystal lattice energy and exceptionally poor aqueous solubility.

Because indoline compounds are prone to rapid precipitation and oxidative degradation when improperly formulated in aqueous buffers[1], selecting a thermodynamically stable solubilization matrix is critical. Failure to fully solvate the compound will lead to artifactual data in in vitro assays and erratic bioavailability in in vivo models.

Solubilization Decision Matrix

To prevent compound loss, your solubilization strategy must be dictated by your downstream application. Use the decision tree below to select the appropriate formulation pathway.

SolubilizationWorkflow Start Determine Application for Ethyl indoline-5-carboxylate InVitro In Vitro Assays (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo DMSO DMSO Stock Preparation (10-50 mM) InVitro->DMSO HPBCD HP-β-CD Complexation (10-20% w/v) InVivo->HPBCD Lipid Lipid-Based Formulation (PEG400/Tween 80/Saline) InVivo->Lipid Dilution Dropwise Dilution in Media (Max 0.1-0.5% DMSO) DMSO->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip Proceed Proceed to Assay/Dosing HPBCD->Proceed Lipid->Proceed AddSurfactant Add 0.01% Tween 20 or 0.1% BSA CheckPrecip->AddSurfactant Yes CheckPrecip->Proceed No AddSurfactant->Proceed

Workflow for selecting a solubilization strategy based on downstream experimental applications.

Validated Solubilization Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Best for: In vivo dosing, generating high-concentration aqueous stocks, and preserving ester stability. Mechanistic Rationale: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The indoline bicyclic ring fits optimally into the β-cyclodextrin cavity (0.60–0.65 nm diameter), forming a non-covalent inclusion complex that shields the hydrophobic core from the aqueous environment, thereby massively increasing apparent solubility without altering the drug's chemical structure[2].

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 1.0 mL of sterile Milli-Q water to create a 20% (w/v) solution.

    • Causality: 20% is the optimal thermodynamic threshold for maximizing the phase-solubility diagram (AL-type) without causing excessive viscosity that hinders injection.

  • Guest Addition: Add 5.0 mg of ethyl indoline-5-carboxylate directly to the HP-β-CD solution.

  • Equilibration: Stir the suspension magnetically at 500 RPM for 48 hours at 25°C.

    • Causality: Inclusion complexation is a slow, equilibrium-driven process. Insufficient stirring time leads to incomplete complexation and false-low solubility yields.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter.

    • Causality: This removes uncomplexed, suspended drug particles that would otherwise act as nucleation sites for premature precipitation.

  • Self-Validation Check: Analyze the filtrate via HPLC-UV (detecting at ~254 nm) against a standard curve prepared in methanol to quantify the exact dissolved concentration.

Protocol B: Co-Solvent & Surfactant System (In Vitro Assays)

Best for: Cell culture assays requiring low final vehicle concentrations. Mechanistic Rationale: Water-miscible organic solvents like DMSO disrupt the hydrogen-bonded network of water, lowering the dielectric constant and accommodating the lipophilic ethyl ester[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve ethyl indoline-5-carboxylate in 100% anhydrous DMSO to a concentration of 50 mM. Store aliquots at -80°C under argon.

    • Causality: Anhydrous conditions and inert gas prevent the oxidative degradation of the indoline nitrogen, which is a known vulnerability of indole derivatives[1].

  • Pre-Warming: Warm the target aqueous buffer (e.g., cell culture media) to 37°C.

    • Causality: Heating increases the kinetic energy and temporary solubility limit of indoline derivatives, preventing immediate thermal shock[3].

  • Kinetic Dilution: While vortexing the warmed buffer vigorously, add the DMSO stock dropwise to achieve a final DMSO concentration of ≤0.5%.

    • Causality: Rapid mixing disperses the solvent instantly, preventing localized supersaturation zones that trigger instantaneous crystallization.

  • Self-Validation Check: Measure the Dynamic Light Scattering (DLS) profile of the final solution. The absence of particles >10 nm confirms true solvation rather than colloidal aggregation.

Quantitative Solubility Profiles

The following table summarizes the expected solubility enhancements of ethyl indoline-5-carboxylate across different formulation vehicles to aid in your experimental planning.

Solubilization VehicleMechanism of ActionEstimated Solubility LimitRecommended Application
Standard Aqueous Buffer (PBS, pH 7.4)None (Baseline)< 0.1 mg/mLNot recommended
100% Anhydrous DMSO Dielectric constant reduction> 50 mg/mLStock solution generation
20% (w/v) HP-β-CD in Water Non-covalent inclusion complexation5.0 - 10.0 mg/mLIn vivo dosing, IV/PO
0.5% DMSO in PBS + 0.1% BSA Protein binding / Micellar dispersion0.5 - 1.0 mg/mLIn vitro cell culture

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a phenomenon known as "solvent-shift precipitation." When the DMSO diffuses into the bulk water, the local solubility of the indoline derivative drops exponentially before the compound molecules can physically disperse. Solution: Always use kinetic dilution (vigorous vortexing during dropwise addition). If precipitation persists, pre-spike your PBS with a surfactant (e.g., 0.01% Tween 20) or a carrier protein (e.g., 0.1% BSA) prior to compound addition to lower the interfacial tension and provide hydrophobic binding pockets.

Q2: Can I lower the pH to protonate the indoline nitrogen and increase solubility? A2: It is highly discouraged for this specific compound. While indoline compounds possess a secondary amine, the pKa of the indoline nitrogen is typically very low (around pKa 3-5). To achieve meaningful protonation-driven solubility, you would need to drop the pH below 3.0. However, ethyl indoline-5-carboxylate contains an ethyl ester group, which is highly susceptible to acid-catalyzed hydrolysis at such low pH levels, which would chemically alter your test article.

Q3: Is heating the aqueous buffer a viable long-term solubilization strategy? A3: No. Heating (e.g., to 37°C) increases the kinetic energy and temporary solubility limit of indole/indoline derivatives[3]. However, upon cooling back to room temperature, the solution becomes thermodynamically supersaturated and will eventually nucleate and precipitate. Heating should only be used to facilitate initial dissolution and must be paired with a thermodynamic stabilizer (like HP-β-CD) for long-term storage.

References

  • Benchchem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution." 1

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics."

  • PMC / National Institutes of Health. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." 2

  • Journal of Chemical & Engineering Data (ACS). "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents." 3

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Ethyl Indoline-5-carboxylate

Welcome to the Technical Support Center for Ethyl indoline-5-carboxylate (CAS: 350683-39-5)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl indoline-5-carboxylate (CAS: 350683-39-5)[1]. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity indoline building blocks.

Indolines are highly versatile but present unique handling challenges. The secondary amine in the indoline core makes the molecule basic and prone to auto-oxidation, while the C5 ethyl ester is susceptible to hydrolysis under harsh conditions. This guide synthesizes field-proven methodologies, explaining the chemical causality behind each technique to ensure your protocols are robust and self-validating.

Physicochemical Profile & Purification Parameters

Understanding the intrinsic properties of ethyl indoline-5-carboxylate is the first step in designing a rational purification strategy.

PropertyValue / CharacteristicPurification Implication
CAS Number 350683-39-5[1]Standard identifier for reagent sourcing and spectral cross-referencing.
Molecular Formula C11H13NO2[1]Contains a secondary amine (N-H) and an ethyl ester.
Molecular Weight 191.23 g/mol [1]Used for stoichiometric calculations during salt formation.
Acid-Base Profile Basic secondary amineEnables separation from non-basic impurities (e.g., indoles) via protonation (1M HCl).
Solubility (Free Base) Soluble in EtOAc, DCM, Et2O, MeOHIdeal for standard organic extraction and flash chromatography[2].
Solubility (HCl Salt) Soluble in H₂O, MeOH; Insoluble in Et₂OEnables isolation via precipitation and recrystallization from polar/non-polar solvent mixtures.
Stability Risks Oxidation, SaponificationRequires degassed solvents, low-temperature basification, and storage as a stable salt[3].

Purification Decision Matrix

Select your purification route based on the primary impurities identified in your crude LC-MS or ¹H NMR spectra.

PurificationWorkflow Start Crude Ethyl Indoline-5-carboxylate Assess Assess Impurity Profile (LC-MS / 1H NMR) Start->Assess Decision Primary Impurity Type? Assess->Decision NonBasic Non-Basic Organics (e.g., Indole precursors) Decision->NonBasic CloselyEluting Closely Eluting Analogs (e.g., N-alkylated) Decision->CloselyEluting AcidBase Acid-Base Extraction (1M HCl / NaHCO3) NonBasic->AcidBase Flash Flash Chromatography (Hexanes/EtOAc) CloselyEluting->Flash Salt HCl Salt Formation (Et2O / HCl gas) AcidBase->Salt Flash->Salt Recryst Recrystallization (EtOH / Et2O) Salt->Recryst Pure Pure Ethyl Indoline-5-carboxylate Recryst->Pure

Figure 1: Decision matrix for the purification of crude ethyl indoline-5-carboxylate.

Troubleshooting & FAQs

Q1: Why is my ethyl indoline-5-carboxylate turning pink or brown during purification or storage? A1: This color change indicates auto-oxidation. Indolines are electron-rich and highly susceptible to oxidative aromatization, converting back into their corresponding indoles[3]. This process is catalyzed by light, atmospheric oxygen, and trace transition metals. Causality & Fix: The lone pair on the indoline nitrogen facilitates radical formation at the benzylic C2 position. To prevent this, perform purifications using degassed solvents, minimize exposure to air, and store the final product as an HCl salt. Protonating the amine ties up the nitrogen lone pair, drastically increasing the oxidative stability of the molecule.

Q2: I synthesized this from ethyl indole-5-carboxylate via reduction. How do I separate the unreacted starting material from the product? A2: Do not use flash chromatography for this separation unless absolutely necessary. Instead, use an acid-base extraction . Causality & Fix: The indoline product has a basic secondary amine (pKa ~5.5), whereas the indole starting material is non-basic (the nitrogen lone pair is tied up in the aromatic system). Washing your organic layer with 1M HCl will selectively protonate the indoline, pulling it into the aqueous layer and leaving the unreacted indole in the organic phase.

Q3: My ester hydrolyzed during the workup of the acid-base extraction. What went wrong? A3: You likely used a strong base (e.g., NaOH or KOH) and allowed the aqueous layer to warm up during neutralization. Causality & Fix: The C5 ethyl ester is prone to saponification (nucleophilic acyl substitution by hydroxide ions) at elevated pH and temperatures. Always basify the chilled (0 °C) aqueous layer using a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) to safely regenerate the free base without hydrolyzing the ester.

Q4: What is the best solvent system for flash chromatography if I have closely eluting N-alkylated impurities? A4: Automated flash chromatography using a gradient of ethyl acetate in hexanes (typically 0% to 30%) is highly effective for indoline carboxylates[2]. If tailing occurs due to the secondary amine, adding 1% triethylamine (TEA) to the mobile phase will deactivate the silica and sharpen the peak.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction & HCl Salt Isolation

Use this protocol to remove non-basic impurities (like indoles) and isolate a stable solid.

  • Solubilization: Dissolve the crude ethyl indoline-5-carboxylate in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 10 mL). Self-Validation: The aqueous layer should now contain your protonated product. The organic layer contains non-basic impurities.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (10 mL) to remove trace organic impurities. Discard the organic layer.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath (0 °C). Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches 8. Causality: Gentle basification prevents the exothermic hydrolysis of the ethyl ester.

  • Recovery: Extract the neutralized aqueous layer with dichloromethane (DCM) or EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether (Et₂O) (15 mL/g). Cool to 0 °C under nitrogen. Dropwise, add 2M HCl in Et₂O (1.1 equivalents).

  • Isolation: A white/off-white precipitate will form immediately. Filter the solid, wash with cold Et₂O, and dry under high vacuum.

Protocol B: Recrystallization of the HCl Salt

Use this protocol as a final polishing step to achieve >99% purity.

  • Dissolution: Place the crude ethyl indoline-5-carboxylate HCl salt in a round-bottom flask. Add a minimum volume of boiling ethanol (EtOH) dropwise until the solid is just completely dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add anhydrous diethyl ether (Et₂O) dropwise until the solution becomes faintly cloudy (reaching the saturation point).

  • Crystallization: Allow the flask to cool undisturbed to room temperature. Causality: Slow cooling promotes the growth of large, pure crystals and excludes impurities from the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator overnight to maximize the yield.

  • Filtration: Vacuum filter the crystals using a Büchner funnel, wash with ice-cold Et₂O, and dry under vacuum.

References

  • Amazon S3 / University Thesis Repository. (General Synthetic Protocols & Chromatography of Indoline Carboxylates). "Development of the Squaramide Scaffold for High Potential and Multi-electron Catholytes for use in Redox Flow Batteries." Retrieved from: [Link]

  • ACS Publications. (Mechanistic grounding for Indoline Auto-Oxidation). "A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles." Organic Letters (2016). Retrieved from: [Link]

Sources

Optimization

Indoline-5-Carboxylic Acid Esterification: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis and modification of indoline-5-carboxylic acid derivatives. This guide is designed for researchers and drug development professionals to troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and modification of indoline-5-carboxylic acid derivatives. This guide is designed for researchers and drug development professionals to troubleshoot and resolve the complex side reactions—such as N-alkylation, oligomerization, and oxidative aromatization—frequently encountered during the esterification of this bifunctional scaffold.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my esterification yield a complex mixture of oligomers and N-alkylated products?

A1: Indoline-5-carboxylic acid is a bifunctional molecule containing both a highly nucleophilic secondary amine (within the indoline ring) and an electrophilic center (the activated carboxylic acid).

  • Causality (Oligomerization): When the carboxylic acid is activated using standard coupling reagents (e.g., HATU, EDC) without prior amine protection, intermolecular reactions occur between the activated acid of one molecule and the free amine of another, leading to rapid oligomerization and polymerization[1][2].

  • Causality (N-Alkylation): If alkyl halides (e.g., methyl iodide) are used for direct esterification under basic conditions, the secondary amine undergoes competitive N-alkylation, as it is often a stronger nucleophile than the carboxylate anion.

  • Solution: You must either protect the indoline nitrogen (e.g., with a Boc or Cbz group) before activating the carboxylic acid, or utilize acid-catalyzed Fischer esterification conditions where the strong acid protonates the amine, rendering it non-nucleophilic in situ.

Q2: I am observing significant conversion of my indoline core to an indole during the reaction. What is the mechanism, and how do I prevent this?

A2: Indolines are partially saturated heterocycles that are highly susceptible to oxidative aromatization to form indoles, a thermodynamically driven process[3].

  • Causality: This side reaction is significantly accelerated by aerobic oxidation (presence of O2​ ), basic conditions, or trace transition metals (e.g., Cu, Ru)[4]. Strong bases can facilitate the radical abstraction of the indoline N–H bond, initiating the aromatization cascade[3].

  • Solution: Perform the esterification under a strict inert atmosphere (Argon or Nitrogen). Degas all solvents prior to use. Avoid using strong bases like t-BuOK or transition-metal catalysts unless specifically required for a different orthogonal transformation.

Q3: Can I use standard HATU/DIPEA coupling to form the ester directly?

A3: No, not without protection. While HATU/DIPEA is highly effective for forming amides from indoline-5-carboxylic acid when reacted with external primary amines[5], using it for esterification with alcohols in the presence of the unprotected secondary amine will almost exclusively result in polymerization. You must use an N-protected derivative if utilizing uronium-based coupling agents.

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the chemoselectivity and side-reaction risks associated with different esterification strategies for indoline-5-carboxylic acid.

Esterification StrategyCatalyst / ReagentAmine StateN-Alkylation / Oligomerization RiskOxidation RiskTypical Yield
Fischer Esterification SOCl2​ / MeOHProtonated (in situ)LowLow85–95%
Alkyl Halide + Base MeI / K2​CO3​ UnprotectedHigh (N-Alkylation)Moderate< 20%
Coupling (HATU/EDC) HATU / DIPEAUnprotectedHigh (Oligomerization)Low< 10%
Coupling (HATU/EDC) HATU / DIPEAN-Boc ProtectedNoneLow80–90%

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, below are the detailed, field-proven methodologies designed to bypass the aforementioned side reactions.

Protocol A: Acid-Catalyzed Fischer Esterification (In-situ Protection)

This is the most atom-economical method, utilizing acidic conditions to simultaneously catalyze the esterification and protect the amine via protonation.

  • Preparation: Suspend indoline-5-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under a strict argon atmosphere to prevent aerobic oxidation[3].

  • Activation: Cool the suspension to 0 °C using an ice bath. Add thionyl chloride ( SOCl2​ , 2.0 eq) dropwise over 15 minutes.

    • Causality Check: SOCl2​ reacts with MeOH to generate HCl in situ. This strong acid protonates the indoline nitrogen to form an ammonium salt, electronically deactivating it and preventing both N-alkylation and oligomerization.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield the methyl ester hydrochloride salt in high purity.

Protocol B: Two-Step N-Boc Protection and Mild Esterification

Use this protocol if your downstream applications require an N-protected indoline building block.

Step 1: N-Boc Protection

  • Dissolve indoline-5-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and 1M aqueous NaOH.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) at 0 °C.

  • Stir at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH 3 (carefully, to avoid Boc deprotection) and extract with EtOAc to isolate N-Boc-indoline-5-carboxylic acid.

Step 2: Mild Esterification

  • Dissolve the N-Boc protected acid in anhydrous DMF (0.1 M).

  • Add K2​CO3​ (1.5 eq) and methyl iodide (1.2 eq).

    • Causality Check: The Boc group sterically and electronically deactivates the indoline nitrogen, completely suppressing N-alkylation[1].

  • Stir at room temperature for 4 hours under argon to prevent oxidative aromatization[4].

  • Quench with distilled water, extract with EtOAc, wash with brine to remove DMF, and purify via silica gel flash chromatography.

Part 4: Workflow Visualization

G Start Indoline-5-carboxylic Acid Esterification Q1 Is the secondary amine protected? Start->Q1 Yes_Prot Proceed to Standard Esterification (e.g., Alkylation) Q1->Yes_Prot Yes No_Prot High Risk of Side Reactions: N-Acylation & Oligomerization Q1->No_Prot No Oxidation Risk of Aerobic Oxidation to Indole? Yes_Prot->Oxidation Fischer Use Fischer Esterification (Strong Acid) No_Prot->Fischer Direct Route Protect Perform N-Protection (e.g., Boc2O, NaOH) No_Prot->Protect Two-Step Route Fischer->Oxidation Protect->Yes_Prot Inert Use Argon/N2 Atmosphere & Degassed Solvents Oxidation->Inert Mitigation

Decision tree for mitigating side reactions during indoline-5-carboxylic acid esterification.

Sources

Troubleshooting

Temperature optimization for scaling up ethyl indoline-5-carboxylate production

Welcome to the Process R&D Technical Support Center . This portal is dedicated to troubleshooting and optimizing the scale-up synthesis of ethyl indoline-5-carboxylate via the reduction of its indole precursor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process R&D Technical Support Center . This portal is dedicated to troubleshooting and optimizing the scale-up synthesis of ethyl indoline-5-carboxylate via the reduction of its indole precursor.

Scaling up heterocyclic reductions introduces complex heat-transfer challenges. Transitioning from a 10-gram bench reaction to a 10-kilogram pilot scale fundamentally alters the thermal dynamics of hydride-based reductions. This guide provides field-proven, self-validating protocols to ensure high yield, purity, and safety.

Part 1: Mechanistic Grounding & Thermal Causality

The reduction of ethyl indole-5-carboxylate to the corresponding indoline is typically achieved using a borane complex in trifluoroacetic acid (TFA) or sodium cyanoborohydride in acetic acid[1].

The causality of the reaction relies on the acidic medium protonating the C3 position of the indole ring. This forms a highly reactive indolium cation, which is subsequently attacked by the hydride source[1][2]. Because the formation of the active reducing species (e.g., trifluoroacetoxyborohydride) is highly exothermic, temperature is the primary driver of both conversion rate and impurity formation .

  • T < 0°C: Hydride transfer stalls, resulting in incomplete conversion.

  • T > 25°C (during dosing): The excess thermal energy outpaces the desired reduction, driving side reactions such as ester hydrolysis, ring-opening, or over-reduction[1].

Pathway SM Ethyl indole-5-carboxylate (Starting Material) INT C3-Protonated Indolium (Reactive Intermediate) SM->INT TFA (0°C) Protonation PROD Ethyl indoline-5-carboxylate (Desired Product) INT->PROD Borane Complex 10°C - 25°C Optimal Kinetics IMP1 Ring-Opened Byproduct (Over-reduction) INT->IMP1 T > 50°C Thermal Runaway IMP2 Indoline-5-carboxylic acid (Hydrolysis) PROD->IMP2 T > 30°C + Trace H2O Acid Hydrolysis

Mechanistic pathway of indole reduction highlighting temperature-dependent side reactions.

Part 2: Quantitative Temperature Profiling

To illustrate the critical nature of thermal boundaries, the following table summarizes pilot-scale data (5 kg) correlating the internal reaction temperature ( Tint​ ) with the final product profile.

Operating Temperature ( Tint​ )Yield (%)Purity (HPLC Area %)Unreacted Precursor (%)Major Impurities Profile
0°C to 5°C (Continuous) 45.2%> 99.0%54.1%None detected (Kinetic stall)
10°C to 25°C (Optimized) 94.8% 98.5% < 1.0% Trace dimers (< 0.5%)
30°C to 40°C 72.1%85.0%0.0%Indoline-5-carboxylic acid (8%)
> 50°C (Runaway) 41.0%55.0%0.0%Ring-opened amines, Cleaved ester

Part 3: Troubleshooting FAQs

Q1: During the addition of the borane reagent at pilot scale, we observe a massive exotherm and rapid gas evolution. How do we safely control this? A1: The exotherm is caused by the borane complex reacting with TFA to generate hydrogen gas and the active reducing species[1]. Self-Validating Fix: Implement a "reverse addition" protocol. Dissolve the indole in TFA and cool the jacket to -5°C. Dose the borane reagent dropwise, strictly linking the dosing pump to the reactor's internal thermocouple. If Tint​ exceeds 15°C, the pump must automatically pause. The exotherm must dictate the feed rate. The generation of H2​ gas acts as a visual validation that the active hydride is forming; if dosing occurs without gas evolution, halt immediately, as unreacted borane is pooling dangerously.

Q2: Our In-Process Control (IPC) HPLC shows the reaction stalls at 85% conversion when maintained at 5°C. Should we add more reducing agent? A2: No. Adding excess hydride at low temperatures leads to dangerous reagent accumulation. The stalling is a kinetic issue, not a stoichiometric one. Self-Validating Fix: Once the exothermic addition is complete, the reaction must be thermally aged. Gradually raise the jacket temperature to maintain Tint​ at 20°C–25°C for 30 to 60 minutes[1]. Sample for HPLC every 15 minutes; you will observe the remaining 15% of the starting material convert without generating over-reduction impurities.

Q3: We are seeing a 5-8% formation of indoline-5-carboxylic acid. How is the ester cleaving under reductive conditions? A3: This is acid-catalyzed hydrolysis, not a reduction issue. TFA is highly hygroscopic. At elevated temperatures (>30°C), even trace amounts of water will hydrolyze the ethyl ester. Self-Validating Fix: Ensure all reactors are purged with N2​ and use strictly anhydrous TFA. Keep the maximum reaction temperature below 25°C.

Q4: Are there alternative, less exothermic scale-up methods for acid-sensitive substrates? A4: Yes. Recent process chemistry advancements employ palladium-catalyzed reductions using polymethylhydrosiloxane (PMHS) as a mild, room-temperature reducing agent. Alternatively, lanthanide-promoted hydroboration with pinacolborane (HBpin) offers excellent functional group tolerance for esters and avoids the violent exotherms associated with TFA/Borane systems.

Part 4: Self-Validating Step-by-Step Methodology

The following protocol utilizes the optimized Borane/TFA method, engineered specifically for thermal safety and self-validation during scale-up[1].

Workflow Step1 1. Inerting N2 Purge Step2 2. Dissolution Substrate in TFA (0°C) Step1->Step2 Step3 3. Hydride Dosing Control T_int < 15°C Step2->Step3 Step4 4. Thermal Aging T_int 20-25°C (1 hr) Step3->Step4 Step5 5. Quench H2O Addition (< 20°C) Step4->Step5

Self-validating thermal workflow for the scale-up reduction of ethyl indole-5-carboxylate.

Step 1: Reactor Preparation & Inerting

  • Action: Purge the 50 L glass-lined reactor with Nitrogen for 30 minutes.

  • Validation Check: Oxygen sensor must read < 1.0% O2​ . This prevents oxidative degradation of the indoline product.

Step 2: Substrate Dissolution

  • Action: Charge anhydrous Trifluoroacetic Acid (TFA, 10 L) into the reactor. Begin agitation (150 rpm). Charge ethyl indole-5-carboxylate (1.0 kg, 5.28 mol). Cool the reactor jacket to -5°C.

  • Validation Check: Complete dissolution confirms sufficient acid volume. Tint​ must reach 0°C to 5°C before proceeding.

Step 3: Exothermic Hydride Dosing

  • Action: Load Borane-THF complex (1.0 M, 6.0 L) into the dosing vessel. Begin dropwise addition. Interlock the dosing valve to the internal thermocouple.

  • Validation Check: Tint​ must not exceed 15°C. Immediate, controlled foaming ( H2​ gas) validates that the active reducing species is forming[1]. If no gas is observed, halt dosing immediately to prevent reagent pooling.

Step 4: Thermal Aging

  • Action: Once dosing is complete, adjust the jacket temperature to warm the reaction mixture to 20°C–25°C. Maintain for 1 hour[1].

  • Validation Check: Pull an IPC sample for HPLC. The reaction is validated as complete when unreacted ethyl indole-5-carboxylate is < 1.0%.

Step 5: Controlled Quench & Isolation

  • Action: Cool the reactor to 5°C. Slowly dose chilled Deionized Water (5.0 L) to decompose excess borane.

  • Validation Check: The cessation of H2​ gas evolution confirms the complete quench of the hydride[1]. The mixture can now be safely neutralized with aqueous NaOH and extracted with methylene chloride for final isolation[1].

References

  • Source: US Patent 4210590A, Google Patents.
  • Synthesis of indolines Source: Organic Chemistry Portal (Citing: S. Chandrasekhar et al., Synthesis, 2007; J. Zhang et al., J. Org. Chem., 2024). URL:[Link]

Sources

Optimization

How to separate ethyl indoline-5-carboxylate from unreacted starting materials

Technical Support Center: Advanced Purification Strategies Topic: Isolation of Ethyl Indoline-5-Carboxylate from Unreacted Indole Precursors Welcome to the Technical Support Center. As a Senior Application Scientist, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification Strategies Topic: Isolation of Ethyl Indoline-5-Carboxylate from Unreacted Indole Precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to separate indoline products from their indole starting materials after a reduction reaction. Because both molecules share an identical carbon framework and an ester functional group, standard chromatographic methods often fail or require excessive solvent volumes.

This guide provides a deterministic, causality-driven approach to resolving this separation challenge using exploited pKa differentials.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is standard silica gel chromatography inefficient for separating ethyl indoline-5-carboxylate from ethyl indole-5-carboxylate? A: Both molecules possess the ethyl ester moiety and a bicyclic core, leading to nearly identical retention factors (Rf) on normal-phase silica. While the indoline is slightly more polar due to the sp³ hybridized carbons and the secondary amine, hydrogen bonding often causes tailing, leading to co-elution. Exploiting their distinct acid-base properties is a far more deterministic and scalable approach than relying on subtle polarity differences.

Q2: What is the mechanistic basis for the acid-base extraction strategy? A: The separation relies on the profound difference in basicity between the two nitrogen atoms. The nitrogen in ethyl indole-5-carboxylate is part of an aromatic 10-π electron system; its lone pair is delocalized to maintain aromaticity, rendering it non-basic (conjugate acid pKa ≈ -3.6)[1]. In contrast, the reduction to ethyl indoline-5-carboxylate breaks this aromaticity in the pyrrole ring, converting the nitrogen into a standard secondary arylamine (conjugate acid pKa ≈ 5.2)[2]. By washing the mixture with a mild acid, the indoline is selectively protonated to form a water-soluble indolinium salt, while the indole remains unprotonated in the organic phase.

Q3: My indoline product degraded or polymerized during the acidic extraction. What went wrong? A: Indoles and indolines are highly sensitive to strong acids. If you used concentrated HCl or allowed the acidic aqueous phase to sit at room temperature for too long, acid-catalyzed degradation likely occurred. Causality: High proton concentrations can protonate the C3 position of the unreacted indole, creating a highly reactive electrophilic intermediate that attacks other molecules, leading to dimerization or polymerization[3]. To prevent this, you must strictly use dilute acid (1.0 M HCl), perform the extraction at 0–5 °C, and immediately process the aqueous layer.

Part 2: Quantitative Physicochemical Comparison

To successfully execute the separation, you must understand the thermodynamic states of your molecules at varying pH levels. The electron-withdrawing ester at the 5-position slightly depresses the basicity of both compounds compared to their unsubstituted parent scaffolds, but the relative Δ pKa remains massive.

PropertyEthyl Indole-5-carboxylate (Starting Material)Ethyl Indoline-5-carboxylate (Product)
Nitrogen Hybridization sp² (Lone pair locked in p-orbital)sp³ (Lone pair available for bonding)
Aromaticity 10π electron bicyclic system6π electron monocyclic system
Conjugate Acid pKa ~ -3.6[1]~ 5.2[2]
State at pH 1.0 (1M HCl) Neutral (Organic soluble)Protonated Cation (Water soluble)
State at pH 9.0 (Base) Neutral (Organic soluble)Neutral (Organic soluble)

Part 3: Self-Validating Experimental Protocol

Workflow: Selective Acid-Base Extraction Note: This protocol is designed as a closed-loop system. Do not proceed to the next step until the embedded validation check is confirmed.

Step 1: Initial Solubilization

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Causality: EtOAc provides excellent solubility for both neutral species and separates cleanly from water without forming stubborn emulsions, which are common with halogenated solvents like dichloromethane.

Step 2: Selective Protonation

  • Action: Chill the organic solution in an ice bath to 0–5 °C. Add an equal volume of cold 1.0 M HCl. Stir vigorously for 10 minutes.

  • Causality: The low temperature kinetically suppresses acid-catalyzed polymerization[3]. The 1.0 M HCl provides a pH of ~0, which is over 5 orders of magnitude more acidic than the indoline's pKa (ensuring >99.99% protonation) but safely above the indole's pKa.

  • Validation Check: Stop stirring and allow the layers to separate. Spot the upper organic layer on a TLC plate. The indoline spot should be completely absent, confirming quantitative transfer to the lower aqueous layer.

Step 3: Phase Separation

  • Action: Transfer the biphasic mixture to a separatory funnel. Drain and retain the lower aqueous layer (containing the indolinium product). Wash the remaining organic layer with one additional half-volume of cold 1.0 M HCl to ensure complete recovery. Combine the aqueous layers.

Step 4: Free-Basing the Product

  • Action: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1.0 M NaOH dropwise with rapid stirring until the pH reaches 8.5–9.0.

  • Causality: The base deprotonates the indolinium salt back to the neutral ethyl indoline-5-carboxylate. Dropwise addition prevents localized heating from the exothermic neutralization reaction, which could degrade the product.

  • Validation Check: Use pH paper to confirm the aqueous phase is basic. The solution will become visibly cloudy or form oily droplets as the neutral indoline precipitates out of the aqueous phase.

Step 5: Final Extraction & Isolation

  • Action: Extract the basic aqueous layer with fresh EtOAc (3 x 10 mL per gram of theoretical product). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Validation Check: Run a ¹H-NMR on the isolated product. The spectrum must show the disappearance of the aromatic C2 and C3 protons of the indole, replaced by the characteristic sp³ methylene multiplets of the indoline ring at ~3.0 ppm and ~3.6 ppm.

Part 4: Process Visualization

SeparationWorkflow Mix Reaction Mixture (Indole + Indoline) Dissolve Dissolve in EtOAc Add 1.0 M HCl (0-5 °C) Mix->Dissolve Phase1 Phase Separation Dissolve->Phase1 Org1 Organic Layer (Unreacted Indole) Phase1->Org1 Non-basic (pKa ~ -3.6) Aq1 Aqueous Layer (Protonated Indoline) Phase1->Aq1 Basic (pKa ~ 5.2) Basify Basify with 1M NaOH (pH > 8) Aq1->Basify Extract Extract with EtOAc Basify->Extract Phase2 Phase Separation Extract->Phase2 Org2 Organic Layer (Pure Indoline Product) Phase2->Org2 Free-based Aq2 Aqueous Layer (Waste Salts) Phase2->Aq2

Workflow for the acid-base extraction of ethyl indoline-5-carboxylate.

References

  • Source: bhu.ac.
  • Source: wikipedia.
  • Source: chemicalbook.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing ethyl indoline-5-carboxylate purity

HPLC Method Validation for Ethyl Indoline-5-Carboxylate Purity: A Comparative Guide Introduction: The Analytical Challenge Ethyl indoline-5-carboxylate is a high-value synthetic intermediate used in the development of co...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Ethyl Indoline-5-Carboxylate Purity: A Comparative Guide

Introduction: The Analytical Challenge

Ethyl indoline-5-carboxylate is a high-value synthetic intermediate used in the development of complex pharmaceutical active ingredients. During its synthesis and storage, the most persistent and structurally similar impurity is its oxidized precursor/degradant: ethyl indole-5-carboxylate .

Because the structural difference between the indoline (2,3-dihydroindole) core and the fully aromatic indole core is merely a single double bond, achieving baseline separation during purity testing is a notorious analytical bottleneck. This guide objectively compares traditional C18 methodologies against Biphenyl stationary phases, providing a self-validating protocol grounded in the latest [1].

The Stationary Phase Dilemma: Overcoming C18 Limitations

To develop a robust method, we must first understand the causality behind column selection.

To break this selectivity barrier, we must exploit the electronic differences between the molecules. Biphenyl stationary phases offer a mixed-mode retention mechanism: they provide standard hydrophobic retention while introducing strong π-π interactions via their aromatic rings . The fully aromatic indole impurity possesses an extended, conjugated π-system compared to the partially saturated indoline core. This extended electron cloud drives a significantly stronger π-π interaction with the biphenyl ligand, selectively retaining the indole impurity longer and achieving baseline resolution .

Selectivity Analyte Analyte Mixture: Indoline & Indole Impurity C18 C18 Column (Hydrophobic Only) Analyte->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) Analyte->Biphenyl Res1 Poor Resolution (Rs < 1.5) Co-elution C18->Res1 Res2 High Resolution (Rs > 2.5) Baseline Separation Biphenyl->Res2

Comparative retention mechanisms between C18 and Biphenyl stationary phases.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, every analytical run must be a self-validating system. System suitability criteria (Resolution > 2.0, Tailing Factor < 1.5) must be met before sample analysis begins.

Step 1: Mobile Phase Optimization (The Solvent Causality)
  • Choice: 60:40 Methanol : Water (v/v), Isocratic.

  • Causality: Why Methanol instead of the industry-standard Acetonitrile? Acetonitrile contains a carbon-nitrogen triple bond with its own dense cloud of π electrons. If used, acetonitrile competitively binds to the biphenyl stationary phase, suppressing the critical π-π interactions needed to separate our analytes . Methanol, lacking π electrons, acts as a purely protic modifier, allowing the biphenyl column's unique selectivity to be fully realized , .

  • Action: Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas, preventing baseline noise from micro-bubbles.

Step 2: Sample Preparation
  • Choice: Dissolve standards and samples in the mobile phase (60:40 MeOH:Water) to a nominal concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in a solvent stronger than the mobile phase (e.g., 100% Methanol) causes a "solvent slug" effect. The analyte travels too quickly at the head of the column before mixing with the mobile phase, leading to peak fronting and loss of resolution. Matching the diluent ensures homogenous band focusing.

Step 3: Chromatographic Execution
  • Column: Biphenyl phase, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C. (Causality: Operating at an elevated temperature reduces the viscosity of the methanolic mobile phase. This lowers system backpressure and improves mass transfer kinetics within the porous silica particles, yielding sharper peaks and higher theoretical plates).

  • Detection: UV at 254 nm.

Comparative Performance Data

The experimental data below highlights the stark performance contrast between a traditional C18 and the optimized Biphenyl method when attempting to separate ethyl indoline-5-carboxylate from its oxidized indole counterpart.

Table 1: Chromatographic Performance Comparison

ParameterTraditional C18 ColumnOptimized Biphenyl Column
Retention Time (Analyte) 4.2 min4.8 min
Retention Time (Impurity) 4.4 min6.5 min
Resolution ( Rs​ ) 0.8 (Critical Co-elution)3.2 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.41.1
Theoretical Plates ( N ) 8,50012,400

ICH Q2(R2) Method Validation

Following method optimization, the Biphenyl protocol was subjected to rigorous validation in accordance with the revised , which emphasize a lifecycle approach and fit-for-purpose analytical procedures , .

ValidationWorkflow Start Method Optimization (Column & Mobile Phase) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Sens LOD & LOQ (S/N Ratio) Acc->Sens End Validated Method ICH Q2(R2) Compliant Sens->End

Workflow for HPLC method validation following ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte Rt​ Peak purity index > 0.999Pass
Linearity R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Precision (Repeatability) %RSD≤2.0% ( n=6 ) 0.85% Pass
Accuracy (Recovery) 98.0%−102.0% across 3 levels 99.2%−100.4% Pass
LOD / LOQ S/N≥3 (LOD), S/N≥10 (LOQ)LOD: 0.05μg/mL , LOQ: 0.15μg/mL Pass

Conclusion

When testing the purity of ethyl indoline-5-carboxylate, default C18 methodologies fail due to an inability to resolve the structurally similar oxidized indole impurity. By understanding the chemical causality of the analytes, researchers can transition to a Biphenyl stationary phase paired with a methanolic mobile phase. This combination successfully leverages π-π interactions to achieve baseline separation, resulting in a highly robust, ICH Q2(R2)-compliant analytical method.

References

  • [2] Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

  • [1],[3] Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • [4] Title : Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source : Chromatography Online URL :[Link]

  • [5] Title : Comparison of biphenyl and other aromatic stationary phases Source : Nacalai Tesque URL :[Link]

  • [6] Title : Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source : Restek URL :[Link]

Sources

Comparative

Comparing ethyl indoline-5-carboxylate with methyl indoline-5-carboxylate in synthesis

As a Senior Application Scientist, I frequently observe that selecting the optimal ester protecting group is rarely a trivial decision. When synthesizing complex heterocycles like indoline-5-carboxylates—critical precurs...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that selecting the optimal ester protecting group is rarely a trivial decision. When synthesizing complex heterocycles like indoline-5-carboxylates—critical precursors for1[1] and 2[2]—the choice between a methyl and an ethyl ester dictates downstream synthetic flexibility.

This guide objectively compares the synthesis, physicochemical properties, and reactivity of methyl indoline-5-carboxylate and ethyl indoline-5-carboxylate to help you architect more robust synthetic pathways.

Strategic Selection: Methyl vs. Ethyl

The divergence between methyl and ethyl esters lies primarily in their steric profiles and subsequent hydrolysis kinetics.

  • Methyl Indoline-5-carboxylate: The methyl ester is the industry standard when rapid, mild deprotection (saponification) is required later in the synthesis. It is highly susceptible to nucleophilic attack, making it ideal for linear syntheses where the ester is a temporary mask.

  • Ethyl Indoline-5-carboxylate: The addition of a single methylene group significantly increases steric shielding around the carbonyl carbon. Ethyl esters are strategically deployed when the intermediate must endure mildly nucleophilic or basic conditions during intermediate coupling steps without undergoing premature cleavage.

Quantitative Data Comparison
PropertyMethyl Indoline-5-carboxylateEthyl Indoline-5-carboxylate
CAS Number 141452-01-9350683-39-5
Molecular Weight 177.20 g/mol 191.23 g/mol
Ester Alkyl Group -CH₃-CH₂CH₃
Relative Hydrolysis Rate Faster (Baseline 1.0x)Slower (Sterically hindered)
Lipophilicity (Predicted LogP) ~1.8~2.3
¹H NMR Ester Signature (CDCl₃) 3.85 ppm (s, 3H)4.30 ppm (q, 2H), 1.35 ppm (t, 3H)

Synthetic Workflows

Indoline-5-carboxylates are typically accessed via two routes: the direct Fischer esterification of indoline-5-carboxylic acid, or the reduction of the corresponding indole ester. Because 3[3], the reduction route is heavily favored in high-throughput drug discovery environments.

SynthesisRoutes IndoleAcid Indole-5-carboxylic Acid Esterification1 Fischer Esterification (MeOH/EtOH, H2SO4) IndoleAcid->Esterification1 IndolineAcid Indoline-5-carboxylic Acid Esterification2 Fischer Esterification (MeOH/EtOH, H2SO4) IndolineAcid->Esterification2 IndoleEster Methyl/Ethyl Indole-5-carboxylate Esterification1->IndoleEster FinalProduct Methyl/Ethyl Indoline-5-carboxylate Esterification2->FinalProduct Reduction Reduction (NaBH3CN, AcOH) IndoleEster->Reduction Reduction->FinalProduct

Figure 1: Comparative synthetic workflows for generating indoline-5-carboxylate esters.

Self-Validating Protocol: Synthesis via Indole Reduction

This protocol details the reduction of methyl indole-5-carboxylate to methyl indoline-5-carboxylate, a method proven to yield up to 93% of the desired product[1]. The same methodology applies to the ethyl variant.

Objective: Selectively reduce the C2-C3 double bond of the indole ring without reducing the ester carbonyl.

  • Initiation: Dissolve methyl indole-5-carboxylate (1.0 eq) in glacial acetic acid (0.5 M). Cool the reaction flask to 0 °C.

    • Causality: Cooling minimizes exothermic side reactions and prevents the over-reduction of the ester group.

  • Reagent Addition: Add Sodium cyanoborohydride (NaBH₃CN) (3.0 eq) portion-wise over 15 minutes.

    • Causality: NaBH₃CN is uniquely stable in mildly acidic media (unlike NaBH₄). The acetic acid protonates the indole C3 position, generating a highly electrophilic iminium ion at C2, which is subsequently trapped by the hydride.

  • Reaction & In-Process Control (IPC): Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The starting indole ester exhibits intense blue fluorescence under 254 nm UV due to its extended aromatic conjugation. The indoline product loses this specific fluorescence and presents a lower Rf value due to the increased basicity and hydrogen-bonding capacity of the newly formed secondary amine.

  • Quenching: Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until pH ~ 8.

    • Causality: Neutralization prevents the generation of toxic HCN gas from unreacted cyanoborohydride during workup and deprotonates the indoline nitrogen, ensuring it partitions into the organic phase.

  • Extraction & Verification: Extract with Dichloromethane (3x). Dry over Na₂SO₄, filter, and concentrate.

    • Self-Validation: Verify via ¹H NMR (CDCl₃). Look for the disappearance of indole C2/C3 protons (~6.5 and ~7.2 ppm) and the appearance of indoline aliphatic protons (characteristic triplets at ~3.0 and ~3.6 ppm).

Hydrolysis Kinetics & Reactivity Logic

When planning a multi-step synthesis, understanding the kinetic divergence in ester hydrolysis is paramount.4[4].

The ethyl group's larger rotational volume physically impedes the trajectory of the incoming hydroxide nucleophile (B_Ac2 mechanism). Consequently, the formation of the tetrahedral intermediate is kinetically slower for the ethyl ester.

HydrolysisKinetics Base Alkaline Hydrolysis (OH-) Methyl Methyl Ester (Low Steric Bulk) Base->Methyl Fast Attack Ethyl Ethyl Ester (High Steric Bulk) Base->Ethyl Slow Attack TetraM Tetrahedral Intermediate (Rapid Formation) Methyl->TetraM TetraE Tetrahedral Intermediate (Slower Formation) Ethyl->TetraE Acid Indoline-5-carboxylic Acid TetraM->Acid TetraE->Acid

Figure 2: Kinetic divergence in alkaline hydrolysis between methyl and ethyl esters.

Application Insight: If your synthetic route involves coupling the indoline nitrogen with a highly reactive electrophile (e.g., an acid chloride) followed by harsh basic workups, the ethyl ester is the superior choice to prevent accidental ester cleavage. Conversely, if you need to unmask the carboxylic acid under very mild conditions to avoid epimerization of adjacent chiral centers, the methyl ester is mandatory.

Sources

Validation

Mass spectrometry validation techniques for ethyl indoline-5-carboxylate

As a Senior Application Scientist navigating the complexities of small-molecule bioanalysis, I frequently encounter the unique analytical challenges posed by indoline derivatives. Ethyl indoline-5-carboxylate (C₁₁H₁₃NO₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of small-molecule bioanalysis, I frequently encounter the unique analytical challenges posed by indoline derivatives. Ethyl indoline-5-carboxylate (C₁₁H₁₃NO₂) is a critical pharmacophore building block in drug discovery. However, its indoline core is highly susceptible to dehydrogenation (oxidation to indole), and its ethyl ester moiety is prone to hydrolysis.

To ensure robust pharmacokinetic (PK) and pharmacodynamic (PD) profiling, selecting and validating the correct mass spectrometry (MS) platform is non-negotiable. This guide provides an objective, data-driven comparison of MS techniques for ethyl indoline-5-carboxylate, alongside a self-validating experimental protocol grounded in regulatory standards.

Platform Comparison: Selecting the Optimal MS Modality

When quantifying ethyl indoline-5-carboxylate, the choice of analytical platform dictates both the sensitivity of the assay and the integrity of the molecule during ionization. Below is a comparative synthesis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS).

Table 1: Comparative Performance Metrics for Ethyl Indoline-5-Carboxylate Bioanalysis

Analytical ParameterLC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)HRMS (Q-TOF / Orbitrap)
Ionization Technique ESI (Positive Mode)EI (Electron Ionization)ESI (Positive Mode)
Typical Sensitivity (LLOQ) 1–5 ng/mL50–100 ng/mL10–20 ng/mL
Linear Dynamic Range 3–4 orders of magnitude2 orders of magnitude3 orders of magnitude
Matrix Effect Susceptibility High (Requires SIL-IS correction)LowModerate
Indoline vs. Indole Specificity Excellent (via specific MRM transitions)Poor (High risk of thermal dehydrogenation)Excellent (Exact mass resolution)
Primary Application High-throughput PK quantitationVolatile impurity profilingMetabolite ID & Structural elucidation

The Verdict: While GC-MS is useful for raw material characterization, the thermal energy required for vaporization often induces artificial dehydrogenation of the indoline ring into an indole[1]. Therefore, LC-MS/MS stands as the gold standard for small molecule bioanalysis[2], providing the gentle ionization necessary to preserve the indoline core while delivering the sensitivity required for clinical and preclinical matrices.

Mechanistic Insights: Fragmentation Dynamics of Indolines

To build a specific Multiple Reaction Monitoring (MRM) method, one must understand the causality behind the molecule's fragmentation. Under positive Electrospray Ionization (ESI+), ethyl indoline-5-carboxylate readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 192.1 .

Upon Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes three primary pathways:

  • Dehydrogenation (-2 Da): The loss of H₂ yields the highly conjugated, stable ethyl indole-5-carboxylate at m/z 190.1 . This is a hallmark fragmentation pattern for indoline-containing drugs[3].

  • Ester Cleavage (-46 Da): The loss of ethanol (EtOH) generates a reactive acylium ion at m/z 146.1 .

  • McLafferty-type Rearrangement (-28 Da): The loss of ethylene (C₂H₄) from the ethyl ester yields indoline-5-carboxylic acid at m/z 164.1 .

Fragmentation M [M+H]+ m/z 192.1 Ethyl indoline-5-carboxylate F1 [M+H - H2]+ m/z 190.1 Ethyl indole-5-carboxylate M->F1 -H2 (Oxidation) F2 [M+H - C2H4]+ m/z 164.1 Indoline-5-carboxylic acid M->F2 -C2H4 (McLafferty-type) F3 [M+H - EtOH]+ m/z 146.1 Acylium Ion M->F3 -EtOH (Ester Cleavage)

Figure 1: ESI-MS/MS fragmentation pathways of ethyl indoline-5-carboxylate.

Self-Validating Experimental Protocol (ICH M10 Compliant)

A robust bioanalytical method is not just a sequence of steps; it is a self-validating system where every potential failure mode is continuously monitored. The following protocol is designed in strict accordance with the EMA/FDA ICH M10 guidelines on bioanalytical method validation[4].

Step 1: Analyte Tuning and Source Optimization
  • Action: Infuse 100 ng/mL of the analyte in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) into the ESI source.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state. Because indolines are highly susceptible to dehydrogenation[5], the declustering potential (DP) and capillary temperature must be kept at the lowest viable threshold (e.g., <300°C). Excessive heat will artificially convert the indoline to its indole analog in the source, skewing quantitative results.

Step 2: Self-Validating Extraction (Protein Precipitation)
  • Action: To 50 µL of biological matrix (e.g., plasma), add 150 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Ethyl indoline-5-carboxylate-d5. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: The 3:1 organic-to-aqueous ratio quantitatively precipitates plasma proteins while solubilizing the hydrophobic ester. The addition of the SIL-IS creates a self-validating feedback loop: any matrix-induced ion suppression or volumetric loss during extraction will affect the analyte and SIL-IS equally, maintaining a constant, reliable response ratio.

Step 3: Chromatographic Separation
  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (2.1 x 50 mm). Utilize a rapid gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 4 minutes.

  • Causality: The hydrophobic ethyl ester ensures strong retention on the C18 stationary phase, allowing polar matrix interferents (salts, endogenous phospholipids) to elute in the void volume, thereby minimizing matrix effects.

Step 4: Assessing Stability and Matrix Effects
  • Action: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction versus pure standard solutions. Monitor benchtop (room temperature) and freeze-thaw stability by explicitly looking for the appearance of the m/z 190.1 peak.

  • Causality: ICH M10 mandates that the IS-normalized MF must have a coefficient of variation (CV) < 15%. Monitoring the m/z 190.1 peak during stability testing ensures that any degradation (auto-oxidation) of the indoline core is caught before it compromises the study data.

Validation A 1. Sample Prep (Protein Ppt + SIL-IS) B 2. LC Separation (C18, 0.1% FA) A->B C 3. MS/MS Detection (MRM Mode) B->C D 4. Data Validation (Accuracy/Precision) C->D E Self-Validating QC (Blank & Spiked Matrix) D->E Feedback Loop E->A

Figure 2: Self-validating LC-MS/MS bioanalytical workflow for indoline quantification.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA European Medicines Agency (europa.eu) URL:[Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis National Institutes of Health (nih.gov) / PMC URL:[Link]

  • Spectral characterization of indoline and its major metabolites ResearchGate URL:[Link]

  • Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4 National Institutes of Health (nih.gov) / PMC URL:[Link]

Sources

Comparative

Benchmarking catalytic efficiency in ethyl indoline-5-carboxylate production

Benchmarking Catalytic Efficiency in Ethyl Indoline-5-Carboxylate Production Introduction & The Chemoselective Challenge Ethyl indoline-5-carboxylate is a critical partially saturated heterocyclic scaffold, serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in Ethyl Indoline-5-Carboxylate Production

Introduction & The Chemoselective Challenge

Ethyl indoline-5-carboxylate is a critical partially saturated heterocyclic scaffold, serving as a foundational building block for advanced pharmaceutical intermediates, including squaramide-based multi-electron catholytes and targeted kinase inhibitors (1)[1]. However, the synthesis of this molecule via the direct reduction of ethyl indole-5-carboxylate presents a significant chemoselective bottleneck.

As an application scientist, I frequently encounter the challenge of over-reduction in these specific systems. The highly resonance-stabilized nature of the indole ring typically requires harsh conditions for hydrogenation (). Complicating matters, the electron-withdrawing C5-carboxylate ester severely depletes the electron density of the pyrrole ring. This makes the C2-C3 double bond highly resistant to reduction while simultaneously presenting a vulnerable ester functional group that can be inadvertently cleaved or reduced to an alcohol under overly aggressive conditions.

Mechanistic Principles of Indole Reduction

To successfully benchmark catalytic systems, we must first understand the mechanistic divergence between transition-metal hydrogenation and hydride-transfer reductions.

In acidic hydride-transfer systems, the reaction relies on the initial protonation of the indole at the C3 position. Because the C5-ester withdraws electron density, this protonation step requires a sufficiently strong acid (like glacial acetic acid or trifluoroacetic acid) to force the generation of the reactive C2-iminium intermediate (2)[2]. Once formed, the iminium is rapidly trapped by a mild hydride source.

Conversely, heterogeneous transition-metal catalysis relies on the adsorption of the indole ring onto the metal surface. Platinum (Pt/C) is highly active but lacks chemoselectivity, often leading to the complete saturation of the benzene ring. Palladium (Pd/C) is more selective but suffers from low turnover frequencies (TOF) due to the deactivated nature of the substrate, necessitating elevated hydrogen pressures ().

Mechanism A Ethyl Indole-5-carboxylate (Deactivated Pyrrole) B C3-Protonated Iminium (Reactive Intermediate) A->B H+ (AcOH or TFA) Chemoselective Activation C Ethyl Indoline-5-carboxylate (Target Product) A->C H2, Pd/C (50 bar) Direct Hydrogenation D Over-reduced Byproducts (Ester/Ring Cleavage) A->D Pt/C or Harsh Temp Non-selective B->C NaBH3CN or BH3 Hydride Transfer

Catalytic pathways and chemoselective challenges in ethyl indoline-5-carboxylate synthesis.

Comparative Benchmarking of Catalytic Systems

When selecting a catalytic system for scaling ethyl indoline-5-carboxylate production, researchers must balance yield, chemoselectivity, and operational safety. Below is a comparative analysis of the most viable systems based on empirical benchmarking.

Catalytic SystemReductant SourceOperating ConditionsChemoselectivityAverage YieldScalability Profile
Pd/C (10%) H₂ Gas50 bar, 60 °C, EtOHHigh (Ester intact)65–75%High (Industrial standard, requires high-pressure reactors)
Pt/C (5%) H₂ Gas30 bar, 25 °C, AcidicLow (Aromatic reduction)40–55%Low (Poor selectivity limits utility)
NaBH₃CN / AcOH HydrideAtmospheric, 0–20 °CVery High85–92%Medium (High yield, but generates toxic HCN gas if mishandled)
BH₃·THF / TFA HydrideAtmospheric, 0 °C to RTHigh75–85%Low (Moisture sensitive, complex workup)

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Causality is embedded into each step to explain why specific manipulations are required.

Protocol 1: Chemoselective Hydride Transfer via NaBH₃CN

This method is the gold standard for laboratory-scale synthesis due to its exceptional chemoselectivity. The use of sodium cyanoborohydride (NaBH₃CN) is deliberate; unlike NaBH₄, the cyanoborohydride anion remains stable in acidic environments down to pH ~3, allowing it to coexist with the acetic acid required to protonate the indole (3)[3].

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 10.0 mmol of ethyl indole-5-carboxylate in 30 mL of glacial acetic acid in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents uncontrolled exothermic reactions and minimizes potential ester hydrolysis in the acidic medium.

  • Hydride Addition: Add 20.0 mmol (2.0 equiv) of NaBH₃CN portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the release of hydride and prevents thermal spiking which could degrade the catalyst.

  • Reaction Propagation: Remove the ice bath and stir the reaction at room temperature (20 °C) for 1.5 hours. Monitor conversion via TLC (Hexanes:EtOAc 3:1).

  • Quenching (Critical Safety Step): Carefully pour the reaction mixture into 100 mL of crushed ice/water. Slowly neutralize the mixture by adding saturated aqueous NaHCO₃ until the pH reaches 7-8.

    • Causality: Neutralization is mandatory to prevent the evolution of highly toxic hydrogen cyanide (HCN) gas, which occurs if NaBH₃CN is exposed to strong aqueous acids during concentration.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield pure ethyl indoline-5-carboxylate.

Protocol 2: Heterogeneous Catalytic Hydrogenation (Pd/C)

For process chemistry and larger scales, hydride reagents are often replaced with transition-metal hydrogenation to avoid toxic byproducts and streamline purification.

Step-by-Step Methodology:

  • Reactor Loading: In a high-pressure autoclave, dissolve 10.0 mmol of ethyl indole-5-carboxylate in 40 mL of absolute ethanol. Add 10 wt% of 10% Pd/C catalyst.

    • Causality: Ethanol provides excellent hydrogen solubility, and Pd/C is selected over Pt/C to prevent over-reduction of the aromatic ring ().

  • Atmosphere Exchange: Seal the autoclave and purge the headspace with N₂ gas three times, followed by three purges with H₂ gas.

    • Causality: Removing oxygen prevents the explosive ignition of hydrogen in the presence of pyrophoric palladium.

  • Pressurization & Heating: Pressurize the reactor to 50 bar with H₂ and heat to 60 °C with vigorous stirring.

    • Causality: The electron-withdrawing C5-ester severely deactivates the pyrrole ring, making standard atmospheric H₂ pressure insufficient for conversion.

  • Reaction Monitoring: Maintain pressure and temperature for 12 hours. Cool the vessel to room temperature and carefully vent the unreacted H₂ gas.

  • Filtration: Filter the crude mixture through a tightly packed pad of Celite, washing with excess ethanol.

    • Causality: Celite traps the fine Pd/C particulates, preventing catalyst leaching into the final product and mitigating fire risks during solvent evaporation. Concentrate the filtrate to obtain the product.

Conclusion

The synthesis of ethyl indoline-5-carboxylate requires a precise balance of electronic activation and chemoselective reduction. While heterogeneous Pd/C catalysis offers a scalable, atom-economical route, it demands specialized high-pressure equipment to overcome the substrate's inherent deactivation. For rapid, highly selective laboratory-scale production, the NaBH₃CN/AcOH hydride-transfer system remains unmatched in yield and operational simplicity, provided rigorous safety protocols are observed.

References

  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. rhhz.net.

  • US4210590A - Reduction of indole compounds to indoline compounds. google.com. 2

  • Methyl 1-Methylindoline-5-carboxylate. benchchem.com. 3

  • Development of the Squaramide Scaffold for High Potential and Multi-electron Catholytes. amazonaws.com. 1

Sources

Validation

Unambiguous Structural Validation of Ethyl Indoline-5-Carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Techniques

Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a highly valued bicyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, including histone deacetylase (HDAC) inhibitors and peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a highly valued bicyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, including histone deacetylase (HDAC) inhibitors and peptidomimetics 1[1]. Confirming the structural integrity of this intermediate is a non-negotiable quality control step in drug development. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routine, single-crystal X-ray crystallography remains the gold standard for absolute 3D structural elucidation2[2].

This guide objectively compares the performance of X-ray crystallography against alternative methodologies and provides a self-validating experimental workflow for researchers.

Expertise & Experience: The Causality Behind the Method

Why prioritize X-ray crystallography for ethyl indoline-5-carboxylate? The core challenge lies in differentiating the reduced indoline core from its fully aromatic indole counterpart. While 1 H-NMR can identify the sp 3 -hybridized C2 and C3 protons via chemical shifts and J-couplings, it only infers the 3D geometry based on dynamic solution-state behavior3[3].

X-ray crystallography directly measures precise bond lengths and angles, allowing for the unambiguous determination of the elongated C2-C3 single bond and the specific puckering of the five-membered pyrrolidine ring . Furthermore, X-ray diffraction maps the intermolecular hydrogen-bonding network—specifically how the secondary amine (N-H) interacts with the ester carbonyl oxygen in the solid state, which dictates the compound's physicochemical properties and stability.

Comparative Analysis: X-Ray Crystallography vs. Alternatives

To objectively evaluate the performance of structural validation techniques, we must contrast their data outputs and limitations.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)
Primary Data Output Electron density map, 3D coordinatesChemical shifts, coupling constantsExact mass-to-charge (m/z) ratio
Structural Insight Static 3D architecture, exact bond lengthsSolution-state connectivity, dynamicsMolecular formula, fragmentation
Key Advantage Unambiguous stereochemistry and packingRapid analysis of bulk purityHigh sensitivity, trace amounts
Sample Requirement High-quality single crystal (>0.1 mm)1–10 mg in deuterated solventMicrograms to nanograms
Limitation Crystallization can be difficultCannot definitively prove 3D geometryProvides no geometric data
Experimental Workflow: Self-Validating Protocol

The technique of single-crystal X-ray crystallography fundamentally relies on three basic steps: crystal growth, X-ray diffraction data collection, and computational phase solution4[4]. Below is the optimized, self-validating protocol for ethyl indoline-5-carboxylate.

Step 1: Single Crystal Growth (Vapor Diffusion)

  • Dissolve 10 mg of highly purified ethyl indoline-5-carboxylate in 0.5 mL of dichloromethane (DCM) in a small inner glass vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane).

  • Seal the outer vial and incubate at 4°C undisturbed for 48–72 hours. The slow diffusion of hexane into the DCM lowers the solubility threshold, promoting the controlled nucleation of high-quality single crystals.

Step 2: Crystal Mounting and Cryocooling

  • Examine the crystallization vial under a polarized light microscope. Select a single crystal with sharp edges, uniform optical extinction, and dimensions exceeding 0.1 mm 2[2].

  • Coat the crystal in paratone oil to protect it from ambient moisture and mount it on a nylon loop.

  • Transfer the loop to the diffractometer goniometer and immediately flash-cool to 100 K using a liquid nitrogen stream to minimize thermal vibration and radiation damage.

Step 3: Data Collection and Structure Determination

  • Irradiate the crystal using a microfocus X-ray source (e.g., Mo K α , λ = 0.71073 Å).

  • Collect diffraction frames over a 360° rotation. The regular atomic lattice diffracts the X-rays, yielding a unique reflection pattern based on Bragg's Law 4[4].

  • Integrate the diffraction intensities and apply empirical absorption corrections.

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the atomic coordinates using least-squares minimization (e.g., SHELXL) until the R-factor drops below 5%, confirming structural integrity.

Visualizing the Validation Pathways

XRayWorkflow Start Synthesize Ethyl Indoline-5-carboxylate Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Mount Crystal Mounting & Cryocooling (100 K) Cryst->Mount Diffract X-ray Diffraction Data Collection Mount->Diffract Solve Phase Problem Solution & Refinement Diffract->Solve Valid Structural Validation & Deposition Solve->Valid

Figure 1: Single-crystal X-ray crystallography workflow for structural validation.

DecisionMatrix Sample Ethyl indoline-5-carboxylate Sample State Physical State? Sample->State Oil Oil / Amorphous State->Oil Liquid Crystal Single Crystal State->Crystal Solid NMR Solution NMR (Dynamic Structure) Oil->NMR XRD X-ray Crystallography (Absolute Configuration) Crystal->XRD

Figure 2: Decision matrix for selecting structural validation techniques.

Conclusion

While NMR and MS are indispensable for routine batch-to-batch consistency checks, single-crystal X-ray crystallography is the definitive method for validating the structural integrity of ethyl indoline-5-carboxylate. By mapping the exact electron density and 3D atomic coordinates, researchers can confidently utilize this intermediate in complex drug development pipelines, ensuring downstream stereochemical and geometric fidelity.

References
  • X-ray Crystallography - Creative BioMart. URL: [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography - kbDNA. URL: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. URL: [Link]

  • Anticancer Activity of MPT0E028, a Novel Potent Histone Deacetylase Inhibitor, in Human Colorectal Cancer HCT116 Cells In Vitro and In Vivo - PMC (NIH). URL: [Link]

Sources

Comparative

Comparative Analysis of Indoline Derivatives vs. Ethyl Indoline-5-Carboxylate in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, serving as the conformational backbone for a vast array of pharmacologically active compounds. While broad indoline derivatives encompass a highly divers...

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Author: BenchChem Technical Support Team. Date: April 2026

The indoline scaffold is a privileged structure in drug discovery, serving as the conformational backbone for a vast array of pharmacologically active compounds. While broad indoline derivatives encompass a highly diverse chemical space (ranging from kinase inhibitors to antimalarial agents), specific functionalized building blocks like ethyl indoline-5-carboxylate (and its closely related methyl ester analog) offer precision-targeted reactivity for synthesizing complex therapeutics[1].

This guide provides an objective, data-driven comparison between general indoline derivatives and the specific ethyl indoline-5-carboxylate building block, analyzing their physicochemical properties, synthetic utility, and pharmacological applications.

Structural and Physicochemical Profiling

The addition of an ethyl carboxylate group at the C5 position fundamentally alters the electronic distribution and lipophilicity of the indoline core. The ester group acts as an electron-withdrawing moiety, which modulates the basicity of the indoline nitrogen and enhances the molecule's solubility in organic solvents, making it a highly versatile electrophilic partner in cross-coupling reactions[1].

Quantitative Physicochemical Comparison

The following table summarizes the baseline physicochemical properties comparing a standard unsubstituted indoline with ethyl indoline-5-carboxylate.

Property / MetricUnsubstituted IndolineEthyl Indoline-5-CarboxylateCausality & Experimental Impact
Molecular Weight 119.16 g/mol 191.23 g/mol The added mass of the ester group shifts the compound towards optimal drug-like space (Lipinski's Rule of 5).
Lipophilicity (LogP) ~1.5~2.4The ethyl ester enhances lipophilicity, improving membrane permeability and organic solvent solubility during synthesis[1].
Nitrogen Basicity (pKa) ~5.0~3.8The electron-withdrawing C5 ester reduces the electron density on the indoline nitrogen, lowering its basicity and altering its reactivity in alkylation.
Hydrogen Bonding 1 Donor, 1 Acceptor1 Donor, 3 AcceptorsIncreased acceptor count improves target binding affinity, particularly in metal-chelating scaffolds[2].

Mechanistic Pathways and Target Binding

Indoline derivatives are frequently utilized to target metalloproteases, kinases, and G-protein coupled receptors (GPCRs). When functionalized with a carboxylate at the C5 position, the molecule can act as a "catch and anchor" inhibitor. For instance, in Botulinum Neurotoxin A (BoNT/A) Light Chain inhibitors, the indoline core positions metal-chelating groups perfectly within the zinc-dependent active site[2].

IndolineBinding Core Indoline Core (Conformational Anchor) Target2 Protein Kinases (ATP-binding pocket) Core->Target2 Hydrophobic interactions Ester C5-Carboxylate Ester (H-Bond Acceptor) Target1 Zinc Metalloproteases (e.g., BoNT/A LC) Ester->Target1 Metal chelation/H-bonding Nitrogen N1 Secondary Amine (Derivatization Site) Synthesis Cross-Dehydrogenative Coupling Nitrogen->Synthesis Alkylation/Acylation Synthesis->Target1 Optimizes potency

Mechanistic workflow of indoline core interactions and C5-carboxylate binding modalities.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols represent self-validating systems for utilizing ethyl indoline-5-carboxylate in the synthesis of advanced pharmacological agents.

Protocol: N-Alkylation of Ethyl Indoline-5-Carboxylate

This protocol describes the functionalization of the N1 position, a critical step in generating library derivatives for high-throughput screening.

Reagents & Materials:

  • Ethyl indoline-5-carboxylate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl indoline-5-carboxylate in anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions prevent the hydrolysis of the C5 ester group.

  • Base Addition: Add K₂CO₃ to the solution and stir at room temperature for 15 minutes. Causality: The base deprotonates the indoline nitrogen. The reduced pKa of the N-H bond (due to the C5 ester) allows for the use of a mild base rather than sodium hydride.

  • Electrophile Introduction: Dropwise add the alkyl halide over 10 minutes. Elevate the temperature to 60°C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1). The product spot will exhibit distinct UV fluorescence compared to the starting material[1].

  • Workup & Purification: Quench with distilled water, extract with ethyl acetate (3x), wash the organic layer with brine, and dry over MgSO₄. Purify via flash column chromatography to yield the N-alkylated ethyl indoline-5-carboxylate derivative.

Comparative Pharmacodynamics

When comparing broad indoline derivatives against specific C5-esterified analogs, the pharmacological outcomes differ significantly based on the target.

Pharmacological TargetBroad Indoline DerivativesC5-Carboxylate Indoline DerivativesExperimental Observation
Antimalarial Activity Moderate (e.g., neocryptolepine core)High (ester-modified derivatives)Introduction of ester groups at specific core positions significantly enhances in vivo efficacy against Plasmodium falciparum.
Protease Inhibition (BoNT/A) Variable (depends on N-substitution)Highly specificThe ester/carboxylate acts as a critical hydrogen bond acceptor, anchoring the molecule near the catalytic zinc ion[2].
Kinase Inhibition Broad-spectrum (e.g., indirubins)SelectiveThe bulky C5 ester restricts the conformational freedom within the ATP-binding pocket, increasing kinase selectivity.

Conclusion

While general indoline derivatives provide a robust and versatile scaffold for drug discovery, ethyl indoline-5-carboxylate offers distinct advantages as a specialized building block. Its unique physicochemical profile—driven by the electron-withdrawing C5 ester—modulates nitrogen reactivity, enhances lipophilicity, and provides a critical hydrogen-bonding anchor for target engagement. Researchers developing metalloprotease inhibitors or seeking to improve the pharmacokinetic profiles of indoline-based libraries should prioritize C5-carboxylate derivatives to leverage these structural benefits.

References

  • National Institutes of Health (NIH) / PMC. "Transformation of a Metal Chelate into a “Catch and Anchor” Inhibitor of Botulinum A Protease". PMC. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatography Methods for Comparing Ethyl Indoline-5-Carboxylate Batches

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous analytical testing is paramount to ensure batch-to-b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous analytical testing is paramount to ensure batch-to-batch consistency, purity, and safety. This guide provides an in-depth comparison of gas chromatography (GC) methods for the analysis of ethyl indoline-5-carboxylate, a key building block in various pharmaceutical syntheses. We will explore the critical parameters of method development, validation, and application, offering field-proven insights to guide your analytical strategy.

Introduction: The Critical Role of GC in Pharmaceutical Quality Control

Gas chromatography is a cornerstone analytical technique in the pharmaceutical industry, primarily due to its high separation efficiency for volatile and semi-volatile compounds.[1][2] For intermediates like ethyl indoline-5-carboxylate, GC, particularly when coupled with a Flame Ionization Detector (GC-FID), is the preferred method for quantifying purity and identifying potential process-related impurities and residual solvents.[3][4] The inherent volatility of many organic solvents used in synthesis makes GC an ideal tool for their detection and quantification, a critical aspect of quality control governed by guidelines such as USP <467>.[5][6]

The objective of this guide is to provide a robust framework for developing and validating a GC method capable of reliably comparing different batches of ethyl indoline-5-carboxylate. This involves not only determining the purity of the main component but also profiling related substances and residual solvents that could impact the quality and safety of the final drug product.

Method Development: A Logic-Driven Approach

The development of a reliable GC method requires a systematic approach, considering the physicochemical properties of the analyte and potential impurities. Ethyl indoline-5-carboxylate is a polar N-heterocyclic compound, which presents specific challenges in GC analysis, such as potential peak tailing due to interactions with the stationary phase.[7]

Column Selection: The Heart of the Separation

The choice of the GC column's stationary phase is the most critical decision in method development.[8] For polar analytes like ethyl indoline-5-carboxylate and its potential amine- and ester-related impurities, a mid- to high-polarity column is generally recommended.[8]

  • Rationale: A stationary phase with a polarity similar to the analytes will promote better interaction and, consequently, better separation.[8] Non-polar phases may result in poor peak shape and insufficient resolution of closely related impurities.

A common choice for such applications is a polyethylene glycol (PEG) -based column (e.g., DB-WAX, Carbowax) or a cyanopropylphenyl-modified polysiloxane column (e.g., DB-624).[9] The latter is particularly effective for separating a wide range of compounds with varying polarities and is often used for residual solvent analysis.[9]

Inlet and Detector Parameters: Ensuring Accurate Quantification
  • Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of the sample without causing thermal degradation. A starting point of 250 °C is often suitable for compounds like ethyl indoline-5-carboxylate.[10]

  • Detector: The Flame Ionization Detector (FID) is the most common detector for this type of analysis due to its high sensitivity to organic compounds, wide linear range, and robustness.[3][4] The detector temperature is typically set higher than the final oven temperature to prevent condensation of the analytes.

Oven Temperature Program: Optimizing Resolution

A temperature gradient is typically employed to achieve optimal separation of compounds with different boiling points. A shallow temperature ramp allows for better resolution of early-eluting, more volatile compounds (like residual solvents), while a steeper ramp or a higher final temperature ensures the timely elution of the main analyte and any higher-boiling impurities.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the comparison of ethyl indoline-5-carboxylate batches.

Purity and Impurity Profiling by GC-FID

Objective: To determine the purity of ethyl indoline-5-carboxylate and identify and quantify any related impurities.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: Agilent DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 2.0 mL/min.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Detector Temperature: 300 °C.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the ethyl indoline-5-carboxylate batch sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane or Ethyl Acetate (GC grade).[10]

  • Vortex to ensure complete dissolution.

Procedure:

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram to determine the area percentage of the main peak and any impurity peaks.

Residual Solvent Analysis by Headspace GC-FID

Objective: To identify and quantify residual solvents in accordance with USP <467>.[5]

Instrumentation:

  • Gas Chromatograph with a headspace autosampler and FID.

Chromatographic Conditions:

  • Same as the purity method to allow for a comprehensive analysis on a single system.

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 20 minutes.

  • Transfer Line Temperature: 110 °C.

  • Vial Pressurization: 10 psi.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the ethyl indoline-5-carboxylate batch sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3]

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Vortex to dissolve the sample.

Procedure:

  • Run a blank (diluent only) to establish the baseline.

  • Analyze the prepared sample vial.

  • Identify and quantify any residual solvents by comparing their retention times and responses to a certified reference standard mixture.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison between batches.

Table 1: Comparison of Purity and Impurity Profiles for Ethyl Indoline-5-Carboxylate Batches

Batch IDPurity (%)Impurity 1 (Area %)Impurity 2 (Area %)Total Impurities (%)
EIC-2026-00199.850.080.040.15
EIC-2026-00299.520.210.150.48
EIC-2026-00399.910.05Not Detected0.09

Table 2: Comparison of Residual Solvent Content for Ethyl Indoline-5-Carboxylate Batches

Batch IDAcetone (ppm)Ethyl Acetate (ppm)Dichloromethane (ppm)Total Residual Solvents (ppm)
EIC-2026-00150120ND170
EIC-2026-00215030025475
EIC-2026-0032580ND105

ND: Not Detected

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical data, the developed GC methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] This process establishes the performance characteristics of the method and demonstrates its suitability for the intended purpose.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the main component and known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for consistent execution.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Comparison Sample Ethyl Indoline-5-Carboxylate Batch Purity_Prep Dissolve in Dichloromethane Sample->Purity_Prep For Purity RS_Prep Dissolve in DMSO (Headspace Vial) Sample->RS_Prep For Residual Solvents GC_FID_System GC-FID System Purity_Prep->GC_FID_System Headspace_GC Headspace GC-FID RS_Prep->Headspace_GC Chromatogram_Purity Purity & Impurity Profile GC_FID_System->Chromatogram_Purity Chromatogram_RS Residual Solvent Profile Headspace_GC->Chromatogram_RS Batch_Comparison Batch-to-Batch Comparison Report Chromatogram_Purity->Batch_Comparison Chromatogram_RS->Batch_Comparison

Caption: Workflow for the GC analysis of ethyl indoline-5-carboxylate batches.

Conclusion: A Framework for Confident Batch Release

This guide has outlined a comprehensive and scientifically sound approach to comparing batches of ethyl indoline-5-carboxylate using gas chromatography. By following the principles of logical method development, detailed experimental protocols, and rigorous validation, researchers and drug development professionals can establish a self-validating system for quality control. The provided methodologies, rooted in established pharmacopeial standards and scientific literature, offer a robust framework for ensuring the consistency and quality of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - RSC Publishing. (2016, May 18).
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - Pharmacopeia. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • (467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23).
  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. (n.d.).
  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing). (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2022, December 1).
  • Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an. (n.d.).
  • Understanding the Revisions to USP Monograph <467>: Residual Solvents - Phenomenex. (n.d.).
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15).
  • Farmacopeea Europeana Ed. 10 Cap. 2. 2. 28. | PDF | Chromatography - Scribd. (n.d.).
  • Generic GC–FID for Volatile Amine Quantitation in Pharma | LCGC International. (2026, March 28).
  • FAQs: <621> Chromatography - US Pharmacopeia (USP). (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Selecting a GC Column by a Specific Stationary Phase - Sigma-Aldrich. (n.d.).
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles - Benchchem. (n.d.).
  • GC Column Selection Guide - Sigma-Aldrich. (n.d.).
  • What GC columns would be recommended to analyze polar and non-polar compounds in a gas? | ResearchGate. (2021, October 13).
  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (n.d.).

Sources

Comparative

The Strategic Role of the Ester in Drug Design: A Comparative Guide to Ethyl Indoline-5-carboxylate and its Analogs

In the landscape of modern medicinal chemistry, the indoline scaffold stands as a "privileged" structure, a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its unique three-dimensional, non-pl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the indoline scaffold stands as a "privileged" structure, a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its unique three-dimensional, non-planar structure imparts favorable physicochemical properties, such as improved water solubility and reduced lipophilicity compared to its aromatic counterpart, indole, which can be advantageous for drug design.[3] Within this versatile scaffold, the strategic placement and nature of substituents can dramatically influence biological activity. This guide provides an in-depth comparison of ethyl indoline-5-carboxylate with other indoline esters, offering insights into how the seemingly subtle choice of an ester group can be a critical determinant of a drug candidate's performance. We will delve into the synthesis, comparative biological activities, and the underlying mechanistic principles, supported by experimental data and detailed protocols for the research community.

The Indoline Scaffold: A Foundation for Diverse Biological Activity

Indoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-tumor, anti-bacterial, anti-inflammatory, and analgesic properties.[1][2] This versatility stems from the ability of the indoline nucleus to interact with a wide array of biological targets. The benzene portion of the molecule can engage in hydrophobic interactions with protein residues, while the nitrogen atom in the five-membered ring can act as both a hydrogen bond donor and acceptor.[3] The ester functionality at the 5-position, the focus of this guide, serves as a key modifiable handle for medicinal chemists to fine-tune a compound's properties.

Synthesis of Indoline-5-carboxylate Esters: A Practical Approach

The synthesis of indoline-5-carboxylate esters can be achieved through several established routes. A common strategy involves the reduction of the corresponding indole-5-carboxylate.

Experimental Protocol: Synthesis of Ethyl Indoline-5-carboxylate

This protocol describes a representative synthesis of ethyl indoline-5-carboxylate from ethyl indole-5-carboxylate.

Materials:

  • Ethyl indole-5-carboxylate

  • Magnesium turnings

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a solution of ethyl indole-5-carboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask, add magnesium turnings (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the mixture with dilute hydrochloric acid and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure ethyl indoline-5-carboxylate.

This general procedure can be adapted for the synthesis of other alkyl indoline-5-carboxylates by using the corresponding alcohol (e.g., methanol for methyl ester, propanol for propyl ester). The synthesis of tert-butyl esters often requires different conditions, such as using tert-butyl trichloroacetimidate with the corresponding carboxylic acid.[4]

Comparative Analysis of Indoline Esters in Drug Performance

The choice of the ester group at the 5-position of the indoline ring can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. This section compares ethyl indoline-5-carboxylate with other common esters, drawing on structure-activity relationship (SAR) data from various studies on related indole and indoline scaffolds.

Physicochemical Properties and their Implications

The nature of the alkyl group of the ester (e.g., methyl, ethyl, propyl, tert-butyl) influences key physicochemical parameters such as lipophilicity, solubility, and steric bulk.

Ester GroupAlkyl GroupRelative LipophilicitySteric HindrancePotential for Hydrolysis
Methyl -CH₃LowerLowHigh
Ethyl -CH₂CH₃ModerateModerateModerate
n-Propyl -CH₂CH₂CH₃HigherModerateLow
Isopropyl -CH(CH₃)₂HigherHighLow
tert-Butyl -C(CH₃)₃HighestVery HighVery Low (steric hindrance)
  • Lipophilicity: Increasing the length of the alkyl chain generally increases lipophilicity. This can affect membrane permeability and protein binding. While enhanced lipophilicity can improve cell penetration, it may also lead to increased metabolic degradation and off-target effects.

  • Steric Hindrance: Bulkier ester groups like tert-butyl can provide steric shielding, potentially protecting the ester from hydrolysis by esterases. This can be a useful strategy to design more stable prodrugs or to prevent the formation of an active carboxylic acid metabolite.

  • Aqueous Solubility: Generally, as the alkyl chain length increases, aqueous solubility decreases. This is a critical consideration for drug formulation and bioavailability.

Impact on Biological Activity: A Look at Kinase Inhibition

Indoline and indole scaffolds are prominent in the development of kinase inhibitors for cancer therapy.[5][6] The ester group can influence binding affinity and selectivity for the target kinase. For instance, in the development of inhibitors for p21-activated kinase 4 (PAK4), a critical enzyme in cancer progression, the substituents on the indoline ring play a crucial role in determining potency.[1][7]

A hypothetical SAR study on a series of indoline-5-carboxylate esters as kinase inhibitors might reveal trends as depicted in the table below. This table is for illustrative purposes and is based on general principles of medicinal chemistry.

CompoundEster GroupKinase Inhibition (IC₅₀, nM)Cell Proliferation (GI₅₀, µM)
1a Methyl1505.2
1b Ethyl1204.1
1c n-Propyl2508.5
1d tert-Butyl>1000 (inactive)>20

In this hypothetical scenario, the ethyl ester (Compound 1b) demonstrates the optimal balance of properties, leading to the best cellular activity. The smaller methyl ester might be too rapidly hydrolyzed, while the larger propyl ester could have reduced solubility or unfavorable steric interactions with the target. The bulky tert-butyl ester may be too large to fit into the binding pocket or may be too stable to hydrolysis if the carboxylic acid is the active form.

Mechanistic Insights: Indoline Derivatives as PAK4 Inhibitors

Several indoline derivatives have been identified as potent inhibitors of the PAK4 signaling pathway.[1][7] PAK4 is a serine/threonine kinase that plays a pivotal role in cancer cell proliferation, migration, and invasion. Its signaling cascade is a key target for anticancer drug development.

PAK4_Signaling_Pathway cluster_0 Upstream Activators cluster_1 PAK4 Signaling Cascade cluster_2 Cellular Responses Growth_Factors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factors->RTK binds & activates Cdc42_Rac Cdc42/Rac (Small GTPases) RTK->Cdc42_Rac activates PAK4 PAK4 Cdc42_Rac->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 phosphorylates & activates Cell_Proliferation Cell Proliferation PAK4->Cell_Proliferation promotes Cofilin Cofilin LIMK1->Cofilin phosphorylates & inactivates Cytoskeletal_Reorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal_Reorganization regulates actin dynamics Cell_Migration Cell Migration & Invasion Cytoskeletal_Reorganization->Cell_Migration Indoline_Inhibitor Indoline-5-carboxylate (e.g., Ethyl Ester Derivative) Indoline_Inhibitor->PAK4 Inhibits

Caption: Simplified PAK4 signaling pathway and the point of inhibition by indoline-based compounds.

As illustrated in the diagram, indoline-based inhibitors can block the activity of PAK4, thereby disrupting downstream signaling events that lead to cancer progression. The ester group on the indoline scaffold can influence how the inhibitor interacts with the ATP-binding pocket of PAK4, affecting its potency and selectivity.

Experimental Protocols for Biological Evaluation

To assess the potential of novel indoline esters, a series of in vitro assays are essential. The following are standard protocols for evaluating anti-proliferative activity.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer)

  • 96-well plates

  • Complete cell culture medium

  • Indoline ester compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indoline ester compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Indoline ester compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indoline ester compounds at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Caption: Workflow for the synthesis and biological evaluation of indoline ester derivatives.

Conclusion and Future Directions

The choice of an ester group in the design of indoline-5-carboxylate derivatives is a critical decision that can profoundly influence the pharmacological profile of a drug candidate. While ethyl indoline-5-carboxylate often represents a balanced starting point, a systematic exploration of other esters, from small methyl to bulky tert-butyl groups, is essential for lead optimization. This guide has provided a framework for understanding the comparative aspects of these esters, supported by experimental protocols and mechanistic insights.

Future research should focus on generating direct comparative data for a series of indoline-5-carboxylate esters against specific biological targets. Such studies will provide a clearer understanding of the SAR in this chemical space and enable the more rational design of next-generation indoline-based therapeutics. The continued exploration of this privileged scaffold, with careful consideration of the ester functionality, holds great promise for the discovery of novel drugs to address a wide range of diseases.

References

  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., ... & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
  • Li, X., Zhang, Y., Chen, Z., Li, Y., Wang, Y., Zhang, Y., ... & Cheng, M. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3467-3479.
  • BenchChem. (2025).
  • Al-Ostath, A., Al-Qaisi, Z. A., El-Awady, R., & Al-Tel, T. H. (2026).
  • Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. Journal of Medicinal Chemistry, 53(16), 6045-6056.
  • Design, Synthesis and Biological Evaluation of of Novel Anticancer Agent tert-butyl 1-phenyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate.
  • Lehr, M. (2012). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • Al-Warhi, T., Sabt, A., Al-Salahi, R., Al-Ghorbani, M., & Al-Shar'i, N. A. (2023).
  • Asati, V., Kaur, K., Pathak, A., & Mahapatra, D. K. (2020). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 15(2), 96-113.
  • Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., ... & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235.
  • Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(15), 1269-1283.
  • Martini, E. (2018).
  • Yilmaz, V. T., Karakas, D., & Koca, I. (2024). Preliminary evaluation of antiproliferative and apoptotic activities of novel indolin-2-one derivatives. Drug Development Research, 85(5), e22229.
  • Al-Ostath, A., Al-Qaisi, Z. A., El-Awady, R., & Al-Tel, T. H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4587.
  • Ialongo, C., Amato, G., Asproni, B., Fantini, V., De Stradis, A., & Pieroni, M. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • Marzoni, G., Garbrecht, W. L., Fludzinski, P., & Cohen, M. L. (1987). 6-Methylergoline-8-carboxylic Acid Esters as Serotonin Antagonists: N1-substituent Effects on 5HT2 Receptor Affinity. Journal of Medicinal Chemistry, 30(10), 1823–1826.
  • Checchi, S., & Ridi, M. (1958). Synthesis and Antiproliferative Activity of[1][7][9]Triazino[4,3-a]indoles. Il Farmaco, Edizione Scientifica, 13(1), 3-11.

  • Simoni, D., Roberti, M., Rossi, M., Rondanin, R., Baruchello, R., & Malagutti, C. (2020). Synthesis and Antiproliferative Activity of 3-Methyl-2-phenyl-1H-indoles. ACS Medicinal Chemistry Letters, 11(3), 329-335.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).
  • Indole: A Promising Scaffold For Biological Activity.
  • Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters, 15(15), 3730-3734.
  • Gassman, P. G., & van Bergen, T. J. (1977).
  • Ubeid, A., El-Sayed, M. A., El-Gazzar, M. G., & El-Naggar, A. M. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656.
  • Wang, Y., Li, J., Yu, J., Wang, Y., Li, Y., Zhang, Y., ... & Cheng, M. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(10), 4899-4912.
  • Wolkenberg, S. E., & Boger, D. L. (2002). Synthesis and evaluation of a series of C5'-substituted duocarmycin SA analogs. Journal of Organic Chemistry, 67(21), 7361-7376.
  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. The Journal of Organic Chemistry, 67(18), 6476-6478.
  • Conte, E., Bruno, A., Sala, A., & Rovati, G. E. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456-14480.
  • Pertz, H., & Eich, E. (1998). Cycloalkanecarboxylic Esters Derived from Lysergol, Dihydrolysergol-I, and Elymoclavine as Partial Agonists and Antagonists at Rat 5-HT2A Receptors: Pharmacological Evidence that the Indolo[4,3-fg]quinoline System of the Ergolines Is Responsible for High 5-HT2A Receptor Affinity. Journal of Medicinal Chemistry, 41(12), 2095-2104.
  • de la Cruz, P., & Liras, M. (2020).
  • Zhang, X., & Sui, Z. (2007). Design, Synthesis, and in Vivo SAR of a Novel Series of Pyrazolines as Potent Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 50(16), 3841-3855.
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 442-448.
  • Maccioni, E., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4447-4464.
  • BenchChem. (2025). 5-Methylindolizine vs.
  • Conte, E., Bruno, A., Sala, A., & Rovati, G. E. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(21), 14456-14480.
  • Wang, Y., Li, J., Yu, J., Wang, Y., Li, Y., Zhang, Y., ... & Cheng, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 896-905.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Aminoindole and 5-Hydroxyindole.
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 23(17), 4928-4933.
  • Yutilov, Y. M., & Svertilova, I. A. (2012). Some new derivatives of 5-aryl-and 2, 5-diarylindoles. ARKIVOC: Online Journal of Organic Chemistry, 2012(6), 143-154.
  • Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Str
  • Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 231-240.
  • Kulkarni, P. M., Kulkarni, S. S., & Kulkarni, M. V. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(21), 9546-9572.

Sources

Validation

In vitro assay validation of ethyl indoline-5-carboxylate synthesized compounds

In Vitro Assay Validation of Ethyl Indoline-5-Carboxylate Synthesized Compounds: A Comparative Guide As drug discovery pipelines increasingly focus on multi-target directed ligands (MTDLs) and complex spirocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Validation of Ethyl Indoline-5-Carboxylate Synthesized Compounds: A Comparative Guide

As drug discovery pipelines increasingly focus on multi-target directed ligands (MTDLs) and complex spirocyclic scaffolds, indoline derivatives—specifically those synthesized from ethyl indoline-5-carboxylate precursors—have emerged as highly versatile pharmacophores. Recent literature highlights their efficacy as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors[1], as well as potent antiproliferative agents [2].

As a Senior Application Scientist, I have compiled this guide to objectively compare the in vitro validation methodologies used for these synthesized compounds. This guide breaks down the causality behind experimental choices, ensuring your assay protocols are robust, reproducible, and self-validating.

Mechanistic Rationale: Why Indoline-5-Carboxylate Derivatives?

Ethyl indoline-5-carboxylate serves as a critical building block for synthesizing complex hybrid molecules. The reduction of the indole core to an indoline alters the hybridization and 3D conformation of the scaffold, enabling better accommodation within deep enzymatic binding pockets. For instance, indoline-based compounds have demonstrated remarkable dual inhibitory profiles over 5-LOX and sEH, two critical enzymes in the arachidonic acid inflammatory cascade [1].

To accurately validate the efficacy of these compounds, researchers must employ a multi-tiered in vitro approach, comparing cell-free enzymatic assays with complex cell-based phenotypic screening.

Comparative Analysis of In Vitro Validation Assays

When validating ethyl indoline-5-carboxylate derivatives, the choice of assay dictates the type of data acquired. Below is a comparison of the two primary validation modalities.

Table 1: Comparison of In Vitro Assay Modalities for Indoline Derivatives
Assay ModalityTarget/ReadoutPrimary AdvantageLimitationsTypical IC₅₀ Range (Hit Compounds)
Recombinant Enzyme Assay Isolated 5-LOX / sEH activityDirect measurement of target engagement without cellular permeability variables.Lacks physiological context; ignores metabolic degradation.0.40 – 1.50 µM [1]
Cell-Based Assay (e.g., PMNLs) Intracellular product levels (e.g., leukotrienes)Validates cell permeability, off-target effects, and physiological efficacy.Complex readout; requires careful control of cell viability.1.30 – 3.50 µM [1]
Antiproliferative Assay (NCI-60) % Growth Inhibition (% GI)Broad-spectrum screening across multiple cancer phenotypes.Does not identify the specific molecular target directly.30 - 40% GI at 10⁻⁵ M [2]

Expert Insight: Always perform recombinant enzyme assays prior to cell-based assays. If a compound shows high potency in cell-free assays but fails in cell-based models, the causality usually points to poor membrane permeability or rapid intracellular metabolism, guiding the next phase of structural optimization.

Experimental Protocols: Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Recombinant 5-LOX Enzyme Inhibition Assay

Causality Check: We utilize isolated human recombinant 5-LOX to identify direct interference of the test compound with the target enzyme, eliminating confounding cellular variables [1].

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 2 mM EDTA, 1 mM ATP, 10 µM arachidonic acid).

  • Compound Dilution: Dissolve ethyl indoline-5-carboxylate derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Pre-incubate human recombinant 5-LOX with the test compounds for 15 minutes at 4°C. Rationale: Pre-incubation allows for equilibrium of binding, especially for slow-binding inhibitors.

  • Reaction Initiation: Add arachidonic acid (substrate) and CaCl₂ (2 mM) to initiate the reaction. Incubate at 37°C for 10 minutes.

  • Termination & Readout: Terminate the reaction by adding an equal volume of ice-cold methanol. Quantify the 5-LOX product (5-HETE) via HPLC-UV at 235 nm.

Protocol B: Whole-Cell Antiproliferative Assay (MTT/Resazurin)

Causality Check: Used for spirooxindole derivatives to measure metabolic viability as a proxy for cell proliferation [2].

  • Cell Seeding: Seed target cancer cell lines (e.g., SNB-75) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with synthesized indoline derivatives at a concentration of 10⁻⁵ M. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours. Rationale: This duration allows sufficient time for compounds to induce cell cycle arrest or apoptosis.

  • Viability Measurement: Add Resazurin (final concentration 10 µg/mL) to each well. Incubate for 2-4 hours. Measure fluorescence (λex = 530 nm, λem = 590 nm).

Workflow Visualization

The following diagram illustrates the logical progression of validating ethyl indoline-5-carboxylate derivatives, from primary enzymatic screening to secondary cellular validation.

InVitroWorkflow Synthesis Synthesis of Ethyl Indoline-5-Carboxylate Derivatives PrimaryScreen Primary Screening: Recombinant Enzyme Assay (5-LOX / sEH) Synthesis->PrimaryScreen HitIdentification Hit Identification (IC50 < 1.0 µM) PrimaryScreen->HitIdentification High Potency Optimization Lead Optimization & SAR Analysis PrimaryScreen->Optimization Low Potency SecondaryScreen Secondary Screening: Cell-Based Assays (PMNLs / Cancer Cell Lines) HitIdentification->SecondaryScreen SecondaryScreen->Optimization Validated Lead Failure Poor Permeability / High Toxicity SecondaryScreen->Failure Off-Target Effects Failure->Optimization

Validation workflow for indoline-5-carboxylate derivatives from synthesis to lead optimization.

Conclusion

Validating ethyl indoline-5-carboxylate derivatives requires a stringent, step-wise approach. By coupling high-throughput recombinant enzyme assays with physiologically relevant cell-based models, researchers can accurately map the structure-activity relationship (SAR) of these complex scaffolds. Ensuring strict adherence to solvent controls and pre-incubation parameters will drastically reduce false positives, accelerating the path from hit to lead.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [1]

  • Synthesis of Functionalized 2′,5‐Oxo‐spiro[furan‐2,3′‐indoline]‐3‐carboxylate Derivatives as Antiproliferative Agents: ADMET Studies, and Molecular Docking against P2Y12 Inhibitors. Scilit. Available at:[Link] [2]

Safety & Regulatory Compliance

Safety

Ethyl indoline-5-carboxylate proper disposal procedures

Operational & Disposal Guide: Ethyl Indoline-5-Carboxylate Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a critical heterocyclic building block widely utilized in drug development and pharmaceutical synthesis[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Disposal Guide: Ethyl Indoline-5-Carboxylate

Ethyl indoline-5-carboxylate (CAS: 350683-39-5) is a critical heterocyclic building block widely utilized in drug development and pharmaceutical synthesis[1]. While its utility in generating complex molecular architectures is well-documented, the compound’s electron-rich indoline core and ester functionality present specific reactivity profiles that demand rigorous safety and logistical oversight.

This guide provides researchers, scientists, and Environmental Health & Safety (EHS) professionals with an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of Ethyl indoline-5-carboxylate, ensuring compliance with federal environmental regulations and laboratory best practices.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, one must first understand the mechanistic causality behind the chemical's hazards. Ethyl indoline-5-carboxylate (Molecular Weight: 191.23 g/mol ) is a combustible organic compound[1][2].

  • Reactivity & Incompatibilities: The secondary amine within the indoline ring is susceptible to rapid oxidation. Contact with strong oxidizing agents, acid chlorides, or acid anhydrides can trigger exothermic reactions[3][4]. Consequently, waste streams containing this compound must be strictly isolated from incompatible reactive chemicals.

  • Toxicological Profile: Exposure routes include inhalation, ingestion, and dermal contact. The compound causes significant skin, eye, and respiratory irritation[2][5].

  • Environmental Persistence: Indoline derivatives exhibit low-to-moderate bioaccumulative potential and can be harmful to aquatic life[2]. Therefore, sink disposal or dilution into municipal wastewater systems is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[6].

Quantitative Safety & Regulatory Limits

The following table summarizes the critical quantitative parameters for managing Ethyl indoline-5-carboxylate waste within a laboratory setting.

ParameterValue / Regulatory Guideline
CAS Number 350683-39-5[1]
Molecular Formula C11H13NO2[1]
EPA Regulatory Framework 40 CFR Part 261 (Standard Hazardous Waste)[6]
SAA Volume Limit 55 Gallons (per waste stream)[7]
SAA Time Limit 3 Consecutive Days (Once the container is full)[7]
Recommended Extinguishing Media Dry chemical, CO₂, or alcohol-resistant foam[2][4]

Waste Segregation & Disposal Workflow

The disposal of Ethyl indoline-5-carboxylate must follow a structured segregation pathway to prevent cross-contamination, minimize disposal costs, and ensure safe chemical incineration.

WasteSegregation Start Ethyl indoline-5-carboxylate Waste Generation State Physical State / Matrix? Start->State Solid Solid Waste (Contaminated PPE, Powder) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) State->Liquid Liquid SolidWaste Solid Organic Waste (Non-Halogenated) Solid->SolidWaste Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen NonHaloWaste Non-Halogenated Organic Waste Halogen->NonHaloWaste No HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes SAA Satellite Accumulation Area (SAA) Secondary Containment NonHaloWaste->SAA HaloWaste->SAA SolidWaste->SAA Incineration EPA/RCRA Certified Chemical Incineration SAA->Incineration EHS Pickup

Decision workflow for the segregation and disposal of Ethyl indoline-5-carboxylate waste.

Protocol 1: Routine Waste Segregation and Containment

This protocol ensures that waste is captured safely and remains compliant with EPA/RCRA guidelines prior to EHS pickup[6][7].

  • Characterize the Waste Matrix: Determine whether the Ethyl indoline-5-carboxylate waste is solid (e.g., pure powder, contaminated filter paper, chromatography silica) or liquid (dissolved in reaction solvents).

  • Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers[7]. Causality: Metal containers must be avoided, as trace acidic impurities or the indoline amine can slowly react with or degrade certain metal surfaces over time.

  • Segregate by Halogen Content: If the compound is dissolved in a solvent matrix, strictly separate halogenated mixtures (e.g., dichloromethane, chloroform) from non-halogenated mixtures (e.g., ethyl acetate, ethanol). Causality: Mixing these streams drastically increases disposal costs and alters the required incineration temperature to prevent the release of toxic dioxins[7].

  • Implement Secondary Containment: Place the primary sealed container into a chemically resistant secondary tray within your designated Satellite Accumulation Area (SAA).

  • Labeling and Documentation: Affix a standardized hazardous waste label. Explicitly write "Ethyl indoline-5-carboxylate" (do not use abbreviations) and check the "Combustible" and "Toxic/Irritant" hazard boxes[7].

  • System Validation Check: Invert the sealed container slightly to confirm the absence of micro-leaks. Verify that the SAA accumulation start date is clearly visible.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent aerosolization of the powder or vaporization of the solvent matrix, which can lead to acute respiratory distress[3][8].

Protocol 2: Spill Containment and Decontamination
  • Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate vicinity. Eliminate all ignition sources (hot plates, open flames), as the material is combustible[2][5]. Maximize local exhaust ventilation (e.g., open fume hood sashes slightly to increase draft, if the spill is nearby).

  • Don Appropriate PPE: Equip chemical-resistant nitrile gloves, tight-fitting safety goggles, and a standard lab coat. If the spill occurs outside a ventilated area and involves a high volume of solvent, a half-face respirator with organic vapor cartridges is required[3].

  • Containment and Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as sand, earth, or commercial vermiculite[8]. Causality: Never use combustible absorbents like sawdust or paper towels for bulk spills, as the indoline derivative can oxidize and potentially ignite under specific conditions.

  • Mechanical Collection: Carefully sweep the absorbed mixture using non-sparking tools (e.g., plastic dustpans) to prevent static discharge. Deposit the material into a heavy-duty HDPE hazardous waste bucket[8].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all aqueous rinsate as hazardous waste, as the compound is harmful to aquatic environments[2][4].

  • System Validation Check: Visually inspect the area under bright light for residual powder or sheen. Verify the complete absence of chemical odors before declaring the area fully decontaminated and safe for standard operations.

Final Disposal Logistics

Under no circumstances should Ethyl indoline-5-carboxylate be disposed of in standard municipal trash or flushed down laboratory drains[7].

Once the SAA container reaches its volume limit, laboratory personnel have exactly 3 consecutive days to transfer the waste to the central EHS accumulation facility[7]. Ultimate destruction must be carried out via a certified chemical incinerator equipped with an afterburner and scrubber system[6]. This high-temperature incineration permanently cleaves the heterocyclic ring system, neutralizing its toxicity and preventing environmental contamination.

References

  • DC Fine Chemicals - "Safety Data Sheet - Indoline".[Link][4]

Sources

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